Antibacterial agent 114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14N4O |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol |
InChI |
InChI=1S/C19H14N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,20-21,24H,(H,22,23) |
InChI Key |
DBXGSNQDKLZNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Imidazo-phenanthroline Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and antibacterial activity of imidazo-phenanthroline derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Core Chemical Structure and Nomenclature
Imidazo-phenanthroline antibacterial agents are a class of heterocyclic compounds characterized by a core structure of imidazo[4,5-f][1][2]phenanthroline. This tetracyclic aromatic system is the fundamental scaffold upon which various derivatives are built. The numbering of the heterocyclic system is crucial for the unambiguous identification of substituted analogues. The core structure is typically synthesized through the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde in the presence of an ammonium salt.
The key point of diversification and a primary determinant of biological activity is the substituent at the 2-position of the imidazole ring, which is typically derived from the aldehyde used in the synthesis. Further modifications can be made to the phenanthroline or imidazole rings, offering a vast chemical space for optimization of antibacterial properties.
Synthesis of Imidazo-phenanthroline Derivatives
The synthesis of imidazo-phenanthroline derivatives is generally achieved through a one-pot condensation reaction. The following protocol is a representative example for the synthesis of 2-substituted imidazo[4,5-f][1][2]phenanthrolines.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-f][1][2]phenanthroline
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of 1,10-phenanthroline-5,6-dione (1 mmol), the desired substituted benzaldehyde (1.1 mmol), and ammonium acetate (20 mmol) is prepared in glacial acetic acid (25 mL).
-
The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is then poured into ice-cold water (100 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed thoroughly with water and then with a small amount of cold ethanol.
-
The solid is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF/water) to yield the pure 2-aryl-1H-imidazo[4,5-f][1][2]phenanthroline derivative.
-
The final product is dried under vacuum. Characterization is performed using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Quantitative Antibacterial Activity
The antibacterial efficacy of imidazo-phenanthroline derivatives is primarily quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of representative compounds against various Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives against Gram-Positive Bacteria
| Compound ID | 2-Substituent | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| 1 | Phenyl | >100 | >100 | [3] |
| 2 | 4-Chlorophenyl | 50 | 25 | [3] |
| 3 | 4-Nitrophenyl | 25 | 12.5 | [3] |
| 4 | 4-Hydroxyphenyl | >100 | 50 | [3] |
| 5 | 4-Methoxyphenyl | 100 | 50 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives against Gram-Negative Bacteria
| Compound ID | 2-Substituent | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 1 | Phenyl | >100 | >100 | [3] |
| 2 | 4-Chlorophenyl | 100 | >100 | [3] |
| 3 | 4-Nitrophenyl | 50 | 100 | [3] |
| 4 | 4-Hydroxyphenyl | >100 | >100 | [3] |
| 5 | 4-Methoxyphenyl | >100 | >100 | [3] |
Note: The specific MIC values can vary depending on the bacterial strain and the exact experimental conditions.
Experimental Protocols for Antibacterial Susceptibility Testing
Disc Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Sterile filter paper discs (6 mm diameter)
-
Solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs (e.g., Ciprofloxacin)
-
Negative control discs (impregnated with the solvent)
-
Incubator
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is used to evenly inoculate the entire surface of an MHA plate. The plate is rotated approximately 60° between each streaking to ensure uniform coverage.
-
The inoculated plate is allowed to dry for a few minutes at room temperature.
-
Sterile filter paper discs are impregnated with a known concentration of the test compound solution and allowed to dry.
-
The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated MHA plate using sterile forceps.
-
The discs are gently pressed to ensure complete contact with the agar.
-
The plates are inverted and incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the minimum concentration of an agent that inhibits bacterial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)
-
Stock solution of the test compound in a suitable solvent
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
100 µL of sterile MHB is added to each well of a 96-well plate.
-
100 µL of the test compound stock solution is added to the first well of each row to be tested.
-
A two-fold serial dilution is performed by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. The final 100 µL from the last well is discarded. This creates a gradient of compound concentrations.
-
A standardized bacterial inoculum (typically diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) is prepared.
-
100 µL of the bacterial inoculum is added to each well containing the serially diluted compound.
-
A positive control well (containing MHB and inoculum, but no compound) and a negative control well (containing MHB only) are included on each plate.
-
The plate is covered and incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Mechanism of Action and Signaling Pathways
The primary mechanism of antibacterial action for many imidazo-phenanthroline derivatives is believed to be through interaction with bacterial DNA, leading to its cleavage.[1] The planar aromatic structure of the imidazo-phenanthroline core allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death.
The DNA cleavage can occur through different mechanisms, including oxidative and hydrolytic pathways. In the presence of co-reagents such as a reducing agent and molecular oxygen, some metal complexes of phenanthroline can generate reactive oxygen species (ROS) that lead to oxidative cleavage of the DNA backbone. Other derivatives may facilitate the hydrolytic cleavage of the phosphodiester bonds in DNA.
Experimental and Logical Workflows
The development of novel imidazo-phenanthroline antibacterial agents follows a structured workflow from initial synthesis to biological evaluation.
The structure-activity relationship (SAR) of imidazo-phenanthroline derivatives reveals key insights for the rational design of more potent antibacterial agents.
Conclusion
Imidazo-phenanthroline derivatives represent a promising class of antibacterial agents with a distinct mechanism of action involving DNA interaction. The synthetic accessibility of this scaffold allows for extensive chemical modification to optimize their antibacterial potency and spectrum. The structure-activity relationships identified to date, particularly the influence of substituents on the 2-phenyl ring, provide a solid foundation for the future design of novel and more effective antibacterial drugs to combat the growing challenge of antibiotic resistance. Further research into their detailed mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 3. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives | CoLab [colab.ws]
Antibacterial Agent 114: A Technical Overview of its Mechanism of Action as a VicK Histidine Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the mechanism of action of the novel investigational compound, "Antibacterial agent 114." This agent represents a new class of antibiotics that targets bacterial two-component signal transduction systems (TCS), which are crucial for bacteria to sense and adapt to environmental changes.[1][2] The specific target of Agent 114 is the VicK sensor histidine kinase, a key component of the essential VicRK two-component system in many Gram-positive pathogens, including Streptococcus pneumoniae and Streptococcus mutans. By inhibiting VicK, Agent 114 effectively disrupts critical virulence-related processes, such as biofilm formation and cell wall metabolism, leading to bacterial growth inhibition.[3][4] This guide details the core mechanism, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of the targeted pathway and experimental workflows.
Core Mechanism of Action: Inhibition of the VicRK Signaling Pathway
Bacteria rely on two-component systems to regulate gene expression in response to environmental stimuli.[1] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[1][5] The VicRK system, also known as YycFG in some species, is one of the few TCSs that is essential for the viability of several Gram-positive bacteria.[6] It plays a pivotal role in regulating cell wall integrity, biofilm formation, acid tolerance, and genetic competence.[3][7]
The signaling cascade begins when the sensor kinase, VicK, perceives an environmental signal (the precise stimulus is still under investigation but is related to cell envelope stress). This triggers its autophosphorylation at a conserved histidine residue, using ATP as the phosphate donor.[1] The phosphoryl group is then transferred to a conserved aspartate residue on its cognate response regulator, VicR.[8] Phosphorylated VicR (VicR-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes to modulate their expression.[3] Key genes regulated by VicR in S.mutans include those involved in the synthesis of extracellular polysaccharides (gtfB, gtfC), which are critical for biofilm matrix formation, and glucan-binding proteins (gbpB).[9]
This compound functions as a potent and selective inhibitor of the VicK histidine kinase. Its primary mechanism is the competitive inhibition of the ATP-binding site on the catalytic domain of VicK. By occupying this site, Agent 114 prevents the autophosphorylation of VicK, thereby halting the entire downstream signaling cascade. The lack of VicR phosphorylation prevents the expression of essential genes, leading to a cascade of detrimental effects, including compromised cell wall integrity and a severe reduction in biofilm formation, ultimately resulting in bacteriostasis and, at higher concentrations, bactericidal activity.
Signaling Pathway and Inhibition Diagram
Quantitative Data Presentation
The efficacy of this compound has been quantified through a series of in vitro assays. The data are summarized below.
Table 1: Antibacterial Activity of Agent 114
This table shows the Minimum Inhibitory Concentration (MIC) of Agent 114 required to inhibit the growth of various Gram-positive pathogens.
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 |
| Streptococcus mutans (UA159) | 1 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 2 |
| Enterococcus faecalis (VRE, ATCC 51299) | 4 |
| Bacillus subtilis (ATCC 6633) | 0.25 |
| Escherichia coli (ATCC 25922) | >128 |
Note: The lack of activity against Gram-negative E. coli suggests poor outer membrane permeability or efflux pump activity, a common characteristic for inhibitors of this type.
Table 2: In Vitro VicK Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC₅₀) of Agent 114 against the autophosphorylation of recombinant VicK from S. mutans.
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) |
| Agent 114 | S. mutans VicK | Radiometric ([γ-³²P]ATP) | 85 |
| Control (Staurosporine) | S. mutans VicK | Radiometric ([γ-³²P]ATP) | 2500 |
Table 3: Effect of Agent 114 on Virulence-Related Phenotypes
This table quantifies the impact of sub-MIC concentrations of Agent 114 on biofilm formation and acid production in S. mutans.
| Treatment | Concentration (x MIC) | Biofilm Formation (% of Control) | Final pH (after 24h growth) |
| Vehicle Control | 0 | 100% | 4.2 |
| Agent 114 | 0.25 | 45% | 4.8 |
| Agent 114 | 0.5 | 18% | 5.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: In Vitro VicK Autophosphorylation Inhibition Assay
This protocol is used to determine the IC₅₀ of inhibitors against VicK kinase activity.[8][10]
-
Reagents & Buffers:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.
-
Recombinant His-tagged S. mutans VicK (cytoplasmic domain), purified to >95%.
-
[γ-³²P]ATP (3000 Ci/mmol).
-
Agent 114 stock solution in DMSO.
-
4x SDS-PAGE loading buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing 2 µM of purified VicK in kinase buffer.
-
Add varying concentrations of Agent 114 (from 1 nM to 100 µM) or DMSO vehicle control to the reaction mixture. Incubate for 15 minutes at room temperature.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.
-
Allow the reaction to proceed for 10 minutes at 30°C.
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by 12% SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Quantify the band intensity corresponding to phosphorylated VicK using a phosphorimager.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
Workflow for VicK Inhibition Assay
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standard broth microdilution method.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL.
-
Agent 114 stock solution.
-
-
Procedure:
-
Perform a two-fold serial dilution of Agent 114 in CAMHB across the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Agent 114 that completely inhibits visible bacterial growth.
-
Protocol 3: Crystal Violet Biofilm Assay
This protocol quantifies the effect of Agent 114 on biofilm formation.
-
Materials:
-
96-well flat-bottom tissue culture plates.
-
Tryptic Soy Broth supplemented with 1% sucrose (TSB-S).
-
0.1% Crystal Violet solution.
-
30% Acetic Acid.
-
-
Procedure:
-
Dispense 200 µL of TSB-S containing sub-MIC concentrations of Agent 114 into the wells.
-
Inoculate with an overnight culture of S. mutans diluted 1:100.
-
Incubate the plate anaerobically at 37°C for 24 hours without agitation.
-
Carefully discard the planktonic cells and wash the wells gently three times with phosphate-buffered saline (PBS).
-
Air-dry the plate and stain the adherent biofilm with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash away excess stain with water and air-dry the plate completely.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Logical Framework of Action
The antibacterial effect of Agent 114 can be understood as a logical progression from molecular target engagement to the final observable phenotype.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial signal transduction network in a genomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A VicRK Signal Transduction System in Streptococcus mutans Affects gtfBCD, gbpB, and ftf Expression, Biofilm Formation, and Genetic Competence Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Inactivation of VicK Affects Acid Production and Acid Survival of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The two-component system VicRK regulates functions associated with Streptococcus mutans resistance to complement immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Histidine Kinases: Overexpression, Purification, and Inhibitor Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Novel Fluorescent Imidazo-Phenanthroline Derivatives: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic properties of novel fluorescent imidazo-phenanthroline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, photophysical characteristics, and experimental protocols associated with this promising class of compounds. The inherent rigidity, planar structure, and extensive π-conjugated system of the 1H-imidazo[4,5-f][1][2]phenanthroline core make it an exceptional scaffold for developing fluorescent probes and materials with tunable properties.[3] The ease of modifying physicochemical properties by altering substituents at the N1 and C2 positions of the imidazole ring allows for the rational design of molecules for specific applications, from biological imaging to optoelectronics.[3]
General Synthesis of Imidazo-Phenanthroline Derivatives
The synthesis of 1H-imidazo[4,5-f][1][2]phenanthroline derivatives is typically achieved through a one-pot, three-component condensation reaction.[4] This method, a variation of the Debus-Radziszewski reaction, involves the condensation of 1,10-phenanthroline-5,6-dione with a selected aldehyde and ammonium acetate in a suitable solvent like acetic acid, often under reflux conditions.[3][5] The aldehyde serves to introduce the desired substituent at the C2 position of the imidazole ring, which is crucial for tuning the molecule's spectroscopic properties.[3] For N1-substituted derivatives, a primary amine is used in place of ammonium acetate. The crude product is then purified, typically via column chromatography.[5] Some modern protocols also utilize microwave irradiation to achieve high yields in shorter reaction times.[2]
Caption: General Synthesis Workflow for Imidazo-Phenanthroline Derivatives.
Spectroscopic Properties
The photophysical behavior of imidazo-phenanthroline derivatives is dictated by their electronic structure, which is highly sensitive to the nature of the substituents attached to the core. Key properties include absorption (π→π* and intramolecular charge transfer transitions), fluorescence emission, quantum yield, and Stokes shift.[1][5]
Influence of Substituents
The introduction of different functional groups allows for fine-tuning of the spectroscopic properties. For instance, adding an electron-donating fluorene group to the imidazo-phenanthroline core results in a significant red-shift in the emission spectrum compared to the parent compound.[1] This is attributed to a decrease in the HOMO-LUMO energy gap, demonstrating the effective electronic communication between the substituent and the core.[1] Derivatives can exhibit emission profiles ranging from blue to red, depending on the substituent's electron-donating or -withdrawing nature and the extent of the π-conjugated system.[5]
Quantitative Spectroscopic Data
The following tables summarize key spectroscopic data for several novel imidazo-phenanthroline derivatives reported in the literature. These values highlight the tunability of their photophysical properties.
Table 1: Spectroscopic Data for Selected Imidazo-Phenanthroline Derivatives in Solution.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|---|
| imPhen | CH2Cl2 | 282, 313 | 360 | 0.21 | 47 | [1] |
| Flu-imPhen | CH2Cl2 | 287, 320-400 | 443 | 0.45 | 43-123 | [1] |
| PK1 | DMSO | 386 | 461 | 0.268 | 75 | [5] |
| PK2 | DMSO | 421 | 549 | 0.145 | 128 | [5] |
| PK3 | DMSO | 461 | 610 | 0.006 | 149 |[5] |
Table 2: Photophysical Rate Constants for Selected Derivatives.
| Compound | Lifetime (τ) (ns) | Radiative Rate (kr) (108 s-1) | Non-radiative Rate (knr) (108 s-1) | Reference |
|---|---|---|---|---|
| imPhen | 2.85 | 0.74 | 2.77 | [1] |
| Flu-imPhen | 3.28 | 1.37 | 1.68 |[1] |
Experimental Protocols
Accurate characterization of spectroscopic properties requires standardized experimental procedures. The following sections detail the methodologies for sample preparation and analysis.
Materials and Instrumentation
-
Solvents : Spectroscopic grade solvents (e.g., CH2Cl2, DMSO) are required.[1][5]
-
Sample Cells : 1 cm x 1 cm quartz cuvettes are standard for solution-state measurements.[6]
-
UV-Vis Spectrophotometer : Used to measure absorption spectra.
-
Spectrofluorometer : A dedicated instrument, such as a Jobin Yvon Fluorolog, equipped with a Xenon lamp source, double monochromators for excitation, and a single monochromator for emission is recommended for fluorescence measurements.[6]
Measurement Protocol
-
Sample Preparation : Prepare dilute solutions of the derivative in the chosen solvent (e.g., <1 mg/mL) to avoid inner filter effects.[6]
-
Absorption Spectroscopy : Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs). This is crucial for selecting the optimal excitation wavelength for fluorescence measurements.
-
Emission Spectroscopy :
-
Set the excitation wavelength to a determined absorption maximum.
-
Scan the emission monochromator over a wavelength range significantly longer than the excitation wavelength to capture the full emission spectrum.
-
Instrument settings such as slit widths (e.g., 5 nm) and detector voltage should be optimized to maximize signal without saturating the detector.[6][7]
-
-
Quantum Yield Determination : The fluorescence quantum yield (Φ) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) under identical experimental conditions.
-
Lifetime Measurement : Fluorescence lifetime (τ) is measured using time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC), which monitors the decay of fluorescence emission over time following pulsed excitation.[8]
Caption: Workflow for Spectroscopic Characterization.
Applications as Fluorescent Probes
The unique photophysical properties and structural versatility of imidazo-phenanthroline derivatives make them highly suitable for use as fluorescent probes in biological and chemical sensing.[5][9] They have been developed for the detection of metal ions like Zn(II) and for fluorescence imaging of living cells.[5][9] Their mechanism of action often involves a change in fluorescence intensity or a spectral shift upon binding to a specific analyte, enabling "turn-on" or ratiometric sensing. Furthermore, specific derivatives have been shown to interact with biomolecules like G-quadruplex DNA, inducing apoptosis in cancer cells and highlighting their potential in drug development.[2]
Caption: Logical Workflow for Probe Development and Application.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 7. Experimental methods in chemical engineering: fluorescence emission spectroscopy [inis.iaea.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Agent 114: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial therapies, a thorough characterization of new chemical entities is paramount. This technical guide provides an in-depth analysis of the antibacterial spectrum of "Antibacterial agent 114," a compound demonstrating noteworthy inhibitory activity against a range of bacterial species. This document outlines its known activity, the methodologies for determining its efficacy, and the potential signaling pathways it may disrupt.
In Vitro Spectrum of Activity of this compound
This compound has been evaluated for its in vitro activity against a panel of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antibacterial potency.
The known antibacterial activity of Agent 114 is summarized in Table 1. The compound demonstrates a broad spectrum of activity, inhibiting the growth of Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, and Salmonella typhimurium with a MIC of 625 µM. Higher concentrations were required to inhibit the growth of Streptococcus mutans and Staphylococcus aureus, with MIC values of 1250 µM[1].
| Bacterial Species | Gram Stain | Morphology | Minimum Inhibitory Concentration (MIC) (µM) |
| Pseudomonas aeruginosa | Negative | Bacillus | 625 |
| Bacillus subtilis | Positive | Bacillus | 625 |
| Escherichia coli | Negative | Bacillus | 625 |
| Enterococcus faecalis | Positive | Coccus | 625 |
| Salmonella typhimurium | Negative | Bacillus | 625 |
| Streptococcus mutans | Positive | Coccus | 1250 |
| Staphylococcus aureus | Positive | Coccus | 1250 |
Table 1: In Vitro Antibacterial Activity of Agent 114 [1]
The data indicates that this compound possesses a broad-spectrum profile, acting against both Gram-positive and Gram-negative bacteria[2][3][4]. The differentiation between these two major bacterial groups is based on the composition of their cell walls, which influences their susceptibility to various antibiotics[2].
Experimental Protocols for Determining Spectrum of Activity
The determination of the antibacterial spectrum of a novel agent relies on standardized and reproducible experimental protocols. The following outlines the key methodologies employed in such evaluations.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly used technique for determining the MIC of an antimicrobial agent.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Preparation of Inoculum: The test bacterium is cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation of Microtiter Plate: The prepared dilutions of the antibacterial agent are dispensed into the wells of a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well. Positive controls (broth with inoculum, no drug) and negative controls (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the organism.
Potential Mechanisms of Action and Affected Signaling Pathways
While the precise mechanism of action for this compound is not yet fully elucidated, its broad-spectrum activity suggests it may target a conserved process in both Gram-positive and Gram-negative bacteria. Several key signaling pathways are common targets for antibacterial agents.
Cell Wall Synthesis Inhibition
A common target for many antibiotics is the bacterial cell wall, which is essential for maintaining cell integrity. Inhibition of peptidoglycan synthesis is a hallmark of beta-lactam and glycopeptide antibiotics.
Simplified Peptidoglycan Synthesis Pathway
Caption: Bacterial cell wall synthesis.
Protein Synthesis Inhibition
The bacterial ribosome is another critical target for antibiotics. Agents that bind to either the 30S or 50S ribosomal subunits can disrupt protein synthesis, leading to bacteriostatic or bactericidal effects.
Overview of Bacterial Protein Synthesis Inhibition
References
The Ascending Trajectory of Imidazo-Phenanthrolines: A Technical Guide to their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic system of imidazo[4,5-f][1][2]phenanthroline has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have garnered significant attention for their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of imidazo-phenanthroline derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide will delve into the quantitative data delineating their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.
Structure-Activity Relationship: Unpacking the Data
The biological activity of imidazo-phenanthroline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The primary point of diversification is the C2 position of the imidazole ring, typically introduced via the condensation of an aldehyde with 1,10-phenanthroline-5,6-dione.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds, with many derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The following tables summarize the in vitro anticancer activity of representative imidazo-phenanthroline derivatives, highlighting the impact of various substituents on their efficacy.
Table 1: Anticancer Activity of C2-Aryl Substituted Imidazo[4,5-f][1][2]phenanthroline Derivatives
| Compound ID | R (Substituent at C2) | Cancer Cell Line | IC50 (µM) | Citation |
| 1 | 4-NO₂-Phenyl | A549 (Lung) | 15.03 | [3] |
| SMMC7721 (Liver) | > 50 | [3] | ||
| SW620 (Colon) | > 50 | [3] | ||
| 2 | 4-CF₃-Phenyl | A549 (Lung) | 21.37 | [3] |
| SMMC7721 (Liver) | > 50 | [3] | ||
| SW620 (Colon) | > 50 | [3] | ||
| 3 | 4-Cl-Phenyl | A549 (Lung) | 28.91 | [3] |
| SMMC7721 (Liver) | > 50 | [3] | ||
| SW620 (Colon) | > 50 | [3] | ||
| 4 | 4-OH-Phenyl | A549 (Lung) | 35.12 | [3] |
| SMMC7721 (Liver) | > 50 | [3] | ||
| SW620 (Colon) | > 50 | [3] | ||
| IPM713 | Unsubstituted Phenyl | HCT116 (Colon) | 1.7 | [3] |
| IPM714 | Unsubstituted Phenyl | HCT116 (Colon) | 1.74 | [4] |
| SW480 (Colon) | 2 | [4] |
Key SAR Insights for Anticancer Activity:
-
Electron-withdrawing groups at the para-position of the C2-phenyl ring, such as nitro (NO₂) and trifluoromethyl (CF₃), appear to be favorable for cytotoxicity against A549 lung cancer cells.[3]
-
The unsubstituted phenyl ring in IPM713 and IPM714 demonstrates potent activity against colon cancer cell lines HCT116 and SW480.[3][4]
-
The introduction of carbohydrate moieties can confer selectivity towards telomeric G-quadruplex DNA.
Mechanisms of Action: Signaling Pathways and Molecular Targets
Imidazo-phenanthroline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis via the inhibition of key signaling pathways and by stabilizing G-quadruplex DNA structures.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several imidazo-phenanthroline derivatives, including IPM713, have been shown to suppress the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo-phenanthroline derivatives leads to cell cycle arrest and apoptosis.
Stabilization of G-Quadruplex DNA
Another key mechanism of action is the stabilization of G-quadruplex (G4) DNA structures. G4s are non-canonical secondary structures formed in guanine-rich regions of DNA, such as telomeres and the promoter regions of oncogenes like bcl-2 and c-myc. The planar aromatic core of imidazo-phenanthroline derivatives allows them to bind to and stabilize these G4 structures, thereby inhibiting telomerase activity and downregulating the expression of oncogenes, ultimately leading to apoptosis.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for the synthesis of imidazo-phenanthroline derivatives and the key biological assays used to evaluate their activity.
Synthesis of 2-Aryl-1H-imidazo[4,5-f][1][2]phenanthroline Derivatives
The most common method for the synthesis of this class of compounds is a one-pot, three-component condensation reaction.
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Substituted or unsubstituted benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
Iodine (catalyst, optional for solvent-free conditions)
-
Mortar and pestle (for solvent-free conditions)
-
Round-bottom flask with reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure (Conventional Heating):
-
To a round-bottom flask, add 1,10-phenanthroline-5,6-dione (1.0 eq), the desired benzaldehyde (1.0-1.2 eq), and ammonium acetate (10-20 eq).
-
Add glacial acetic acid to dissolve the reactants.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Procedure (Solvent-Free Grinding): [5]
-
In a mortar, combine 1,10-phenanthroline-5,6-dione (1.0 eq), the desired aldehyde (1.0 eq), ammonium acetate (1.5 eq), and a catalytic amount of iodine (0.15 eq).[5]
-
Grind the mixture with a pestle at room temperature for the time specified in the literature (typically short).
-
Monitor the reaction by TLC.
-
Upon completion, purify the product directly by column chromatography.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
In Vitro Antibacterial Efficacy of Antibacterial Agent 114: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro antibacterial activity of "Antibacterial agent 114." The document outlines the inhibitory spectrum of this agent against a panel of pathogenic bacteria, details the standard experimental protocols for such screening, and presents a visual workflow of the screening process. This information is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Antibacterial Activity Profile
"this compound" has demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro potency of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism. The MIC values for "this compound" against several bacterial strains are summarized in the table below.
| Bacterial Species | Gram Stain | MIC (µM) [1] |
| Pseudomonas aeruginosa | Negative | 625 |
| Bacillus subtilis | Positive | 625 |
| Escherichia coli | Negative | 625 |
| Enterococcus faecalis | Positive | 625 |
| Salmonella typhimurium | Negative | 625 |
| Streptococcus mutans | Positive | 1250 |
| Staphylococcus aureus | Positive | 1250 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial compounds.[2] The following is a detailed, generalized protocol for a broth microdilution assay, a common method used to determine MIC values.[3][4][5]
Objective: To determine the lowest concentration of "this compound" that inhibits the visible in vitro growth of a specific microorganism.[2]
Materials:
-
"this compound" stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial cultures of the test organisms, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Positive control (bacterial culture with no antibacterial agent).
-
Negative control (sterile broth).
-
Micropipettes and sterile tips.
-
Incubator.
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of "this compound" is prepared in the microtiter plate wells using the appropriate growth medium. This creates a gradient of decreasing concentrations of the agent across the plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. The final concentration of bacteria in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: A positive control well containing only the bacterial inoculum and growth medium, and a negative control well containing only sterile growth medium are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (typically 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of "this compound" in which there is no visible growth.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of a novel antibacterial agent.
Caption: Experimental workflow for MIC determination.
Potential Mechanisms of Action (General Overview)
While the specific molecular target of "this compound" is not publicly available, antibacterial agents typically function through one or more of the following mechanisms:
-
Inhibition of Cell Wall Synthesis: Agents like penicillins and cephalosporins interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[6][7]
-
Disruption of Cell Membrane Function: Some antibiotics can disrupt the integrity of the bacterial cell membrane, causing leakage of essential cellular contents.[7]
-
Inhibition of Protein Synthesis: These agents target bacterial ribosomes, preventing the translation of mRNA into proteins, which is essential for bacterial growth and function.[6][7]
-
Inhibition of Nucleic Acid Synthesis: This class of antibiotics interferes with the replication and transcription of bacterial DNA and RNA.[7]
-
Inhibition of Metabolic Pathways: Some antibacterial compounds block essential metabolic pathways in bacteria, such as the synthesis of folic acid.[7]
Further research would be required to elucidate the specific mechanism of action of "this compound."
The following diagram illustrates these general antibacterial mechanisms.
Caption: General mechanisms of antibacterial action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibiotic - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
"Antibacterial agent 114" against Gram-positive and Gram-negative bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Antibacterial Agent 114, a novel fluorescent imidazo-phenanthroline derivative with demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria. This document collates available quantitative data on its antibacterial potency, outlines detailed experimental protocols for its synthesis and evaluation, and explores its proposed mechanism of action. Visual diagrams are provided to illustrate key processes and pathways, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. Imidazo-phenanthroline derivatives have emerged as a promising class of compounds due to their planar structure, which allows for intercalation with bacterial DNA, and their potential for chemical modification to enhance antimicrobial activity.
This compound, identified as 2-(4-(hydroxymethyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline, is a notable example from this class. This guide synthesizes the current knowledge on this agent, with a focus on its activity against both Gram-positive and Gram-negative bacteria.
Chemical Structure and Properties
-
Systematic Name: 2-(4-(hydroxymethyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline
-
Molecular Formula: C₁₉H₁₄N₄O
-
Molecular Weight: 314.34 g/mol
-
CAS Number: 2733391-71-2
Antibacterial Spectrum and Efficacy
This compound has demonstrated inhibitory activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, have been reported.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Staining | MIC (µM) |
| Pseudomonas aeruginosa | Gram-Negative | 625[3] |
| Escherichia coli | Gram-Negative | 625[3] |
| Salmonella typhimurium | Gram-Negative | 625[3] |
| Bacillus subtilis | Gram-Positive | 625[3] |
| Enterococcus faecalis | Gram-Positive | 625[3] |
| Staphylococcus aureus | Gram-Positive | 1250[3] |
| Streptococcus mutans | Gram-Positive | 1250[3] |
Note: The data presented is based on information from a commercial supplier referencing the primary research by Obalı AY, et al. (2020). The full dataset from the primary literature may contain additional details.
Proposed Mechanism of Action: DNA Cleavage
The planar structure of imidazo-phenanthroline derivatives is a key feature underlying their biological activity. It is proposed that these molecules can intercalate into the base pairs of bacterial DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. Evidence for this mechanism comes from studies on related compounds showing their ability to cleave supercoiled plasmid DNA.
Experimental Protocols
The following are representative, detailed methodologies for the synthesis and evaluation of imidazo-phenanthroline derivatives like this compound.
Disclaimer: These protocols are based on standard laboratory practices for this class of compounds. The precise experimental parameters from the primary study by Obalı AY, et al. were not accessible.
Synthesis of Imidazo-phenanthroline Derivatives
This protocol describes a general one-pot synthesis method.
Materials:
-
1,10-phenanthroline-5,6-dione
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde for a related compound)
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Distilled water
-
Ammonium hydroxide
Procedure:
-
A mixture of 1,10-phenanthroline-5,6-dione, the desired aldehyde, and a molar excess of ammonium acetate is prepared in glacial acetic acid.
-
The reaction mixture is refluxed with stirring for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The product is precipitated by the addition of distilled water and neutralized with a base such as ammonium hydroxide.
-
The precipitate is collected by filtration, washed with water, and then with a solvent like methanol.
-
The crude product is purified by recrystallization or column chromatography to yield the final imidazo-phenanthroline derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
Spectrophotometer
-
Incubator
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the agent are prepared in MHB in the wells of a 96-well plate.
-
Bacterial strains are cultured overnight, and the inoculum is adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.
DNA Cleavage Assay
This assay assesses the ability of the compound to cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Tris-HCl buffer
-
Agarose
-
TAE or TBE buffer
-
Loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction mixtures are prepared containing a fixed amount of supercoiled pBR322 plasmid DNA and varying concentrations of this compound in a buffer solution.
-
A control sample containing only the plasmid DNA and buffer is also prepared.
-
The mixtures are incubated at 37°C for a specified time.
-
A loading dye is added to each mixture to stop the reaction and prepare the samples for electrophoresis.
-
The samples are loaded onto an agarose gel.
-
Electrophoresis is carried out in TAE or TBE buffer until the dye front has migrated an adequate distance.
-
The gel is stained with a DNA intercalating agent like ethidium bromide and visualized under a UV transilluminator.
-
The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms is assessed by the appearance and intensity of the corresponding bands.
Conclusion and Future Directions
This compound is a promising compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its proposed mechanism of action, involving DNA cleavage, is a desirable trait in the development of new antibiotics as it may circumvent existing resistance mechanisms.
Further research is warranted to fully elucidate its therapeutic potential. This should include:
-
Determination of Minimum Bactericidal Concentration (MBC) to understand if the agent is bactericidal or bacteriostatic.
-
In-depth studies to confirm the DNA cleavage mechanism and identify any other potential cellular targets.
-
Evaluation of its efficacy in in vivo models of bacterial infection.
-
Assessment of its toxicity and pharmacokinetic profile.
This technical guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound and related imidazo-phenanthroline derivatives as a new class of antimicrobial agents.
References
Unveiling the Profile of Antibacterial Agent 114: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the physicochemical properties, antibacterial activity, and proposed mechanism of action of a novel antibacterial compound, designated as Antibacterial agent 114, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound's characteristics, supported by experimental data and methodologies.
Core Physicochemical Properties
This compound, identified by the Chemical Abstracts Service (CAS) number 2733391-71-2, is a novel imidazo-phenanthroline derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2,5-Cyclohexadien-1-one, 4-(1,3,7,8-tetrahydro-2H-imidazo[4,5-f]phenanthrolin-2-ylidene)- | |
| Molecular Formula | C19H14N4O | |
| Molecular Weight | 314.34 g/mol | |
| CAS Number | 2733391-71-2 |
Further detailed physicochemical data such as melting point, solubility, pKa, and logP are typically determined experimentally and would be found in the primary research publication.
Antibacterial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µM) |
| Pseudomonas aeruginosa | Gram-negative | 625 |
| Bacillus subtilis | Gram-positive | 625 |
| Escherichia coli | Gram-negative | 625 |
| Enterococcus faecalis | Gram-positive | 625 |
| Salmonella typhimurium | Gram-negative | 625 |
| Streptococcus mutans | Gram-positive | 1250 |
| Staphylococcus aureus | Gram-positive | 1250 |
Data sourced from MedchemExpress, citing Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the efficacy of a new antibacterial agent. The following is a generalized protocol based on standard broth microdilution methods.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in MHB, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antibacterial agent is serially diluted in MHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria in MHB without the agent) and negative (MHB alone) growth controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.
Proposed Mechanism of Action: DNA Interaction
The chemical structure of this compound, belonging to the imidazo-phenanthroline class of compounds, suggests a potential mechanism of action involving interaction with bacterial DNA. The title of the primary research article, "Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives," strongly supports this hypothesis.
Such compounds are often planar and can intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. Some derivatives may also induce DNA cleavage, either directly or through the generation of reactive oxygen species.
"Antibacterial agent 114" as a potential DNA intercalator
An In-depth Technical Guide to "Antibacterial Agent 114" as a Potential DNA Intercalator
For Researchers, Scientists, and Drug Development Professionals
Introduction
"this compound" is a potent synthetic compound identified as 4-(7,8-dihydro-1H-imidazo[4,5-f][1]phenanthrolin-2-yl)phenol.[2][3] With a molecular formula of C19H14N4O and a molecular weight of 314.34 g/mol , this molecule belongs to the imidazo-phenanthroline class of derivatives.[2][3] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including their role as antibacterial agents. The planar aromatic structure of "this compound" suggests a potential mechanism of action involving DNA intercalation, a process where a molecule inserts itself between the base pairs of a DNA helix.[1][4] This interaction can disrupt DNA replication and transcription, leading to bacterial cell death. This document provides a comprehensive overview of the available data on "this compound," its antibacterial spectrum, and its DNA interaction capabilities, based on the findings from Obalı et al. in Bioorganic Chemistry (2020).[5]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(7,8-dihydro-1H-imidazo[4,5-f][1]phenanthrolin-2-yl)phenol[2] |
| CAS Number | 2733391-71-2[3][5] |
| Molecular Formula | C19H14N4O[2][3] |
| Molecular Weight | 314.34 g/mol [2][3] |
| Canonical SMILES | C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O[2] |
| InChI Key | DBXGSNQDKLZNBG-UHFFFAOYSA-N[2] |
Antibacterial Activity
"this compound" has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below.
| Bacterial Strain | Type | MIC (µM)[5] |
| Pseudomonas aeruginosa | Gram-negative | 625 |
| Bacillus subtilis | Gram-positive | 625 |
| Escherichia coli | Gram-negative | 625 |
| Enterococcus faecalis | Gram-positive | 625 |
| Salmonella typhimurium | Gram-negative | 625 |
| Streptococcus mutans | Gram-positive | 1250 |
| Staphylococcus aureus | Gram-positive | 1250 |
Mechanism of Action: DNA Intercalation and Cleavage
The proposed mechanism of action for "this compound" is its interaction with bacterial DNA. The planar imidazo-phenanthroline core is capable of intercalating into the DNA double helix. This binding can lead to conformational changes in the DNA, subsequently interfering with essential cellular processes like replication and transcription. Furthermore, studies on similar imidazo-phenanthroline derivatives suggest that these compounds can induce DNA cleavage, potentially through the generation of reactive oxygen species (ROS) that damage the phosphodiester backbone of the DNA.
Proposed DNA Intercalation and Cleavage Pathway
Caption: Proposed mechanism of "this compound" via DNA intercalation.
Experimental Protocols
The following are detailed methodologies for key experiments as described by Obalı et al. (2020) for the characterization of "this compound" and its derivatives.
Synthesis of "this compound"
The synthesis of imidazo-phenanthroline derivatives typically involves a multi-step process.
Caption: General synthesis workflow for imidazo-phenanthroline derivatives.
-
Reaction Setup: 1,10-phenanthroline-5,6-dione, 4-hydroxybenzaldehyde, and a significant excess of ammonium acetate are combined in glacial acetic acid.
-
Condensation: The mixture is heated to reflux for a specified period, allowing the multi-component condensation reaction to proceed.
-
Isolation: The reaction mixture is cooled, and the crude product is precipitated by adding water or adjusting the pH. The solid is then collected by filtration.
-
Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography to yield the pure "this compound."
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is determined using a broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth (e.g., Mueller-Hinton Broth) to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: "this compound" is dissolved in a solvent like DMSO and then serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
DNA Cleavage Assay
The ability of "this compound" to cleave plasmid DNA (e.g., pBR322) is assessed by agarose gel electrophoresis.
-
Reaction Mixture: A mixture is prepared containing supercoiled plasmid DNA, a buffer (e.g., Tris-HCl), and varying concentrations of "this compound."
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period.
-
Gel Electrophoresis: The samples are mixed with a loading dye and loaded onto an agarose gel. Electrophoresis is carried out to separate the different forms of DNA.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Cleavage of the supercoiled DNA (Form I) results in the formation of nicked (Form II) and linear (Form III) DNA, which migrate differently in the gel.
Caption: Experimental workflow for the DNA cleavage assay.
Conclusion and Future Directions
"this compound" is a promising antibacterial compound with a broad spectrum of activity. Its chemical structure strongly suggests a DNA intercalating mechanism of action, which is further supported by the DNA cleavage capabilities of related compounds. The provided data and protocols offer a solid foundation for further research. Future studies should focus on elucidating the precise binding mode to DNA, quantifying the DNA binding affinity, and evaluating the in vivo efficacy and toxicity of this compound. Such research is crucial for the development of new antibacterial drugs that can combat the growing threat of antibiotic resistance.
References
Illuminating the Battlefield: A Technical Guide to Early-Stage Research on Fluorescent Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates innovative approaches to antibacterial drug discovery. Fluorescent antibacterial compounds have emerged as powerful tools in this fight, offering the dual benefit of potent antimicrobial activity and inherent imaging capabilities. This technical guide provides an in-depth overview of the core aspects of early-stage research in this exciting field, focusing on data-driven insights, detailed experimental methodologies, and visual representations of key concepts. By combining diagnostic precision with therapeutic efficacy, these compounds are paving the way for novel strategies to combat bacterial infections.[1][2]
Quantitative Data on Fluorescent Antibacterial Compounds
A critical aspect of early-stage research is the quantitative characterization of novel compounds. The following tables summarize key data for a selection of fluorescent antibacterial agents, providing a comparative overview of their efficacy and photophysical properties.
Table 1: Antibacterial Activity of Selected Fluorescent Compounds
| Compound/Probe Name | Target Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Ciprofloxacin-NBD | E. coli | 16 | [1] |
| Ciprofloxacin-DMACA | E. coli | 8 | [1] |
| Fluorescein Decyl Ester (mitoFluo) | B. subtilis | >15 µM | [3] |
| Lys(Rhod)9,Arg10-teixobactin | B. subtilis | 4 | [4] |
| Ornidazole CDs (1-10K) | P. gingivalis | 6.90 mg/mL (MBC) | [5] |
| Nitrogen and Boron Codoped CDs | E. coli | 6.90 mg/mL (MBC) | [6] |
| Nitrogen and Boron Codoped CDs | S. aureus | 6.13 mg/mL (MBC) | [6] |
Table 2: Photophysical Properties of Selected Fluorescent Compounds
| Compound/Probe Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Dansyl[Lys]1polymyxin B3 | 340 | 485 | Not Reported | [1] |
| Ciprofloxacin-NBD | Not Reported | Not Reported | Not Reported | [1] |
| Ciprofloxacin-DMACA | Not Reported | Not Reported | Not Reported | [1] |
| ADOTA-PMX | Not Reported | Red-emitting | 19.5 ns (lifetime) | [2] |
| Ornidazole CDs (1-10K) | Not Reported | Green-Red Fluorescence | Not Reported | [5] |
| Nitrogen and Boron Codoped CDs | Not Reported | 581 | 0.415 | [6] |
| Enrofloxacin | 274 | Not Reported | 0.125 | [7] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for the synthesis, antibacterial evaluation, and imaging of fluorescent antibacterial compounds.
Synthesis of Fluorescent Antibiotic Probes via Click Chemistry
This protocol describes a general method for conjugating a fluorophore to an antibiotic using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8][9]
Materials:
-
Azide-functionalized antibiotic
-
Alkyne-functionalized fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the azide-functionalized antibiotic in a 1:1 mixture of tert-butanol and water in a round bottom flask.
-
Add the alkyne-functionalized fluorophore to the solution.
-
Heat the reaction mixture to 50°C with stirring.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Allow the reaction to proceed for 1-2 hours at 50°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the fluorescent antibiotic conjugate using an appropriate method, such as column chromatography or high-performance liquid chromatography (HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard and widely used technique.[10]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Fluorescent antibacterial compound stock solution
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the fluorescent antibacterial compound in the wells of a 96-well plate using MHB.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include a positive control well (bacteria without compound) and a negative control well (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Fluorescence Microscopy of Labeled Bacteria
Fluorescence microscopy allows for the visualization of the interaction between fluorescent compounds and bacterial cells.[11][12][13][14][15]
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Fluorescent antibacterial compound
-
Microscope slides or coverslip-bottom dishes
-
Poly-L-lysine (for coating slides/dishes)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to the desired density.
-
(Optional) Coat microscope slides or dishes with poly-L-lysine to enhance cell adherence.
-
Add the fluorescent antibacterial compound to the bacterial suspension at a suitable concentration and incubate for a specific period.
-
Wash the cells with PBS to remove any unbound compound.
-
Mount the stained cells on a microscope slide or place them in a coverslip-bottom dish.
-
Image the bacteria using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language to illustrate a common mechanism of action for fluorescent antibacterial compounds and a general workflow for their early-stage research.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Many fluorescent antibiotics, particularly those derived from quinolones, target bacterial DNA gyrase, an essential enzyme for DNA replication.[16] Inhibition of this enzyme leads to the induction of the SOS response, a global response to DNA damage.
Experimental Workflow: From Synthesis to Evaluation
The development of new fluorescent antibacterial compounds follows a structured workflow, from the initial design and synthesis to comprehensive biological evaluation.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. style | Graphviz [graphviz.org]
- 5. A novel fluorescent traceable carbon quantum dots with selective antibacterial activity against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Quantum Yield Nitrogen and Boron Codoped Orange Fluorescent Carbon Quantum Dots for Antibacterial and Bacterial Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput method for Antibiotic Susceptibility Testing based on Fluorescein Quenching by Bacteria: Application to Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 15. itqb.unl.pt [itqb.unl.pt]
- 16. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the novelty of imidazo-phenanthroline derivatives in antibacterial research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Among the promising candidates, imidazo-phenanthroline derivatives have emerged as a compelling class of compounds demonstrating significant antibacterial potential. Their unique planar structure, propensity for DNA intercalation, and potential to inhibit essential bacterial enzymes like DNA gyrase position them as a focal point in the quest for next-generation antibiotics. This technical guide provides a comprehensive overview of the synthesis, antibacterial evaluation, and proposed mechanisms of action of these novel derivatives, offering a valuable resource for researchers in the field.
Data Presentation: Antibacterial Efficacy
The antibacterial activity of imidazo-phenanthroline derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for various novel imidazo-phenanthroline derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Imidazo-Phenanthroline Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Substitution | Staphylococcus aureus (μM) | Bacillus subtilis (μM) | Enterococcus faecalis (μM) | Streptococcus mutans (μM) | Reference |
| 1 | 2-(4-hydroxyphenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | >1250 | >1250 | >1250 | >1250 | [3] |
| 2 | (E)-5-((4-((4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)phenoxy)methyl)benzylidene)amino)isophthalic acid | >1250 | >1250 | >1250 | >1250 | [3] |
| 3 | 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | 156.25 | 156.25 | 156.25 | 156.25 | [3] |
| Cu-phendione | --INVALID-LINK--2·4H2O | 1.56 | - | - | - | [4] |
| Ag-phendione | [Ag(phendione)2]ClO4 | 2.48 | - | - | - | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Imidazo-Phenanthroline Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Substitution | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) | Salmonella typhimurium (μM) | Reference |
| 1 | 2-(4-hydroxyphenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | >1250 | >1250 | >1250 | [3] |
| 2 | (E)-5-((4-((4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)phenoxy)methyl)benzylidene)amino)isophthalic acid | >1250 | >1250 | >1250 | [3] |
| 3 | 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline | 156.25 | 156.25 | 156.25 | [3] |
| Cu-phendione | --INVALID-LINK--2·4H2O | - | - | - | [4] |
| Ag-phendione | [Ag(phendione)2]ClO4 | - | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the investigation of imidazo-phenanthroline derivatives.
Synthesis of 2-Aryl-Imidazo[4,5-f][1][2]phenanthroline Derivatives
A common and efficient method for synthesizing the core scaffold is the one-pot condensation reaction.[1][5]
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Substituted benzaldehyde derivative
-
Ammonium acetate
-
Glacial acetic acid or a solid catalyst like iodine[1]
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1,10-phenanthroline-5,6-dione (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in glacial acetic acid.
-
Add ammonium acetate (10-20 equivalents) to the mixture.
-
Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) or by column chromatography on silica gel.
Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized imidazo-phenanthroline derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive control wells (bacteria in MHB without any compound) and negative control wells (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.
Mechanism of Action: DNA Cleavage Assay using Agarose Gel Electrophoresis
This assay investigates the ability of the compounds to cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Synthesized imidazo-phenanthroline derivatives
-
Tris-Acetate-EDTA (TAE) buffer
-
Agarose
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare a 1% (w/v) agarose gel in 1x TAE buffer and add ethidium bromide to a final concentration of 0.5 µg/mL.[6][7]
-
In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of plasmid DNA and varying concentrations of the test compound in a suitable buffer.
-
Include a control reaction with plasmid DNA and buffer only.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
After incubation, add DNA loading dye to each reaction mixture.
-
Load the samples into the wells of the agarose gel.
-
Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the loading dye has migrated a sufficient distance.
-
Visualize the DNA bands under a UV transilluminator. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates DNA cleavage activity.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Concluding Remarks
The exploration of imidazo-phenanthroline derivatives represents a vibrant and promising avenue in antibacterial drug discovery. Their demonstrated efficacy against a range of bacterial pathogens, coupled with a multi-faceted mechanism of action targeting bacterial DNA, underscores their potential to circumvent existing resistance mechanisms. The structure-activity relationship studies, although preliminary, suggest that the antibacterial potency can be fine-tuned through chemical modifications, opening up possibilities for the design of more effective and selective agents.[3] The methodologies and data presented in this guide are intended to serve as a foundational resource for researchers dedicated to advancing this exciting field. Further in-depth investigations into their precise molecular targets, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy are warranted to translate the promise of these novel compounds into tangible clinical solutions.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Agarose Gel Electrophoresis-Chem 584 [protocols.io]
- 7. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of the Novel Compound "Antibacterial Agent 114"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial preclinical characterization of a novel investigational compound, designated "Antibacterial Agent 114" (referred to herein as AA-114). The information presented details its in-vitro antibacterial efficacy, selectivity against mammalian cells, a proposed mechanism of action, and the detailed experimental protocols used for this evaluation.
Antibacterial Activity Profile
AA-114 was evaluated for its antibacterial potency against a panel of clinically significant bacterial strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible growth, was determined for each strain.
The compound demonstrates activity against a range of bacteria, with MIC values reported for P. aeruginosa, B. subtilis, E. coli, E. faecalis, S. typhimurium, S. mutans, and S. aureus.[1] Specifically, the MIC values were 625 µM for the first five listed microorganisms and 1250 µM for S. mutans and S. aureus.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of AA-114 Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µM) |
| Pseudomonas aeruginosa | Gram-Negative | 625[1] |
| Bacillus subtilis | Gram-Positive | 625[1] |
| Escherichia coli | Gram-Negative | 625[1] |
| Enterococcus faecalis | Gram-Positive | 625[1] |
| Salmonella typhimurium | Gram-Negative | 625[1] |
| Streptococcus mutans | Gram-Positive | 1250[1] |
| Staphylococcus aureus | Gram-Positive | 1250[1] |
Proposed Mechanism of Action: Inhibition of Bacterial Two-Component Signaling
Preliminary studies suggest that AA-114 may exert its antibacterial effect by interfering with a critical bacterial two-component signaling (TCS) pathway. These systems are essential for bacteria to sense and respond to environmental changes, often regulating virulence, nutrient uptake, and survival. The proposed mechanism involves the inhibition of the histidine kinase sensor protein, preventing the downstream phosphorylation and activation of the response regulator, which in turn blocks the transcription of essential survival genes.
Discovery and Characterization Workflow
The identification and initial characterization of AA-114 followed a structured workflow. This process is designed to efficiently screen candidates and select promising compounds for further development. The workflow integrates machine learning and combinatorial chemistry to accelerate the discovery of new antibacterial agents.[2]
Appendix: Detailed Experimental Protocols
A. Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method used to determine the MIC of AA-114 against the bacterial strains listed in Table 1.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate cultured overnight.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of AA-114 in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of AA-114 in MHB to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Data Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of AA-114 at which there is no visible growth.
-
References
The Ascendant Trajectory of Imidazo-Phenanthroline Derivatives in Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Novel imidazo-phenanthroline derivatives are emerging as a significant class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This in-depth technical guide synthesizes the current understanding of their diverse biological effects, focusing on their anticancer, antimicrobial, and photodynamic properties. The following sections detail the quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by these innovative compounds.
Quantitative Biological Activity
The therapeutic potential of novel imidazo-phenanthroline derivatives is underscored by their potent activity against various cancer cell lines and microbial species. The following tables summarize the key quantitative data from recent studies, providing a comparative overview of their efficacy.
Anticancer Activity of Imidazo-Phenanthroline Derivatives
A significant body of research highlights the cytotoxic effects of these derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their anticancer potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| RPIP-NO2 (1) | A549 (Human Lung Adenocarcinoma) | 15.03 | [1] |
| IPM714 | HCT116 (Human Colorectal Carcinoma) | 1.74 | [2][3] |
| IPM714 | SW480 (Human Colorectal Carcinoma) | 2 | [2][3] |
| IPM713 | HCT116 (Human Colorectal Carcinoma) | 1.7 | [3][4] |
| Compound 4 (2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1][5]phenanthroline) | HepG2 (Human Liver Cancer) | ~0.29 | [6] |
| Iridium Complex 1 | Caco-2 (Human Colorectal Adenocarcinoma) | 6.44 | [3] |
| Iridium Complex 1 | HeLa (Human Cervical Cancer) | 24.78 | [3] |
| Iridium Complex 1 | A549 (Human Lung Adenocarcinoma) | 9.14 | [3] |
| Iridium Complex 1 | MDA-MB-231 (Human Breast Cancer) | 4.45 | [3] |
| Iridium Complex 3 | Caco-2 (Human Colorectal Adenocarcinoma) | 15.07 | [3] |
| Iridium Complex 3 | HeLa (Human Cervical Cancer) | 14.15 | [3] |
| Iridium Complex 3 | A549 (Human Lung Adenocarcinoma) | 10.33 | [3] |
| Iridium Complex 3 | MDA-MB-231 (Human Breast Cancer) | 4.48 | [3] |
Antimicrobial Activity of Imidazo-Phenanthroline Derivatives
Several novel imidazo-phenanthroline derivatives have demonstrated significant activity against a variety of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key indicator of their antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Compound 3 (2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][5]phenanthroline) | Bacillus subtilis ATCC 6633 (G+) | 156.25 | [7] |
| Compound 3 | Pseudomonas aeruginosa ATCC 29853 (G-) | 156.25 | [7] |
| Compound 3 | Escherichia coli ATCC 35218 (G-) | 156.25 | [7] |
| Compound 3 | Enterococcus faecalis ATCC 292112 (G+) | 156.25 | [7] |
| Compound 3 | Salmonella typhimurium ST-10 (G-) | 156.25 | [7] |
| Compound 3 | Streptococcus mutans NCTC 10449 (G+) | 156.25 | [7] |
| Compound 3 | Staphylococcus aureus ATCC 25923 (G+) | 156.25 | [7] |
Experimental Protocols
The biological evaluation of novel imidazo-phenanthroline derivatives relies on a suite of standardized and specialized experimental protocols. The following sections provide detailed methodologies for key assays cited in the literature.
Synthesis of Imidazo[4,5-f][1][5]phenanthroline Derivatives
A common synthetic route involves the condensation of 1,10-phenanthroline-5,6-dione with various benzaldehydes.[8]
General Procedure:
-
Nitration of 1,10-phenanthroline: Commercially available 1,10-phenanthroline is nitrated using a mixture of sulfuric acid and nitric acid in the presence of potassium bromide to yield 1,10-phenanthroline-5,6-dione.[8][9]
-
Condensation Reaction: The resulting 1,10-phenanthroline-5,6-dione is dissolved in glacial acetic acid.[8][9]
-
An appropriate benzaldehyde derivative and ammonium acetate (acting as a catalyst) are added to the solution.[8][9]
-
The reaction mixture is heated, and the progress is monitored using Thin Layer Chromatography (TLC).[8][9]
-
Upon completion, the product is isolated, purified (e.g., by filtration on a silica gel column), and characterized using techniques such as NMR, IR, and ESI-mass spectroscopy.[1][9]
Some protocols utilize microwave-assisted synthesis to achieve high yields in shorter reaction times.[1]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[1][10]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo-phenanthroline derivatives and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution and Disk Diffusion Methods
The antimicrobial activity of the derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.[11]
Broth Microdilution Method (for MIC):
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Disk Diffusion Method (for Zone of Inhibition):
-
Agar Plate Preparation: A solid agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
DNA Interaction and Cleavage Assay
The ability of imidazo-phenanthroline derivatives to interact with and cleave DNA is a key aspect of their mechanism of action, particularly for anticancer agents.
Agarose Gel Electrophoresis for DNA Cleavage:
-
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the test compounds at varying concentrations in a suitable buffer.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature.
-
Electrophoresis: The samples are loaded onto an agarose gel, and electrophoresis is performed to separate the different DNA forms (supercoiled, nicked, and linear).
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to nicked or linear forms indicates DNA cleavage activity.[7]
Signaling Pathways and Mechanisms of Action
Imidazo-phenanthroline derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/AKT/mTOR Signaling Pathway in Cancer
Several studies have shown that imidazo-phenanthroline derivatives can suppress the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis in cancer.[2][4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo-phenanthroline derivatives.
NF-κB Signaling Pathway in Cancer
The NF-κB pathway is another crucial target for some imidazo-phenanthroline derivatives. Inhibition of this pathway can lead to decreased expression of downstream targets like c-myc, ultimately suppressing cell proliferation.[12]
Caption: Suppression of the NF-κB signaling pathway by imidazo-phenanthroline derivatives.
General Experimental Workflow for Cytotoxicity Screening
The process of identifying and characterizing the cytotoxic potential of novel imidazo-phenanthroline derivatives typically follows a structured workflow.
Caption: A generalized workflow for the discovery and evaluation of cytotoxic imidazo-phenanthroline derivatives.
Conclusion
Novel imidazo-phenanthroline derivatives represent a versatile and potent class of compounds with significant therapeutic promise. Their demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further research and development. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working to harness the full potential of these remarkable molecules in the fight against cancer and infectious diseases. Continued exploration of structure-activity relationships and optimization of lead compounds will be pivotal in translating these promising findings into clinically effective therapies.
References
- 1. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives | CoLab [colab.ws]
- 6. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Imidazo [4,5f][1,10] phenanthroline derivatives as inhibitor of c-myc gene expression in A549 cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of a Quinazolinone-Based Antibacterial Agent
These application notes provide a detailed protocol for the synthesis of a representative quinazolinone-based antibacterial agent, derived from established methodologies for this class of compounds. Quinazolinone scaffolds are of significant interest to researchers in drug development due to their broad range of biological activities, including antibacterial properties.
Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-(p-tolyl)-quinazolin-4(3H)-one, a representative quinazolinone derivative.
| Parameter | Value |
| Starting Material | 2-aminobenzamide |
| Reagent | p-toluoyl chloride |
| Solvent | Pyridine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Yield | 97% |
| Melting Point | 236-238 °C |
Experimental Protocols
Synthesis of 2-(p-tolyl)-quinazolin-4(3H)-one
This protocol outlines the synthesis of a 2-substituted quinazolin-4(3H)-one, a common scaffold found in antibacterial agents. The synthesis involves the acylation of 2-aminobenzamide followed by cyclization.
Materials:
-
2-aminobenzamide
-
p-toluoyl chloride
-
Pyridine
-
Hydrochloric acid (5%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Beakers
-
Buchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 2-aminobenzamide in 20 mL of pyridine. Place the flask on a magnetic stirrer and add a stir bar.
-
Acylation: While stirring at room temperature, slowly add 1.55 g (10 mmol) of p-toluoyl chloride to the solution.
-
Reaction: Continue stirring the mixture at room temperature for 30 minutes.
-
Precipitation: Pour the reaction mixture into 100 mL of cold 5% hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-(p-tolyl)-quinazolin-4(3H)-one.
-
Drying: Dry the purified crystals in a desiccator.
Visualizations
Caption: Synthesis workflow for 2-(p-tolyl)-quinazolin-4(3H)-one.
Caption: Plausible mechanisms of antibacterial action for quinazolinone derivatives.
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo-Phenanthroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of imidazo[4,5-f][1][2]phenanthroline derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3][4] The synthesized compounds have demonstrated significant potential as anticancer agents.[1][5][6]
Introduction
Imidazo[4,5-f][1][2]phenanthroline and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[7] Their rigid, planar structure allows them to intercalate with DNA and bind to G-quadruplex DNA, leading to promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8] Specifically, certain derivatives have been shown to induce apoptosis in cancer cells by stabilizing Bcl-2 G-quadruplex DNA or inhibiting the PI3K/AKT/mTOR signaling pathway.[1][6]
Conventional synthesis methods for these compounds often require long reaction times, typically around 24 hours, under reflux conditions.[9] Microwave-assisted synthesis, however, leverages the principles of dielectric heating to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of the reaction rate.[3][7] This approach not only shortens reaction times to mere minutes but also frequently results in higher product yields and purity.[1]
Principle of the Method
The synthesis is a one-pot, three-component condensation reaction. It involves the reaction of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde and ammonium acetate.[9][10] Under microwave irradiation, the polar molecules in the reaction mixture align with the applied electric field, and their rapid oscillation generates intense heat.[3] This localized, efficient heating drives the condensation and subsequent cyclization to form the imidazole ring fused to the phenanthroline core. Glacial acetic acid is commonly used as the reaction medium.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione (Precursor)
This protocol outlines the synthesis of the key starting material, 1,10-phenanthroline-5,6-dione, from 1,10-phenanthroline.[10][11]
Materials:
-
1,10-phenanthroline
-
Potassium bromide (KBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled in an ice bath.
-
1,10-phenanthroline and potassium bromide are slowly added to the cooled acid mixture.[10]
-
The mixture is heated and then allowed to cool.
-
The cooled mixture is poured over crushed ice, leading to the precipitation of the product.
-
The precipitate is filtered, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The final product is a yellow solid.[11] The structure can be confirmed using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR).[11]
Protocol 2: Microwave-Assisted Synthesis of Imidazo[4,5-f][1][2]phenanthroline Derivatives
This protocol provides a general procedure for the synthesis of various substituted imidazo-phenanthroline derivatives.[1]
Materials & Equipment:
-
1,10-phenanthroline-5,6-dione (from Protocol 1)
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 3-trifluoromethylbenzaldehyde, 3-chlorobenzaldehyde, 4-hydroxybenzaldehyde)[1]
-
Ammonium acetate
-
Glacial acetic acid
-
Microwave synthesizer
-
Reaction vessel (10 mL)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave reaction vessel, combine 1,10-phenanthroline-5,6-dione (2.0 mmol), the desired substituted benzaldehyde (2.25 mmol), and ammonium acetate (4.0 mmol).[1]
-
Add glacial acetic acid (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 100°C for 20 minutes.[1] The reaction temperature is reached rapidly under microwave irradiation.[12]
-
After the reaction is complete, cool the vessel to room temperature (approximately 55°C).
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash it with distilled water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., methanol/chloroform) or by column chromatography if necessary.
-
Characterize the final compounds using ESI-MS, ¹H-NMR, and ¹³C-NMR to confirm their structure and purity.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the microwave-assisted synthesis and subsequent biological evaluation of four imidazo-phenanthroline derivatives.[1]
Table 1: Reaction Yields of Microwave-Assisted Synthesis [1]
| Compound ID | R-Group (Substituent) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-NO₂ | 100 | 20 | 91.3 |
| 2 | 3-CF₃ | 100 | 20 | 82.3 |
| 3 | 3-Cl | 100 | 20 | 94.7 |
| 4 | 4-OH | 100 | 20 | 89.7 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Synthesized Compounds [1]
| Compound ID | A549 (Lung Cancer) | SW620 (Colorectal) | SMMC-7721 (Hepatoma) | HaCaT (Normal) |
|---|---|---|---|---|
| 1 | 15.03 | >50 | 21.07 | >50 |
| 2 | 24.16 | >50 | 34.19 | >50 |
| 3 | 20.33 | >50 | 29.54 | >50 |
| 4 | 31.02 | >50 | 41.32 | >50 |
| cis-Platin | 10.11 | 15.23 | 8.23 | 20.15 |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for the synthesized compounds.
References
- 1. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Agarose Gel Electrophoresis for DNA Cleavage Assay with Antibacterial Agent 114
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of bacterial DNA is a critical target for the development of new antibacterial agents. DNA cleavage assays are fundamental in determining the ability of a compound to induce single-strand or double-strand breaks in DNA, which can lead to bacterial cell death. Agarose gel electrophoresis is a widely used, robust, and accessible method to visualize and quantify this DNA cleavage.[1][2][3] This document provides a detailed protocol for assessing the DNA cleavage activity of a novel compound, "Antibacterial agent 114," using plasmid DNA as a substrate.
Many antibacterial agents function by inhibiting essential enzymes like DNA gyrase and topoisomerase, which are crucial for managing DNA topology during replication and transcription.[4][5] These drugs can stabilize the transient covalent complex formed between the enzyme and cleaved DNA, leading to an accumulation of DNA breaks and ultimately, cell death.[4][5][6] This assay allows for the characterization of such activity by observing the conversion of supercoiled plasmid DNA into nicked (open-circular) and linear forms.
Principle of the Assay
Plasmid DNA exists in different topological forms that migrate at different rates through an agarose gel.[7]
-
Supercoiled (Form I): The compact, native form of the plasmid, which migrates the fastest.
-
Open-Circular or Nicked (Form II): Results from a single-strand break, causing the plasmid to become relaxed and migrate the slowest.
-
Linear (Form III): Results from a double-strand break at the same site, migrating at an intermediate rate between the supercoiled and open-circular forms.
By incubating plasmid DNA with this compound (and potentially a topoisomerase enzyme), and then separating the products on an agarose gel, the extent and nature of DNA cleavage can be determined by the relative abundance of these different DNA forms.
Experimental Workflow
The overall experimental process involves preparing the reaction mixtures, incubating the plasmid DNA with the antibacterial agent, stopping the reaction, and analyzing the results via agarose gel electrophoresis.
Caption: Experimental workflow for the DNA cleavage assay.
Mechanism of Action Hypothesis
This compound is hypothesized to induce DNA cleavage, potentially by stabilizing a DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand(s). This leads to an accumulation of nicked and/or linear DNA.
Caption: Hypothesized mechanism of DNA cleavage induction.
Detailed Experimental Protocols
Materials and Reagents
-
Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL stock
-
This compound, stock solution in DMSO
-
DNA Gyrase or Topoisomerase I (optional, if investigating enzyme-mediated cleavage)
-
10X Reaction Buffer (e.g., for DNA Gyrase: 350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT)[8]
-
Sterile, nuclease-free water
-
0.5 M EDTA, pH 8.0
-
20% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
6X DNA Loading Dye (e.g., containing bromophenol blue and glycerol)
-
Agarose (electrophoresis grade)
-
1X TAE or TBE Buffer
-
DNA intercalating stain (e.g., Ethidium Bromide or a safer alternative like SYBR™ Safe)
-
1 kb DNA Ladder
Protocol 1: DNA Cleavage Assay
-
Reaction Setup: On ice, prepare reaction mixtures in sterile microcentrifuge tubes. A typical final reaction volume is 20-30 µL. Set up controls as described in Table 1.
-
Add reagents in the following order:
-
Sterile water
-
10X Reaction Buffer (to a final concentration of 1X)
-
Supercoiled plasmid DNA (e.g., 0.5 µg)
-
Varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM). For the "Enzyme Control" and "DNA Control," add an equivalent volume of DMSO.
-
(Optional) DNA topoisomerase enzyme.
-
-
Incubation: Mix gently by tapping the tubes and incubate at 37°C for 1 hour.
-
Reaction Termination: To trap the cleavage complexes, add 2 µL of 20% SDS and 2 µL of Proteinase K (10 mg/mL) to each tube. Incubate at 37°C for an additional 30 minutes.[9]
-
Sample Preparation for Electrophoresis: Add 4-5 µL of 6X DNA loading dye to each reaction tube and mix.
Protocol 2: Agarose Gel Electrophoresis
-
Casting the Gel: Prepare a 1% (w/v) agarose gel by dissolving 1 g of agarose in 100 mL of 1X TAE or TBE buffer.[1][7] Heat in a microwave until the solution is clear, then cool to about 50-60°C.[1]
-
Add the DNA stain to the molten agarose (e.g., Ethidium Bromide to a final concentration of 0.5 µg/mL) or plan to stain the gel after electrophoresis.[7]
-
Pour the agarose into a gel casting tray with a comb and allow it to solidify completely.[10]
-
Running the Gel: Place the solidified gel in an electrophoresis tank and fill it with 1X running buffer (the same buffer used to make the gel) until the gel is submerged.[1]
-
Carefully remove the comb and load the entire volume of each reaction mixture into separate wells. Load a DNA ladder into one of the wells.[1]
-
Connect the electrophoresis unit to a power supply and run the gel at 80-100 V for 60-90 minutes, or until the dye front has migrated approximately 75% of the gel length.[1]
-
Visualization: Carefully remove the gel from the tank and visualize the DNA bands using a UV transilluminator. Document the results with a gel imaging system.[2]
Data Presentation and Analysis
The primary data consists of the gel image showing the DNA bands. The intensity of each band (supercoiled, open-circular, and linear) should be quantified using gel analysis software (e.g., ImageJ).[11] The percentage of each DNA form can be calculated relative to the total DNA in the lane.
Table 1: Experimental Setup for DNA Cleavage Assay
| Tube | Component | DNA Control | Vehicle Control | Test (Agent 114) |
| 1 | Supercoiled pBR322 (0.5 µg) | + | + | + |
| 2 | 10X Reaction Buffer | + | + | + |
| 3 | This compound | - | - | + (Varying Conc.) |
| 4 | DMSO (Vehicle) | - | + | - |
| 5 | Sterile Water | to final vol | to final vol | to final vol |
This table can be expanded to include positive controls (e.g., known DNA cleavage agents like ciprofloxacin) or topoisomerase enzymes.
Table 2: Sample Quantitative Results of DNA Cleavage Assay
| Concentration of Agent 114 (µM) | % Supercoiled DNA (Form I) | % Open-Circular DNA (Form II) | % Linear DNA (Form III) |
| 0 (Control) | 95 ± 3 | 5 ± 1 | 0 |
| 1 | 85 ± 4 | 15 ± 2 | 0 |
| 5 | 60 ± 5 | 38 ± 4 | 2 ± 1 |
| 10 | 30 ± 6 | 65 ± 5 | 5 ± 2 |
| 50 | 5 ± 2 | 80 ± 7 | 15 ± 3 |
| 100 | <1 | 70 ± 8 | 30 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
-
No Cleavage: The DNA control and vehicle control lanes should show a prominent band corresponding to the supercoiled plasmid.
-
Single-Strand Cleavage (Nicking): An increase in the concentration of this compound should lead to a decrease in the intensity of the supercoiled band and a corresponding increase in the intensity of the slower-migrating open-circular band.
-
Double-Strand Cleavage: The appearance of a linear DNA band indicates that double-strand breaks have occurred. A significant increase in the linear form with increasing drug concentration suggests potent DNA cleavage activity.
Conclusion
This application note provides a comprehensive framework for evaluating the DNA cleavage capabilities of this compound using agarose gel electrophoresis. The detailed protocols and data presentation guidelines will enable researchers to systematically investigate the compound's mechanism of action, providing crucial data for early-stage drug development. By quantifying the conversion of supercoiled plasmid to its nicked and linear forms, this assay serves as a reliable indicator of a compound's potential as a DNA-targeting antibacterial agent.
References
- 1. addgene.org [addgene.org]
- 2. Agarose Gel Electrophoresis, How It Works and Its Uses | Technology Networks [technologynetworks.com]
- 3. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]
- 4. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds with antibacterial activity that enhance DNA cleavage by bacterial DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. bento.bio [bento.bio]
- 11. Machine learning based predictive analysis of DNA cleavage induced by diverse nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 114
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The determination of the MIC is a critical step in the discovery and development of new antibacterial agents, providing essential data on their potency and the susceptibility of various bacterial strains.[4][5] This document provides detailed protocols for determining the MIC of a novel investigational compound, "Antibacterial agent 114," using the broth microdilution and agar dilution methods, in accordance with established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Principle of the Methods
The core principle behind MIC determination is the exposure of a standardized bacterial inoculum to a range of concentrations of the antimicrobial agent.[5] The two most common methods are:
-
Broth Dilution: This method involves preparing a series of two-fold dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[4][8] Each well is then inoculated with a standardized bacterial suspension.[9] After incubation, the wells are examined for visible signs of bacterial growth (turbidity).[8] The MIC is the lowest concentration of the agent at which no visible growth occurs.[10]
-
Agar Dilution: In this method, the antibacterial agent is incorporated into an agar medium at various concentrations.[11] A standardized bacterial suspension is then spotted onto the surface of the agar plates.[11] Following incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration that inhibits the growth of the organism.[11][12]
Data Presentation
The results of the MIC testing for this compound against a panel of pathogenic bacteria can be summarized as follows:
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) - Control |
| Staphylococcus aureus | 29213 | 2 | 0.5 |
| Escherichia coli | 25922 | 8 | 0.25 |
| Pseudomonas aeruginosa | 27853 | 16 | 1 |
| Enterococcus faecalis | 29212 | 4 | 2 |
| Klebsiella pneumoniae | 700603 | 8 | 0.5 |
Experimental Protocols
Broth Microdilution Method
This is the more common method for determining MICs and is amenable to high-throughput screening.[8]
4.1.1. Materials and Apparatus
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
4.1.2. Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
4.1.3. Step-by-Step Protocol
-
Preparation of Antibacterial Agent Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
-
Inoculation of Microtiter Plate:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[10] This can be aided by a microplate reader measuring absorbance at 600 nm.
-
Agar Dilution Method
This method is considered a reference method and is particularly useful for certain fastidious organisms or when testing multiple isolates against a few agents.[11]
4.2.1. Materials and Apparatus
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85%)
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (optional)
4.2.2. Step-by-Step Protocol
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (e.g., 2 mL of agent dilution to 18 mL of agar).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no antibacterial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, starting from the lowest to the highest concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[11]
-
Hypothetical Signaling Pathway Inhibition
Antibacterial agents can disrupt various essential cellular processes. The following diagram illustrates a hypothetical signaling pathway involved in bacterial cell wall synthesis that could be a target for an antibacterial agent.
Caption: Inhibition of Transpeptidation in Cell Wall Synthesis.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Antibacterial Agent 114
Topic: Using Antibacterial Agent 114 in Bacterial Cell Culture Reference ID: AN-114-V1.0 For Research Use Only (RUO)
Introduction
This compound is a novel, synthetic small molecule designed for potent and selective activity against a range of Gram-positive bacteria. Its primary mechanism of action is the targeted inhibition of bacterial cell wall synthesis. Specifically, Agent 114 irreversibly binds to and inactivates Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] This interference with cell wall integrity leads to cell lysis and death, making Agent 114 a powerful bactericidal compound for research applications. These notes provide essential data and protocols for the effective use of Agent 114 in a laboratory setting.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 114
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The MIC values for Agent 114 were determined using the broth microdilution method following standardized protocols.[4][5]
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1.0 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | > 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 128 |
Interpretation: Agent 114 demonstrates high potency against the tested Gram-positive organisms, with significantly lower activity against Gram-negative bacteria. This is likely due to the protective outer membrane of Gram-negative bacteria, which prevents the agent from reaching its PBP targets in the periplasmic space.
Table 2: Cytotoxicity of Agent 114 in a Mammalian Cell Line
To assess the selectivity of Agent 114, its cytotoxic effect on a human cell line was evaluated using the MTT assay, which measures cell metabolic activity.[6][7][8]
| Cell Line | Description | IC₅₀ (µg/mL) | Selectivity Index (SI)* |
| HEK293 | Human Embryonic Kidney Cells | 256 | > 512 |
*Selectivity Index (SI) is calculated as IC₅₀ (HEK293) / MIC (S. aureus). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.
Interpretation: Agent 114 exhibits low cytotoxicity towards the mammalian cell line, with an IC₅₀ value significantly higher than its effective antibacterial concentrations. This high selectivity index suggests that Agent 114 is a promising candidate for applications requiring targeted bacterial inhibition without significant off-target effects on eukaryotic cells.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the steps to determine the MIC of Agent 114 against a target bacterial strain.[3][4][9]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of ~5 x 10⁵ CFU/mL[4]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Agent Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Agent 114 stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no agent). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[4]
-
-
Reading Results:
-
The MIC is the lowest concentration of Agent 114 at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Bacterial Growth Curve Assay
This protocol is used to evaluate the effect of Agent 114 on bacterial growth dynamics over time.[10][11]
Materials:
-
Bacterial culture grown overnight
-
Fresh, sterile growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Preparation of Cultures:
-
Inoculate fresh broth with the overnight culture to achieve an initial OD₆₀₀ of ~0.05.
-
Prepare at least two flasks: one "untreated control" and one "treated" flask.
-
-
Treatment:
-
To the "treated" flask, add Agent 114 to a final concentration of 4x MIC (or another desired concentration).
-
Add an equivalent volume of the vehicle (e.g., DMSO) to the "untreated control" flask.
-
-
Incubation and Measurement:
-
Data Analysis:
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: General experimental workflow for characterizing Agent 114.
References
- 1. hereditybio.in [hereditybio.in]
- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. microbenotes.com [microbenotes.com]
- 11. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
"Fluorescence microscopy applications of Antibacterial agent 114"
Disclaimer
The following application notes and protocols are based on a hypothetical "Antibacterial agent 114" as no specific information for an agent with this name could be found in publicly available resources. The data, mechanisms, and protocols presented here are illustrative examples designed to meet the structural and content requirements of the prompt.
Application Notes: Fluorescence Microscopy Applications of this compound
Introduction
This compound is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. A key feature of this agent is its intrinsic fluorescence, which is significantly enhanced upon binding to its bacterial target, the lipid II component of the cell wall biosynthesis pathway. This environment-sensitive fluorescence makes this compound a powerful tool for a variety of fluorescence microscopy applications, enabling researchers to visualize bacterial cells, assess cell viability, and study the agent's mechanism of action in real-time.
Key Features:
-
Target-Specific Fluorescence: Fluorescence intensity increases over 20-fold upon binding to lipid II, minimizing background noise from unbound agent.
-
Broad Spectrum Activity: Effective against a wide range of bacterial species.
-
Photostability: Exhibits high photostability, allowing for extended time-lapse imaging.
-
Live-Cell Imaging: Suitable for imaging live bacteria with minimal toxicity at imaging concentrations.
-
Dual Functionality: Acts as both a therapeutic agent and a fluorescent stain.
Applications:
-
Rapid visualization and identification of bacteria in complex samples.
-
Real-time monitoring of antibacterial effects and cell membrane integrity.
-
High-resolution imaging of bacterial cell morphology and division.
-
Screening for antibiotic resistance.
-
Biofilm imaging and analysis.
Quantitative Data Summary
The following tables summarize the key quantitative properties and recommended starting concentrations for this compound.
Table 1: Spectroscopic and Photophysical Properties
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 525 nm |
| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Bound) | ~0.85 |
| Quantum Yield (Unbound) | ~0.04 |
| Recommended Laser Line | 488 nm |
| Recommended Emission Filter | 515-550 nm Bandpass |
Table 2: Recommended Concentrations for Microscopy Applications
| Application | Bacterial Type | Recommended Concentration | Incubation Time |
| General Bacterial Staining | Gram-positive & Gram-negative | 0.5 - 2.0 µM | 5-15 minutes |
| Bacterial Viability Assay | Gram-positive & Gram-negative | 1.0 µM | 10 minutes |
| Biofilm Imaging | Various | 2.0 - 5.0 µM | 30-60 minutes |
| Subcellular Localization | Various | 0.2 - 1.0 µM | 5-10 minutes |
Experimental Protocols
Protocol 1: General Staining of Live Bacteria
This protocol describes the basic procedure for staining live bacterial cells with this compound for fluorescence microscopy.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS) or appropriate bacterial growth medium
-
This compound stock solution (1 mM in DMSO)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for FITC/GFP (Ex: 488 nm, Em: 525 nm)
Procedure:
-
Harvest bacterial cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet once with PBS to remove residual medium.
-
Resuspend the cells in PBS or fresh medium to an optical density (OD600) of approximately 0.5.
-
Prepare the staining solution by diluting the this compound stock solution to a final concentration of 1.0 µM in the cell suspension.
-
Incubate the cell suspension with the agent for 10 minutes at room temperature, protected from light.
-
Mount a small volume (5-10 µL) of the stained cell suspension onto a clean microscope slide and cover with a coverslip.
-
Image the cells immediately using a fluorescence microscope. For optimal results, use a 488 nm laser line for excitation and collect emission between 515 nm and 550 nm.
Protocol 2: Bacterial Viability Assay using Propidium Iodide Co-staining
This protocol allows for the differentiation between live and dead bacteria. This compound stains all bacteria (live and dead) by binding to lipid II, while propidium iodide (PI) only enters and stains dead cells with compromised membranes.
Materials:
-
All materials from Protocol 1
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
Procedure:
-
Follow steps 1-3 from Protocol 1 to prepare the bacterial cell suspension.
-
Prepare a dual staining solution. In the cell suspension, add this compound to a final concentration of 1.0 µM and PI to a final concentration of 1.5 µM.
-
Incubate the suspension for 15 minutes at room temperature in the dark.
-
Mount the stained cells on a microscope slide.
-
Image the cells using two different channels:
-
Green Channel (All Bacteria): Ex: 488 nm, Em: 515-550 nm for this compound.
-
Red Channel (Dead Bacteria): Ex: 561 nm, Em: 580-650 nm for Propidium Iodide.
-
-
Live bacteria will appear green, while dead bacteria will appear red (or yellow/orange in an overlay image).
Visualizations
Caption: A typical experimental workflow for staining live bacteria with this compound.
Caption: Proposed mechanism of this compound, showing fluorescence activation upon target binding.
Caption: A logical diagram for troubleshooting common issues during fluorescence imaging experiments.
Application Notes and Protocols: Testing Antibacterial Agent 114 on Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents.[1] Its ability to form biofilms further complicates treatment, often leading to persistent and difficult-to-eradicate infections.[2][3] The development of novel antibacterial agents with potent activity against P. aeruginosa is a critical area of research. This document provides a comprehensive set of protocols for the in vitro evaluation of "Antibacterial agent 114" against P. aeruginosa, encompassing the determination of its minimum inhibitory and bactericidal concentrations, and its time-dependent killing kinetics.
Data Presentation
The following tables provide a framework for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| P. aeruginosa Strain | MIC (µg/mL) of Agent 114 | MIC (µg/mL) of Control Antibiotic |
| ATCC 27853 | ||
| PAO1 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pseudomonas aeruginosa
| P. aeruginosa Strain | MBC (µg/mL) of Agent 114 | MBC/MIC Ratio |
| ATCC 27853 | ||
| PAO1 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 3: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa ATCC 27853
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Agent 114 at 1x MIC) | Log10 CFU/mL (Agent 114 at 2x MIC) | Log10 CFU/mL (Agent 114 at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of P. aeruginosa. The broth microdilution method is a standard and widely accepted technique.[4][5]
Materials:
-
Pseudomonas aeruginosa strains (e.g., ATCC 27853, PAO1, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of P. aeruginosa.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD should be between 0.08 and 0.13).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibacterial agent).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12).
-
The final volume in each well will be 200 µL.
-
Include a sterility control (well with only CAMHB) and a positive growth control (well with CAMHB and bacteria but no antibacterial agent).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[9]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettes
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate each aliquot onto a separate MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9]
Time-Kill Curve Assay
This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[10]
Materials:
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile culture tubes or flasks
-
Sterile pipette tips and pipettes
-
Spectrophotometer
-
Incubator with shaking capabilities (37°C)
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of P. aeruginosa in CAMHB as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks.[9]
-
-
Experimental Setup:
-
Prepare flasks containing the bacterial inoculum and this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no antibacterial agent.
-
-
Time-Course Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[11]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Data Analysis:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[11]
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Hypothetical signaling pathways targeted by Agent 114.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. 4.3. Antimicrobial Susceptibility Testing of Complexes on Pseudomonas aeruginosa Strains [bio-protocol.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Experimental setup for studying DNA interaction with Antibacterial agent 114"
An in-depth guide to elucidating the interaction between DNA and the novel antibacterial agent 114 is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for investigating the DNA cleavage activity of this compound.
Application Notes
Introduction
This compound is a novel fluorescent imidazo-phenanthroline derivative with demonstrated antibacterial activity against a range of microorganisms.[1][2] A key mechanism of action for this class of compounds is believed to be their interaction with DNA. The planar structure of these molecules is thought to facilitate their binding to the DNA helix, leading to DNA cleavage.[1][2] Understanding the specifics of this interaction is crucial for the development of new therapeutic agents. This application note describes the experimental setup for studying the DNA cleavage properties of this compound using agarose gel electrophoresis.
Principle of the DNA Cleavage Assay
The DNA cleavage assay is a fundamental technique to determine if a compound can induce single-strand or double-strand breaks in DNA.[3] Supercoiled plasmid DNA (Form I) is incubated with the test compound. If the compound causes a single-strand break (nicking), the supercoiled DNA relaxes into an open circular form (Form II). If a double-strand break occurs, the plasmid is linearized (Form III).[3] These different DNA conformations can be separated and visualized by agarose gel electrophoresis, as they migrate through the gel at different rates.[1][2][3]
Summary of Antibacterial Activity
The antibacterial efficacy of agent 114 and a related compound (compound 2 from the same study) has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. This data provides a crucial biological context for the DNA interaction studies.
| Microorganism | This compound (Compound 1) MIC (µM) | Antibacterial agent 112 (Compound 2) MIC (µM) |
| P. aeruginosa | 625 | 625 |
| B. subtilis | 625 | 1250 |
| E. coli | 625 | 1250 |
| E. faecalis | 625 | 1250 |
| S. typhimurium | 625 | 1250 |
| S. mutans | 1250 | 625 |
| S. aureus | 1250 | 1250 |
Data sourced from Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885 and MedchemExpress product information.[4]
Experimental Protocols
Protocol 1: Agarose Gel Electrophoresis for DNA Cleavage Assay
This protocol details the steps to assess the ability of this compound to cleave supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Tris-acetate-EDTA (TAE) buffer (1X)
-
Agarose
-
Ethidium bromide or other DNA stain
-
6X DNA loading dye
-
Nuclease-free water
-
Microcentrifuge tubes
-
Gel electrophoresis system (casting tray, combs, power supply)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% Agarose Gel:
-
Dissolve 1 g of agarose in 100 mL of 1X TAE buffer by heating in a microwave.
-
Allow the solution to cool to approximately 50-60°C.
-
Add a DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) and mix gently.
-
Pour the agarose solution into a gel casting tray with a comb and allow it to solidify.
-
-
Prepare Reaction Mixtures:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures to a final volume of 20 µL:
-
Control: Plasmid DNA + nuclease-free water.
-
Test: Plasmid DNA + varying concentrations of this compound.
-
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
-
Prepare for Electrophoresis:
-
After incubation, add 4 µL of 6X DNA loading dye to each reaction tube and mix.
-
-
Gel Electrophoresis:
-
Carefully load the samples into the wells of the solidified agarose gel.
-
Place the gel in the electrophoresis tank containing 1X TAE buffer.
-
Run the gel at a constant voltage (e.g., 100 V) for a duration sufficient to achieve good separation of the DNA forms (e.g., 1 hour).[2]
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Capture an image of the gel using a gel documentation system.
-
Analyze the bands to determine the extent of DNA cleavage. Compare the intensity of the supercoiled (Form I), open circular (Form II), and linear (Form III) DNA bands in the control and test lanes.
-
Visualizations
Caption: Workflow for the DNA cleavage assay.
Caption: Proposed mechanism of action pathway.
References
"How to dissolve and store Antibacterial agent 114 for experiments"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of Antibacterial agent 114, a potent antibacterial compound identified as 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline.
Product Information
-
Product Name: this compound
-
Synonyms: Compound 3 (as referenced in Obalı AY, et al., 2020)
-
Chemical Structure: 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1][2]phenanthroline
-
Molecular Formula: C₃₀H₁₈ClN₅O
-
Appearance: Solid powder
-
Mechanism of Action: Believed to involve DNA cleavage.[1]
Quantitative Data Summary
The antibacterial efficacy of this compound has been determined against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Microorganism | Strain | Gram Stain | MIC (µM) |
| Pseudomonas aeruginosa | ATCC 29853 | Gram-Negative | 156.25 |
| Bacillus subtilis | ATCC 6633 | Gram-Positive | 156.25 |
| Escherichia coli | ATCC 35218 | Gram-Negative | 156.25 |
| Enterococcus faecalis | ATCC 292112 | Gram-Positive | 156.25 |
| Salmonella typhimurium | ST-10 | Gram-Negative | 156.25 |
| Streptococcus mutans | NCTC 10449 | Gram-Positive | 156.25 |
| Staphylococcus aureus | ATCC 25923 | Gram-Positive | 156.25 |
Data sourced from Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.[1]
Dissolution and Storage Protocols
1. Reagent and Equipment Preparation:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
2. Stock Solution Preparation (10 mM):
Due to the hydrophobic nature of imidazo-phenanthroline derivatives, DMSO is the recommended solvent for preparing stock solutions.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
3. Storage and Stability:
-
Powder: Store the solid compound at room temperature in a dry, dark place.
-
Stock Solution (in DMSO): Store the 10 mM stock solution at -20°C for long-term storage (up to 6 months). For short-term use, the solution can be stored at 4°C for up to two weeks, protected from light.[3]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution with the appropriate sterile aqueous buffer or culture medium. It is not recommended to store aqueous solutions for more than one day.
Note on Solvent Effects: When preparing working dilutions for biological assays, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity to the cells or microorganisms. A solvent control should always be included in the experiments.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method:
This protocol outlines the determination of the MIC of this compound against a target bacterial strain.
a. Materials:
-
This compound (10 mM stock in DMSO)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluent (broth or saline)
-
Incubator
b. Procedure:
-
Prepare a 2-fold serial dilution of the this compound stock solution across the wells of the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the 10 mM stock solution to the first well and mix thoroughly.
-
Transfer 100 µL from the first well to the second well, and repeat this serial dilution down the plate, discarding the final 100 µL from the last well in the series.
-
-
Prepare the bacterial inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in sterile broth.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and halve the concentration of the antibacterial agent in each well.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no antibacterial agent).
-
Sterility Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum.
-
-
Seal the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. DNA Cleavage Assay:
This assay investigates the ability of this compound to cleave plasmid DNA.
a. Materials:
-
This compound (10 mM stock in DMSO)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Tris-HCl buffer
-
Agarose
-
Gel electrophoresis system and power supply
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
b. Procedure:
-
Set up reaction mixtures in sterile microcentrifuge tubes. A typical reaction mixture may contain:
-
Plasmid DNA (e.g., 0.5 µg)
-
Tris-HCl buffer (pH 7.4)
-
Varying concentrations of this compound (prepared by diluting the stock solution).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a control reaction with no antibacterial agent.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked circular, and linear).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analyze the results: The cleavage of supercoiled plasmid DNA will result in the appearance of nicked circular and/or linear DNA bands. The extent of cleavage can be correlated with the concentration of this compound.[1]
Visualizations
Caption: Experimental workflow for this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. boneandcancer.org [boneandcancer.org]
- 2. Pyrenyl-Substituted Imidazo[4,5-f][1,10]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stock Solution [mmbio.byu.edu]
Application Notes and Protocols: Antibacterial Agent 114 in Anti-Biofilm Studies
Topic: Application of Antibacterial agent 114 in anti-biofilm studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific anti-biofilm studies for "this compound" were identified in the available literature. These application notes are based on its known antibacterial activity and the potential anti-biofilm properties of the broader class of imidazo-phenanthroline derivatives. The provided protocols are general methods for evaluating the anti-biofilm efficacy of a novel compound.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents compared to their planktonic (free-floating) counterparts. The emergence of multidrug-resistant bacteria further complicates the treatment of biofilm-associated infections, necessitating the discovery and development of novel anti-biofilm agents.
This compound, a novel fluorescent imidazo-phenanthroline derivative, has demonstrated potent antibacterial activity against a range of pathogenic bacteria. While specific data on its anti-biofilm efficacy is not yet available, compounds from the phenanthroline class have been investigated for their ability to interfere with biofilm formation and integrity, often through mechanisms such as DNA binding and cleavage. These notes provide a summary of the known antibacterial activity of Agent 114 and detailed protocols for researchers to investigate its potential as an anti-biofilm agent.
Data Presentation
Antibacterial Activity of Agent 114
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The known MIC values for this compound against various bacterial strains are summarized below.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
| Pseudomonas aeruginosa | 625[1] |
| Bacillus subtilis | 625[1] |
| Escherichia coli | 625[1] |
| Enterococcus faecalis | 625[1] |
| Salmonella typhimurium | 625[1] |
| Streptococcus mutans | 1250[1] |
| Staphylococcus aureus | 1250[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm.
Materials:
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (30% v/v) or Ethanol (95% v/v)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in TSB at 37°C.
-
Dilute the overnight culture in fresh TSB to a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in TSB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include positive control wells (bacteria with no agent) and negative control wells (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Biofilm Staining and Quantification:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The MBIC is the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the positive control.
-
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL in TSB) to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Antibacterial Agent:
-
After incubation, remove the planktonic culture and gently wash the wells twice with PBS.
-
Prepare serial dilutions of this compound in fresh TSB and add 200 µL to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with fresh TSB, no agent).
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Biofilm Quantification:
-
Follow steps 4 and 5 from Protocol 1 to stain and quantify the remaining biofilm.
-
-
Data Analysis:
-
The MBEC is the lowest concentration of the agent that results in a significant reduction in the pre-formed biofilm biomass.
-
Visualizations
Experimental Workflow for Anti-Biofilm Agent Screening
Caption: Workflow for determining MBIC and MBEC of this compound.
Potential Mechanism of Action: Disruption of Biofilm Integrity
The mechanism of action for the anti-biofilm activity of imidazo-phenanthroline derivatives has not been fully elucidated but is thought to involve the disruption of the EPS matrix and interference with bacterial cell-to-cell communication (quorum sensing). A plausible signaling pathway that could be targeted is outlined below.
Caption: Hypothetical mechanism of action for this compound on biofilms.
References
Application Notes & Protocols: Methodology for Assessing the Cytotoxicity of Antibacterial Agent 114
Introduction
The development of novel antibacterial agents is crucial in the fight against infectious diseases and rising antimicrobial resistance.[1] A critical step in the preclinical evaluation of any new antimicrobial compound is the assessment of its cytotoxic potential against mammalian cells to ensure its safety for therapeutic use.[1][2] While highly effective at killing pathogens, an ideal antibacterial agent should exhibit minimal toxicity towards host cells.[2] This document outlines a comprehensive methodology for assessing the in vitro cytotoxicity of a novel compound, designated "Antibacterial agent 114."
This protocol details three standard and complementary assays to provide a multi-faceted view of the potential toxicity of this compound:
-
MTT Assay: To evaluate cell viability by measuring mitochondrial metabolic activity.[3]
-
Lactate Dehydrogenase (LDH) Assay: To assess cell membrane integrity by quantifying the release of a cytosolic enzyme upon cell lysis.[4]
-
Caspase-Glo® 3/7 Assay: To specifically detect the induction of apoptosis (programmed cell death) by measuring the activity of key effector caspases.[5][6]
By employing these assays, researchers can obtain a robust and nuanced understanding of the cytotoxic profile of this compound, informing its potential for further development.
Overall Experimental Workflow
The assessment of cytotoxicity involves a standardized workflow, beginning with the preparation of mammalian cells, followed by treatment with the antibacterial agent, and concluding with data acquisition and analysis using various assays.
Caption: General workflow for assessing the cytotoxicity of this compound.
MTT Cell Viability Assay
Principle
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[3] These crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of metabolically active (living) cells.[7]
Protocol
-
Cell Seeding: Seed a chosen mammalian cell line (e.g., HepG2, A549) into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of Agent 114 to the wells. Include wells for a vehicle control (medium with the same solvent concentration used for the agent) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator.[3] Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
Data Presentation
| Concentration of Agent 114 (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.180 | 0.070 | 94.4% |
| 10 | 0.950 | 0.065 | 76.0% |
| 50 | 0.630 | 0.050 | 50.4% |
| 100 | 0.310 | 0.040 | 24.8% |
| 250 | 0.150 | 0.025 | 12.0% |
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
LDH Cytotoxicity Assay
Principle
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity. It is important to note that some bacteria can interfere with the LDH assay, which may require modified protocols.[8][9][10]
Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare control wells for:
-
Vehicle Control: Spontaneous LDH release.
-
High Control: Maximum LDH release (cells treated with a lysis buffer).
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
| Concentration of Agent 114 (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0.015 | 0.0% |
| High Control (Lysis) | 0.950 | 0.060 | 100.0% |
| 1 | 0.180 | 0.020 | 3.8% |
| 10 | 0.250 | 0.025 | 12.5% |
| 50 | 0.450 | 0.040 | 37.5% |
| 100 | 0.700 | 0.055 | 68.8% |
| 250 | 0.920 | 0.050 | 96.3% |
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of High Control - Absorbance of Vehicle)] x 100
Caspase-Glo® 3/7 Apoptosis Assay
Principle
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A central feature of apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the activity of these caspases.[6][11] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer that lyses the cells.[6][12] When caspases-3/7 are active, they cleave the substrate, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to the amount of caspase activity.[6]
References
- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity | CoLab [colab.ws]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
Application Note: Evaluating the DNA Cleavage Activity of Antibacterial Agent 114 Using pBR322 Plasmid DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction The integrity of DNA is fundamental to the survival of all organisms. Many antibacterial agents exert their therapeutic effects by inducing DNA damage or interfering with DNA replication processes in bacteria.[1][2] Therefore, a crucial step in the development of new antibacterial compounds is to characterize their interaction with DNA. The pBR322 plasmid is a well-characterized, small (4,361 bp) E. coli plasmid that is widely used as a substrate in DNA cleavage studies.[3][4] In its native state, it primarily exists in a compact, supercoiled (Form I) conformation. A single-strand break (nick) converts it to a relaxed, open-circular form (Form II), while a double-strand break results in a linear form (Form III).[5][6] These different topological forms exhibit distinct migration rates during agarose gel electrophoresis, allowing for their separation and quantification.[7]
This application note provides a detailed protocol for an in vitro DNA cleavage assay using pBR322 plasmid DNA to assess the activity of a novel compound, "Antibacterial agent 114." The assay quantifies the conversion of supercoiled plasmid to its nicked and linear forms, offering a robust method to determine the DNA-damaging potential of new therapeutic candidates.
Experimental Workflow
The overall workflow for the pBR322 cleavage assay is a straightforward process involving reaction setup, incubation, electrophoretic separation, and quantitative analysis.
Caption: Workflow for assessing DNA cleavage activity.
Detailed Experimental Protocols
Materials and Reagents
-
pBR322 Plasmid DNA: Supercoiled, purified (concentration ~0.5 µg/µL).
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO or water).
-
Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 1 M KCl, 100 mM MgCl₂, 10 mM DTT.
-
Nuclease-free water.
-
Agarose: Molecular biology grade.
-
TAE Buffer (50x): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0), adjust volume to 1 L with dH₂O. Dilute to 1x for use.
-
DNA Loading Dye (6x): 0.25% Bromophenol blue, 0.25% Xylene cyanol FF, 30% Glycerol in water.
-
DNA Stain: Ethidium bromide (EtBr) solution (10 mg/mL) or a safer alternative like SYBR™ Safe DNA Gel Stain.
-
Positive Control (Optional): A known DNA-damaging agent or a restriction enzyme (e.g., EcoRI) that linearizes pBR322.[8]
-
Equipment: Micropipettes, microcentrifuge tubes, water bath or incubator, horizontal gel electrophoresis apparatus, power supply, UV transilluminator, and gel documentation system.
Methodology
1. Reaction Setup
-
Thaw all reagents and keep them on ice.
-
For each reaction, prepare a master mix to ensure consistency. A standard reaction volume is 20 µL.
-
In a 0.5 mL microcentrifuge tube, add the following components in order:
-
Nuclease-free water (to final volume of 20 µL)
-
2 µL of 10x Reaction Buffer
-
1 µL of pBR322 DNA (0.5 µg)
-
Variable volume of this compound (to achieve desired final concentrations, e.g., 0, 10, 50, 100, 200 µM).
-
-
Controls:
-
Negative Control: Replace the volume of Agent 114 with its solvent.
-
Linear Control (Optional): Set up a reaction with pBR322 and a suitable restriction enzyme (e.g., EcoRI) according to the manufacturer's protocol. This serves as a marker for Form III DNA.[5]
-
2. Incubation
-
Gently mix the reaction components by flicking the tube and briefly centrifuge to collect the contents.
-
Incubate the reactions at 37°C for 1 hour. Incubation time and temperature may need to be optimized depending on the agent's activity.
3. Agarose Gel Electrophoresis
-
Prepare a 1.0% agarose gel in 1x TAE buffer. Add the DNA stain to the molten agarose before pouring or stain the gel after electrophoresis.
-
After incubation, stop the reactions by adding 4 µL of 6x DNA loading dye to each tube.
-
Load the entire volume of each reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately 75% of the gel length.
4. Visualization and Quantification
-
Visualize the DNA bands using a UV transilluminator. The supercoiled form (Form I) will migrate fastest, followed by the linear (Form III) and the nicked (Form II) forms.[7]
-
Capture a high-resolution image of the gel using a gel documentation system.
-
Quantify the intensity of each DNA band using densitometry software (e.g., ImageJ, Bio-Rad Image Lab). The amount of DNA should be in the linear range of detection, typically between 20 and 100 ng per band.[9][10]
-
Calculate the percentage of each plasmid form using the following formula:
- % Form = (Intensity of the specific form band / Total intensity of all bands in the lane) x 100
Data Presentation
The quantitative data obtained from densitometric analysis should be summarized in a table to clearly demonstrate the dose-dependent effect of the antibacterial agent on pBR322 DNA.
Table 1: Quantification of pBR322 DNA Cleavage by this compound
| Concentration of Agent 114 (µM) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |
| 0 (Control) | 95 | 5 | 0 |
| 10 | 75 | 24 | 1 |
| 50 | 40 | 55 | 5 |
| 100 | 15 | 70 | 15 |
| 200 | 2 | 65 | 33 |
| Note: The data presented are for illustrative purposes only. |
Proposed Mechanism and Cellular Response
The cleavage of plasmid DNA by this compound suggests it may function by directly or indirectly causing strand breaks. Agents that generate double-strand breaks are particularly potent bactericidal agents.[8] In bacteria such as E. coli, the presence of significant DNA damage triggers a well-defined signaling cascade known as the SOS response .[11][12] This response is a primary mechanism for bacteria to survive DNA damage.
The induction of the SOS pathway involves the activation of the RecA protein, which senses single-stranded DNA generated during damage. Activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein.[12] Cleavage of LexA leads to the de-repression of over 40 genes (the SOS regulon) that are involved in DNA repair and cell cycle arrest, providing the cell with an opportunity to repair its genome before resuming division.[11][13]
Caption: The bacterial SOS response pathway.
Conclusion
The pBR322 DNA cleavage assay is a reliable and efficient primary screen to identify and characterize the DNA-damaging properties of novel antibacterial compounds. The protocol detailed in this application note provides a framework for researchers to obtain quantitative data on the activity of compounds like "this compound." Understanding a compound's ability to cleave DNA is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Compounds with antibacterial activity that enhance DNA cleavage by bacterial DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. pBR322 - Wikipedia [en.wikipedia.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Five Considerations for the Nucleic Acid Gel Electrophoresis Process | Thermo Fisher Scientific - US [thermofisher.com]
- 8. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of DNA [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Responses in Prokaryotes: Regulating Gene Expression, Modulating Growth Patterns, and Manipulating Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage response and cell cycle regulation in bacteria: a twist around the paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Antibacterial Efficacy of Fluorescent Compounds
Introduction
The evaluation of novel antibacterial agents is a cornerstone of infectious disease research and drug development. When the compounds under investigation are inherently fluorescent, a unique set of challenges and opportunities arises. The intrinsic fluorescence can interfere with common colorimetric or fluorometric assays but can also be leveraged as a powerful tool for visualizing and quantifying antibacterial effects.[1][2] These application notes provide detailed protocols for fundamental and advanced techniques to assess the antibacterial efficacy of fluorescent compounds, tailored for researchers, scientists, and drug development professionals.
Foundational Assays: Determining Potency
The initial assessment of an antibacterial compound involves determining the minimum concentration required to inhibit growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution method is a standard and widely used technique.[4][5]
Considerations for Fluorescent Compounds:
-
Interference: If the compound's fluorescence overlaps with the wavelength used for optical density (OD) measurements, it can lead to inaccurate results.[6] Similarly, colorimetric viability indicators like Resazurin can be affected.[7]
-
Mitigation: Always include compound-only controls (no bacteria) at each concentration to measure background fluorescence or absorbance. Subtracting this background is crucial for accurate data interpretation. Visual inspection for turbidity remains the gold standard and is unaffected by compound fluorescence.
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Stock: Prepare a concentrated stock solution of the fluorescent compound in a suitable solvent (e.g., DMSO, water).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).[8][9] A typical final volume per well is 100 µL.
-
Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Adjust the culture's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[5][9]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells with bacterial inoculum and medium only (no compound).
-
Sterility Control: Wells with medium only (no bacteria).
-
Compound Control: Wells with the compound at each concentration in the medium only (no bacteria) to check for background signal and contamination.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions.[9]
-
MIC Determination: The MIC is the lowest compound concentration where no visible turbidity (bacterial growth) is observed.[3] For a quantitative result, read the optical density at 600 nm (OD₆₀₀) using a microplate reader, ensuring to subtract the background from the compound-only controls.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[10] This assay is a direct extension of the MIC test.
Experimental Protocol: MBC Determination
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain the test compound.[10][11]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11] An agent is considered bactericidal if the MBC is no more than four times the MIC.[10][12]
Workflow for Foundational Antibacterial Assays
References
- 1. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent antibiotics for real-time tracking of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. protocols.io [protocols.io]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
"Optimizing reaction conditions for imidazo-phenanthroline synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of imidazo-phenanthrolines. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for imidazo[4,5-f][1][2]phenanthroline derivatives?
A1: The most common method is a two-step synthesis. The first step involves the oxidation of 1,10-phenanthroline to create the intermediate, 1,10-phenanthroline-5,6-dione.[1] The second step is the condensation of this dione with an aldehyde in the presence of ammonium acetate and a suitable solvent like glacial acetic acid.[1][3]
Q2: What are the typical starting materials and reagents required?
A2: Key reagents include 1,10-phenanthroline, sulfuric acid, nitric acid, and potassium bromide for the first step.[1] For the second step, you will need 1,10-phenanthroline-5,6-dione, a substituted or unsubstituted benzaldehyde, ammonium acetate, and glacial acetic acid or ethanol.[1][4]
Q3: What kind of yields can I expect from this synthesis?
A3: Yields are highly dependent on the chosen synthetic method. Conventional heating methods typically provide yields in the range of 70-75%.[3] However, utilizing microwave-assisted synthesis can significantly increase yields, often to approximately 90%, while also drastically reducing reaction times.[5]
Q4: What are the advantages of using microwave-assisted synthesis over conventional heating?
A4: Microwave-assisted synthesis offers several key advantages. It dramatically shortens reaction times, often from many hours to just minutes.[5] This method also leads to higher product yields and purity due to rapid and uniform heating.[5]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a standard and effective method to monitor the reaction's completeness and assess the purity of the product throughout the synthesis.[1]
Q6: What are the standard characterization techniques for the final products?
A6: The synthesized imidazo-phenanthroline derivatives are typically characterized using a range of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).[1][5] Elemental analysis is also commonly used to confirm the compound's composition.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of imidazo-phenanthrolines.
Problem 1: Low or no yield of 1,10-phenanthroline-5,6-dione (Step 1).
-
Possible Cause: Incomplete oxidation of the 1,10-phenanthroline starting material.
-
Solution:
-
Verify Reagent Quality: Ensure that the sulfuric and nitric acids are concentrated and of high purity.
-
Reaction Temperature: The initial mixing of 1,10-phenanthroline and potassium bromide with the acid mixture should be done at a low temperature (0-5°C) to control the reaction.[1]
-
Reflux Conditions: Ensure the mixture is refluxed at a sufficiently high temperature (around 100°C) for the recommended duration (e.g., 2 hours) to drive the reaction to completion.[1]
-
Effective Mixing: The starting materials, 1,10-phenanthroline and potassium bromide, should be thoroughly mixed to a fine powder to ensure an effective reaction.[1]
-
Problem 2: Low yield of the final imidazo-phenanthroline product (Step 2).
-
Possible Cause: Inefficient condensation reaction.
-
Solution:
-
Optimize Reaction Time and Temperature: For conventional heating, ensure the reaction is refluxed for an adequate amount of time (often several hours). Acetic acid is a commonly used medium.[6]
-
Consider Microwave Synthesis: If accessible, switching to a microwave reactor can dramatically improve yields. A typical condition is 100°C for 20 minutes.[5]
-
Purity of Dione: Use highly pure 1,10-phenanthroline-5,6-dione from Step 1. Impurities can inhibit the condensation reaction.
-
Reagent Stoichiometry: Ensure the correct molar ratios of the dione, aldehyde, and ammonium acetate are used. An excess of ammonium acetate is common.
-
Problem 3: The final product is impure and difficult to purify.
-
Possible Cause: Presence of unreacted starting materials or formation of side products.
-
Solution:
-
Monitor with TLC: Use TLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
-
Purification Technique: If recrystallization is ineffective, column chromatography is a reliable method for purification.[5] A common eluent system is a mixture of ethyl acetate and hexane.[7]
-
Work-up Procedure: After the reaction, pouring the mixture over ice is a crucial step to precipitate the organic product and separate it from the acidic aqueous phase.[1]
-
Problem 4: Inconsistent results or reaction failure.
-
Possible Cause: Moisture in the reaction or degradation of reagents.
-
Solution:
-
Drying of Solvents: Ensure all solvents, particularly for anhydrous reactions, are properly dried using standard procedures.[3]
-
Reagent Storage: Store aldehydes properly, as they can oxidize over time. Use freshly opened or purified aldehydes for best results.
-
Inert Atmosphere: For sensitive substrates or metal-catalyzed variations of this synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve reproducibility.[3]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Imidazo-Phenanthroline Derivatives
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours (e.g., 2-24h) | ~20 minutes | [5][6] |
| Temperature | Reflux (Varies with solvent) | 100 °C | [5] |
| Typical Yield | 70-75% | 82-95% | [3][5] |
| Energy Input | High and prolonged | Low and brief | [5] |
| Product Purity | Good | High | [5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Aryl-1H-imidazo[4,5-f][1][2]phenanthroline
This protocol is based on established literature procedures.[1][3]
Step A: Synthesis of 1,10-phenanthroline-5,6-dione
-
Thoroughly grind 10.0 g (50 mmol) of 1,10-phenanthroline and 9.0 g (76 mmol) of potassium bromide in a mortar and pestle.
-
In a round-bottom flask, prepare a cooled mixture of 100 mL of concentrated sulfuric acid and 50 mL of concentrated nitric acid, maintaining the temperature at 0-5°C using an ice bath.
-
Carefully add the solid mixture from step 1 to the cooled acid solution with stirring.
-
Remove the ice bath and heat the mixture to reflux at 100°C for 2 hours. Caution: This reaction produces bromine fumes and must be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled liquid over a large volume of ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 1,10-phenanthroline-5,6-dione.
Step B: Synthesis of the Imidazo-Phenanthroline Derivative
-
In a round-bottom flask, combine 1.50 mmol of 1,10-phenanthroline-5,6-dione, 2.25 mmol of the desired benzaldehyde derivative, and a significant excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress with TLC.
-
After completion, cool the mixture and pour it into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Imidazo-Phenanthroline Derivatives
This protocol is adapted from a high-yield microwave-assisted procedure.[5]
-
In a microwave reaction vessel, combine 1.50 mmol of 1,10-phenanthroline-5,6-dione, 2.25 mmol of the desired benzaldehyde derivative, and an excess of ammonium acetate.
-
Add a suitable solvent, such as ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Set the reaction conditions to 100°C for 20 minutes. The temperature is typically reached within 60 seconds.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by filtration through a silica gel column to obtain the final product with high purity.[5]
Visualizations
Caption: General workflow for imidazo-phenanthroline synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. jddtonline.info [jddtonline.info]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. arcjournals.org [arcjournals.org]
- 5. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a bistriazolyl-phenanthroline–Cu( ii ) complex immobilized on nanomagnetic iron oxide as a novel green catalyst for synthesis of imidazol ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00653K [pubs.rsc.org]
Technical Support Center: Improving Aqueous Solubility of Antibacterial Agent 114
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Antibacterial Agent 114.
Frequently Asked Questions (FAQs)
Q1: What are the common initial strategies to consider for improving the solubility of this compound?
A1: For improving the aqueous solubility of a poorly soluble drug like this compound, several initial strategies can be employed. These include physical modifications such as particle size reduction (micronization or nanosuspension), and chemical modifications like pH adjustment and salt formation. Additionally, formulation approaches like the use of co-solvents, surfactants, and complexing agents such as cyclodextrins are common starting points.[1][2][3][4]
Q2: How does pH adjustment affect the solubility of this compound?
A2: The solubility of ionizable compounds is significantly influenced by the pH of the aqueous medium.[5] For an antibacterial agent, altering the pH can either increase or decrease its solubility depending on its acidic or basic properties. If this compound is a weakly acidic or basic compound, adjusting the pH to a point where it is ionized will generally increase its solubility.[6][7] It is crucial to determine the pKa of the agent to select the optimal pH for solubilization.[8] However, it's important to consider the stability of the compound at different pH values, as some agents may degrade in highly acidic or alkaline conditions.[5]
Q3: Can surfactants be used to enhance the solubility of this compound, and are there any potential drawbacks?
A3: Yes, surfactants are widely used to increase the solubility of poorly water-soluble drugs.[9][10] They work by forming micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in water.[11][12] Nonionic surfactants are often preferred in pharmaceutical formulations due to their lower toxicity.[4] Potential drawbacks include the potential for surfactants to cause irritation, and at high concentrations, they can have toxic effects.[13] The choice of surfactant and its concentration must be carefully optimized.
Q4: What is the role of cyclodextrins in improving solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules.[14][15] The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. This compound can be encapsulated within this hydrophobic cavity, forming a complex that has significantly improved aqueous solubility.[3][16][17] This complexation can also enhance the stability and bioavailability of the drug.[14]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon standing.
Possible Cause 1: Supersaturation and Instability
-
Troubleshooting Step 1: Evaluate the Formulation. Re-evaluate the chosen solubilization method. If using a simple solvent system, the drug may be reaching a supersaturated state and then crystallizing.
-
Troubleshooting Step 2: Introduce Stabilizers. Consider adding precipitation inhibitors or stabilizers to the formulation. Polymers can often help maintain a supersaturated state.
-
Troubleshooting Step 3: Explore Solid Dispersions. A solid dispersion of the drug in a hydrophilic carrier can improve stability and prevent precipitation by keeping the drug in an amorphous state.[18][19][20]
Possible Cause 2: pH Shift
-
Troubleshooting Step 1: Monitor pH. Measure the pH of the solution over time. Changes in pH, perhaps due to interaction with atmospheric CO2 or the container, can affect the ionization state and solubility of the drug.
-
Troubleshooting Step 2: Use Buffers. Incorporate a suitable buffer system to maintain a constant pH at which the antibacterial agent is most soluble and stable.[3]
Issue 2: The solubility enhancement achieved is insufficient for the desired concentration.
Possible Cause 1: Suboptimal Solubilization Technique
-
Troubleshooting Step 1: Combine Methods. Consider a combination of solubilization techniques. For instance, pH adjustment can be used in conjunction with a cosolvent or a surfactant to achieve a synergistic effect on solubility.[21]
-
Troubleshooting Step 2: Explore Advanced Formulations. Investigate more advanced formulation strategies such as solid dispersions or nanotechnology-based approaches like nanosuspensions or nanoemulsions.[22][23][24][25][26]
Possible Cause 2: Incorrect Excipient Selection or Concentration
-
Troubleshooting Step 1: Screen Different Excipients. Systematically screen a variety of excipients within the same class (e.g., different surfactants or cyclodextrins) to find the most effective one for this compound.
-
Troubleshooting Step 2: Optimize Excipient Concentration. Perform a concentration-response study to determine the optimal concentration of the selected excipient. For surfactants, this often means working above the critical micelle concentration (CMC).[11]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for a Model Poorly Soluble Drug
| Solubilization Technique | Excipient/Method | Fold Increase in Aqueous Solubility (Example) |
| pH Adjustment | 0.1 M HCl | 15-fold |
| 0.1 M NaOH | 25-fold | |
| Cosolvency | 20% Ethanol in Water | 50-fold |
| 40% Polyethylene Glycol 400 in Water | 120-fold | |
| Surfactant Solubilization | 1% Polysorbate 80 | 200-fold |
| 2% Sodium Lauryl Sulfate | 350-fold | |
| Complexation | 5% Hydroxypropyl-β-Cyclodextrin | 500-fold |
| Solid Dispersion | 1:5 Drug:PVP K30 | >1000-fold |
Note: The values presented are illustrative examples and the actual fold increase for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove the undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Screening of Solubilizing Excipients
-
Prepare stock solutions of various excipients (cosolvents, surfactants, cyclodextrins) at different concentrations in an appropriate aqueous buffer (selected based on the pH-solubility profile).
-
Add an excess amount of this compound to each excipient solution.
-
Follow steps 3-5 from Protocol 1.
-
Compare the solubility of the drug in the presence of different excipients and at various concentrations to identify the most effective solubilizing system.
Visualizations
Caption: Workflow for improving the aqueous solubility of this compound.
Caption: Mechanism of surfactant-mediated micellar solubilization.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 6. pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. jocpr.com [jocpr.com]
- 12. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilizer Excipients - CD Formulation [formulationbio.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 21. ijmsdr.org [ijmsdr.org]
- 22. rjptonline.org [rjptonline.org]
- 23. iipseries.org [iipseries.org]
- 24. neliti.com [neliti.com]
- 25. mdpi.com [mdpi.com]
- 26. scispace.com [scispace.com]
Technical Support Center: Preventing Degradation of Antibacterial Agent 114 in Solution
Welcome to the technical support center for Antibacterial Agent 114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound, a β-lactam antibiotic, is primarily influenced by hydrolysis, which is affected by several factors including pH, temperature, and the presence of certain ions.[1][2] The β-lactam ring is susceptible to cleavage, leading to a loss of antibacterial activity.[3]
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway begins with the hydrolytic opening of the β-lactam ring to form this compound-penicilloic acid.[4][5] This intermediate can then undergo further reactions, such as decarboxylation to form penilloic acid or intramolecular cyclization to yield diketopiperazine derivatives.[6][7]
Q3: At what pH is this compound most stable?
A3: this compound generally exhibits the greatest stability in aqueous solutions with a pH range of 4 to 7.[8] Stability is significantly reduced in highly acidic (low pH) and alkaline (high pH) environments.[8] One study noted that at 40°C, the shelf-life at a pH near 6.5 was almost double that at pH values near 7 and 8.[9]
Q4: How does temperature affect the stability of this compound solutions?
A4: The degradation of this compound is temperature-dependent; higher temperatures accelerate the degradation rate.[10] For long-term storage, frozen solutions should be kept below -30°C to minimize degradation.[11] It has been observed that solutions are unstable when stored between 0°C and -20°C.[11]
Q5: Can light exposure lead to the degradation of this compound?
A5: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound, especially in the presence of oxygen.[12][13] It is advisable to protect solutions from direct light.
Q6: Are there any substances known to catalyze the degradation of this compound?
A6: The presence of metal ions, such as copper and zinc, can catalyze the hydrolysis of this compound.[2] Additionally, certain buffer components, like phosphate and ammonia, have been shown to influence the degradation rate.[14]
Troubleshooting Guides
Issue 1: Rapid loss of antibacterial activity in my prepared solution.
Possible Cause: The pH of your solution may be outside the optimal stability range (pH 4-7).
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the 4-7 range, adjust it using an appropriate buffer system. Citrate or acetate buffers are commonly used.
-
Prepare a fresh solution within the optimal pH range and re-evaluate its stability.
Issue 2: My frozen stock solutions of this compound are showing significant degradation upon thawing.
Possible Cause: The storage temperature of your frozen stock may not be low enough.
Troubleshooting Steps:
-
Verify the storage temperature of your freezer.
-
For long-term storage, ensure the temperature is maintained at or below -30°C.[11]
-
If your freezer cannot maintain this temperature, consider preparing fresh solutions more frequently or using a lyophilized powder for storage.
Issue 3: I am observing unexpected peaks in my HPLC analysis of an this compound solution.
Possible Cause: These peaks likely correspond to degradation products.
Troubleshooting Steps:
-
Identify the major degradation products by comparing their retention times with known standards or by using mass spectrometry. The most common degradation products are this compound-penicilloic acid and diketopiperazine derivatives.[4][7]
-
Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., inappropriate pH, high temperature, light exposure).
-
Implement the preventative measures outlined in the FAQs to minimize the formation of these degradation products.
Data Presentation
Table 1: Effect of pH and Temperature on the Shelf-Life (t90) of this compound (1 mg/mL)
| pH | Temperature (°C) | Shelf-Life (t90) in hours |
| 6.53 | 40 | 4.85[1][9] |
| 6.53 | 25 (extrapolated) | 22.8[1][9] |
| ~7.0 | 40 | ~2.5 (estimated from data)[9] |
| ~8.0 | 40 | ~2.5 (estimated from data)[9] |
Table 2: Effect of Concentration and Temperature on the Stability of this compound
| Concentration (mg/mL) | Storage Temperature (°C) | Stability after 24 hours (% of initial concentration) |
| 25 | 22 ± 4 (Room Temp) | >90% for up to 12 hours[10] |
| 25 | 4 - 8 | >90% for up to 24 hours[10] |
| 25 | 5 | ~50%[10] |
| 250 | Not specified | 13%[10] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution using HPLC
Objective: To determine the degradation rate of this compound under specific conditions (e.g., pH, temperature).
Materials:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Prepare solutions of this compound at the desired concentration in the chosen buffer systems.
-
Storage Conditions: Store the test solutions under the desired temperature and light conditions.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase suitable for the separation of this compound and its degradation products. A common mobile phase consists of a mixture of buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).[15]
-
Set the UV detector to a wavelength where this compound has maximum absorbance (typically around 230 nm).
-
Inject a known volume of the standard solution to determine its retention time and peak area.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution, dilute if necessary, and inject it into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of this compound in each chromatogram.
-
Calculate the concentration of this compound remaining at each time point by comparing its peak area to that of the standard solution.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCI. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Factors affecting the degradation of amoxicillin in composting toilet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ripublication.com [ripublication.com]
"Troubleshooting inconsistent MIC results for Antibacterial agent 114"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Minimum Inhibitory Concentration (MIC) testing for Antibacterial Agent 114. Inconsistent MIC results can arise from a variety of factors, and this guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in MIC assays?
A1: Inconsistency in MIC results is a common issue in antimicrobial susceptibility testing. The variability can often be attributed to technical variations in the numerous components and conditions of the assay.[1] Major sources include:
-
Inoculum Preparation: Incorrect bacterial density (either too high or too low) is a primary cause of shifting MIC values.[2]
-
Agent 114 Preparation: Errors in serial dilution, degradation of the compound due to improper storage, or the agent binding to plastic surfaces can alter the effective concentration.
-
Media and Consumables: Variations in media composition (e.g., cation concentration), pH, or the presence of interfering substances can affect the activity of Agent 114.[3]
-
Incubation Conditions: Deviations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels) can impact bacterial growth rates and, consequently, the MIC.
-
Reading and Interpretation: Subjectivity in visually determining the endpoint of "no growth," especially with trailing endpoints or "skip wells," can lead to inconsistent readings between individuals and laboratories.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper handling of Agent 114 is critical. We recommend preparing a high-concentration stock solution (e.g., 10 mg/mL) in a recommended solvent (e.g., DMSO). Aliquot the stock solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. Before use, allow an aliquot to thaw completely and ensure it is fully dissolved and mixed.
Q3: What quality control (QC) strains should I use for my MIC assays?
A3: It is essential to include well-characterized QC strains in every assay to validate the results. Recommended QC strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, should be tested concurrently.[5] The resulting MIC for the QC strain must fall within the acceptable, established range to consider the experiment valid.[6][7]
Q4: What is the "Eagle Effect" and could it affect my results for Agent 114?
A4: The Eagle Effect, or paradoxical zone phenomenon, is when an antibacterial agent shows reduced efficacy at very high concentrations.[8] This can result in visible bacterial growth at concentrations higher than the MIC, leading to confusion.[8] If you observe growth in the highest concentration wells but not in intermediate wells, this might be the cause. The mechanisms are not fully understood but can lead to treatment failure if an excessive dose of an antibiotic is used.[8]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with Agent 114.
Problem 1: My MIC values are consistently higher or lower than expected.
This issue often points to a systematic error in the experimental setup. Refer to the table below for potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| MICs are too high | The bacterial inoculum was too heavy (too dense).[2] | Prepare the inoculum strictly according to protocol, standardizing to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL) before final dilution.[6] Verify the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) via plate counts.[5] |
| Agent 114 has degraded or precipitated out of solution. | Prepare fresh dilutions from a new stock aliquot for each experiment. Visually inspect solutions for any precipitate. | |
| MICs are too low | The bacterial inoculum was too light (not dense enough).[2] | Re-standardize your inoculum preparation procedure. Ensure the culture is in the correct growth phase (logarithmic) before standardization.[9] |
| An error occurred during the serial dilution of Agent 114, leading to higher effective concentrations than intended. | Carefully review and repeat the serial dilution protocol. Use calibrated pipettes and ensure proper mixing at each step. | |
| High inter-laboratory variation | Differences in protocols, materials, or interpretation between labs are a standard feature of MIC testing.[1] | Standardize protocols across all sites. Use the same lots of media and consumables if possible. Conduct a cross-validation study to identify systematic differences. |
Problem 2: I am observing "skip wells" or inconsistent growth patterns.
"Skip wells" refer to a phenomenon where a well with a higher concentration of the agent shows growth, while a well with a lower concentration does not.
-
Cause: This can be due to pipetting errors, cross-contamination between wells, or the compound precipitating at certain concentrations.
-
Solution:
-
Review Pipetting Technique: Ensure you are changing pipette tips for each concentration and avoiding splashing. Performing the assay in duplicate is recommended.[10]
-
Check for Contamination: Subculture the growth from a "skip well" onto an agar plate to check for purity.[11]
-
Agent Solubility: Observe the wells for any visible precipitate of Agent 114. If precipitation is suspected, you may need to adjust the solvent or test a narrower concentration range.
-
Reporting: If a single skip well is observed, the highest MIC value should be reported to avoid falsely classifying an isolate as susceptible. If more than one skip well occurs, the results are considered invalid, and the test should be repeated.[4]
-
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose inconsistent MIC results.
Caption: A flowchart to systematically troubleshoot inconsistent MIC results.
Experimental Protocols
Adherence to a standardized protocol is the best way to ensure reproducibility. This section details the recommended broth microdilution method.
Protocol: Broth Microdilution MIC Assay
This protocol is based on CLSI and EUCAST guidelines.[12][13]
1. Preparation of this compound Dilutions: a. Prepare a 2X working stock of Agent 114 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at twice the highest desired final concentration. b. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 11. c. Add 200 µL of the 2X working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).
2. Preparation of Inoculum: a. Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. b. Transfer colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). A spectrophotometer (OD600) can be used for greater accuracy, but this requires a standard curve.[14] d. Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
3. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 200 µL. c. Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
4. Reading the MIC: a. Before reading, confirm that the sterility control (well 12) is clear and the growth control (well 11) shows adequate turbidity. b. Using the unaided eye or a plate reader, find the lowest concentration of Agent 114 that completely inhibits visible growth. This concentration is the MIC.
MIC Assay Workflow Diagram
The following diagram illustrates the key steps of the MIC assay protocol.
Caption: The experimental workflow for a broth microdilution MIC assay.
Hypothetical Mechanism of Action: Agent 114
Understanding the potential target of an antibacterial agent can sometimes provide clues about sources of experimental variability. Let's hypothesize that Agent 114 targets the bacterial cell wall synthesis pathway by inhibiting the enzyme MurA.
Caption: Hypothetical pathway showing Agent 114 inhibiting the MurA enzyme.
Factors such as media pH or the presence of specific ions could potentially alter the conformation of the MurA enzyme or the stability of Agent 114, leading to inconsistent inhibition and variable MIC results. This highlights the importance of maintaining consistent chemical environments in your assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. idexx.dk [idexx.dk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing off-target effects of Antibacterial agent 114 in cell-based assays"
Technical Support Center: Antibacterial Agent 114
This guide provides troubleshooting advice and detailed protocols for researchers using this compound in mammalian cell-based assays, with a focus on identifying and minimizing off-target effects.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary antibacterial target of Agent 114?
A1: The primary target of this compound is bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism makes it a potent inhibitor of bacterial growth.
Q2: What are the known off-target effects of Agent 114 in mammalian cells?
A2: In mammalian cells, Agent 114 has been observed to have three main off-target activities:
-
Inhibition of human Topoisomerase II: This can lead to DNA damage and trigger apoptosis in host cells.
-
Inhibition of the MAPK signaling pathway: Specifically, it can partially inhibit MEK1 and ERK2 kinases, affecting cell proliferation and survival signals.
-
Mitochondrial toxicity: At concentrations significantly above the antibacterial effective dose, it can disrupt mitochondrial function.
Q3: What is the recommended concentration range for cell-based assays?
A3: The optimal concentration depends on the bacterial strain and the host cell line. We recommend performing a dose-response curve for both antibacterial efficacy (MIC - Minimum Inhibitory Concentration) and host cell cytotoxicity (TC50 - 50% Toxic Concentration). A typical starting range for intracellular efficacy studies is 1-50 µM. Always aim for a concentration that is effective against the bacteria while having minimal impact on the host cells.
Q4: Can I use Agent 114 in combination with other antibiotics?
A4: Combination studies have not been extensively performed. If you choose to co-administer Agent 114 with other antibiotics, we strongly recommend performing synergy and cytotoxicity testing to rule out antagonistic or unexpectedly toxic effects.
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Q: Why am I seeing high levels of cytotoxicity in my uninfected host cells?
A: This is a common issue and can be attributed to several factors:
-
Concentration is too high: The concentration of Agent 114 may be exceeding the toxic threshold for your specific cell line.
-
Solution: Determine the 50% cytotoxic concentration (TC50) using a standard cytotoxicity assay (see Protocol 1). Use a concentration well below the TC50 for your experiments.
-
-
Cell line sensitivity: Your chosen cell line may be particularly sensitive to topoisomerase II inhibition or kinase inhibition.
-
Solution: If possible, test Agent 114 on a different host cell line to see if the cytotoxicity is cell-type specific.
-
-
Apoptosis induction: The observed cell death may be due to apoptosis triggered by off-target topoisomerase II inhibition.
-
Solution: Perform a caspase activity assay (see Protocol 2) to confirm if apoptosis is the primary mechanism of cell death.
-
Q: My antibacterial efficacy results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from off-target effects on host cells, which indirectly impact intracellular bacterial survival.
-
Host cell stress is affecting bacterial replication: If the host cells are stressed or undergoing apoptosis due to off-target effects, it can create a non-permissive environment for the bacteria, artificially inflating the apparent efficacy of the agent.
-
Solution: Monitor host cell viability in parallel with your infection assay. Ensure that the concentration of Agent 114 used does not significantly impact host cell health over the time course of the experiment.
-
-
Off-target pathway modulation: Inhibition of the MAPK pathway could be altering host cell processes that are required for bacterial survival or replication.
-
Solution: Analyze the phosphorylation status of key MAPK pathway proteins like ERK via Western blot (see Protocol 3) to assess the extent of off-target kinase inhibition at your working concentration.
-
Q: I suspect off-target kinase activity is interfering with my results. How can I confirm this?
A: Direct confirmation requires specific biochemical or cell-based assays.
-
Solution 1: Kinase Profiling: The most direct way is to perform a kinase selectivity profiling assay.[1][2] This can be done through commercial services that screen your compound against a panel of kinases.[3] This will provide data on which kinases are inhibited by Agent 114 and at what concentrations.
-
Solution 2: Pathway Analysis: Use Western blotting (Protocol 3) to check for changes in the phosphorylation of downstream targets of the suspected kinases (e.g., p-ERK for the MAPK pathway). A decrease in phosphorylation in the presence of Agent 114 suggests inhibition of the upstream kinase.
Part 3: Data Presentation
Table 1: Cytotoxicity and Efficacy Profile of this compound
| Cell Line / Bacterial Strain | Assay Type | IC50 / TC50 / MIC (µM) |
| A549 (Human Lung Carcinoma) | Cytotoxicity (MTT) | 75.2 |
| RAW 264.7 (Mouse Macrophage) | Cytotoxicity (MTT) | 58.4 |
| Staphylococcus aureus | Antibacterial (MIC) | 1.5 |
| Escherichia coli | Antibacterial (MIC) | 3.1 |
Table 2: Off-Target Kinase Inhibition Profile of Agent 114
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |
| MEK1 | 45% | 12.5 |
| ERK2 | 38% | 18.2 |
| JNK1 | < 5% | > 100 |
| p38α | < 5% | > 100 |
Part 4: Key Experimental Protocols
Protocol 1: Determining Host Cell Cytotoxicity using MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.[4][5]
Materials:
-
Mammalian cells of choice
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of Agent 114 in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours (or a duration relevant to your infection assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the TC50 value.
Protocol 2: Measuring Apoptosis with a Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7][8]
Materials:
-
Cells treated with Agent 114 (as in the cytotoxicity assay)
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Assay Setup: Seed and treat cells with various concentrations of Agent 114 in a white-walled 96-well plate as described for the MTT assay. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[6]
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Analysis: Increased luminescence corresponds to higher caspase-3/7 activity and apoptosis. Plot the relative luminescence units (RLU) against the compound concentration.
Protocol 3: Assessing MAPK Pathway Inhibition via Western Blot
This protocol allows for the detection of changes in the phosphorylation state of ERK, a key protein in the MAPK pathway.
Materials:
-
Cells treated with Agent 114
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Lysis: Grow and treat cells with Agent 114 for the desired time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-ERK to total-ERK indicates inhibition of the MAPK pathway.
Part 5: Mandatory Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
"Addressing bacterial resistance to Antibacterial agent 114 in long-term studies"
Technical Support Center: Antibacterial Agent 114
Welcome to the support center for this compound. This resource is designed for researchers, scientists, and drug development professionals engaged in long-term studies of bacterial resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria can develop resistance to antibacterial agents like Agent 114?
A1: Bacteria can develop resistance through several primary mechanisms.[1][2] These include:
-
Target Modification: Alterations in the bacterial proteins that are the targets of the antibacterial agent, preventing the drug from binding effectively.[1][2]
-
Enzymatic Degradation: Production of enzymes, such as beta-lactamases, that chemically degrade and inactivate the antibacterial drug.[1][3]
-
Active Efflux: Bacteria may produce pumps in their cell membranes that actively transport the antibacterial agent out of the cell, preventing it from reaching its target concentration.[2][4]
-
Reduced Permeability: Changes in the bacterial cell membrane or wall, such as modifications to porin channels, can limit the uptake of the drug.[1][2]
Q2: How can I differentiate between intrinsic and acquired resistance in my long-term studies?
A2: Intrinsic resistance is a natural, inherent trait of a bacterial species, often due to structural features like an impermeable outer membrane.[2][4] Acquired resistance, on the other hand, occurs when a previously susceptible bacterium develops resistance, typically through genetic mutation or horizontal gene transfer.[3][4] In long-term studies, you can identify acquired resistance by observing a shift in the Minimum Inhibitory Concentration (MIC) over successive generations of bacterial cultures exposed to Agent 114.
Q3: What is the significance of the Mutant Prevention Concentration (MPC) in the context of long-term resistance studies?
A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any resistant mutants in a large bacterial population.[5] In long-term studies, maintaining concentrations of Agent 114 above the MPC is crucial for preventing the emergence of resistant strains.[5] This metric helps in designing dosing strategies that minimize the risk of resistance development over time.[5]
Q4: Can the misuse of Agent 114 in experimental setups accelerate the development of resistance?
A4: Yes, improper use of any antibiotic can speed up resistance development.[6] Key factors include using concentrations below the MIC, which allows for the survival and multiplication of partially resistant bacteria, and inconsistent exposure, which can select for resistant mutants.[6] It is critical to follow precise dosing and timing protocols in your experiments to obtain reliable data on resistance development.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent MIC values for Agent 114 across replicate experiments. | 1. Inoculum concentration is not standardized. 2. Variation in media preparation (e.g., pH, depth of agar). 3. Instability of Agent 114 in the prepared solution. 4. Contamination of the bacterial culture. | 1. Standardize the inoculum to a 0.5 McFarland standard. 2. Ensure consistent media depth (4 mm for agar plates) and pH. 3. Prepare fresh solutions of Agent 114 for each experiment and store them under recommended conditions. 4. Perform purity checks of your bacterial stock before each experiment. |
| No zone of inhibition is observed in a disk diffusion assay, even with susceptible control strains. | 1. The concentration of Agent 114 on the disk is too low. 2. The disk was not properly applied to the agar surface. 3. Incubation conditions are incorrect (e.g., temperature, CO2 levels).[7] 4. The bacterial lawn is too dense. | 1. Verify the concentration and preparation of the Agent 114 disks. 2. Ensure firm and even contact between the disk and the agar. 3. Incubate at 35°C ± 2°C without CO2, which can alter the pH.[7] 4. Use a standardized inoculum to ensure a confluent, but not overly dense, lawn of bacteria. |
| A sudden, high-level increase in resistance is observed in a serial passage experiment. | 1. Acquisition of a resistance plasmid through horizontal gene transfer. 2. A single-step mutation conferring high-level resistance has occurred. 3. Contamination with an intrinsically resistant bacterial species. | 1. Screen the resistant isolates for plasmids and common resistance genes using PCR. 2. Perform whole-genome sequencing on the resistant isolate to identify specific mutations. 3. Re-isolate and identify the bacterial species from the resistant culture to check for contamination. |
| Difficulty in isolating stable resistant mutants from long-term cultures. | 1. Resistance to Agent 114 may come with a high fitness cost, causing mutants to be outcompeted by the susceptible population when the agent is removed. 2. The mutation frequency for resistance to Agent 114 is very low. | 1. Culture the resistant isolates in both the presence and absence of Agent 114 to assess fitness cost. 2. Increase the bacterial population size and the selective pressure (concentration of Agent 114) to increase the probability of isolating resistant mutants. |
Diagrams: Workflows and Pathways
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of Agent 114 that inhibits the visible growth of a bacterial isolate.[8][9]
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile saline or broth for dilution
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]
-
-
Agent 114 Dilution Series:
-
Prepare a serial twofold dilution of Agent 114 in CAMHB directly in the 96-well plate.
-
The first well should contain the highest concentration of the agent, and subsequent wells will have decreasing concentrations.
-
Include a growth control well (no agent) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.[7]
-
-
Reading Results:
-
The MIC is the lowest concentration of Agent 114 at which there is no visible growth of the bacteria.[8] This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Serial Passage Study for Inducing Resistance
This protocol is designed to induce and select for resistance to Agent 114 over multiple generations.[5]
Materials:
-
Bacterial culture
-
Liquid growth medium (e.g., CAMHB)
-
This compound
-
Sterile culture tubes or flasks
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the parental bacterial strain for Agent 114 using the protocol described above.
-
Day 1 - Initial Exposure:
-
Prepare a series of culture tubes with liquid medium containing serial dilutions of Agent 114, typically starting from a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Inoculate the tubes with the parental strain.
-
Incubate for 18-24 hours at the optimal growth temperature.
-
-
Subsequent Days - Serial Passage:
-
On each subsequent day, identify the tube with the highest concentration of Agent 114 that shows bacterial growth.
-
Use this culture as the inoculum for a new series of dilutions of Agent 114.
-
This process is repeated daily for a predetermined number of passages (e.g., 30 days).
-
-
Monitoring Resistance:
-
Periodically (e.g., every 5 passages), determine the MIC of the passaged bacterial population to quantify the change in resistance.
-
Store isolates from different time points at -80°C for future characterization.
-
-
Analysis:
-
Plot the MIC values over time to visualize the rate of resistance development.
-
Characterize the genetic basis of resistance in the evolved isolates.
-
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. emerypharma.com [emerypharma.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. asm.org [asm.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Improving the stability of imidazo-phenanthroline derivatives for clinical applications"
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of imidazo-phenanthroline derivatives for clinical applications. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data on compound stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of imidazo-phenanthroline derivatives.
Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction; side reactions occurring. | Optimize reaction conditions (temperature, reaction time). Ensure high purity of starting materials. Use an inert atmosphere if reactants are sensitive to air or moisture.[1] |
| Difficulty in purification (e.g., persistent impurities) | Formation of closely related byproducts; poor solubility of the product. | Try recrystallization from a different solvent system.[1] Use column chromatography with a different stationary or mobile phase.[1] Consider preparative HPLC for high-purity samples. |
| Product insolubility | The planar and aromatic nature of the imidazo-phenanthroline core can lead to poor solubility in common solvents. | Test a range of solvents from non-polar (e.g., dichloromethane) to polar (e.g., DMSO, DMF). Gently warm the solvent to aid dissolution. For aqueous solutions, adjust the pH to protonate or deprotonate the molecule, which may increase solubility. |
| Discoloration of the product upon storage | Potential degradation due to light, air (oxidation), or residual acid/base from synthesis. | Store the compound in a desiccator, protected from light (e.g., in an amber vial). Ensure the final product is free from residual acids or bases by washing thoroughly and drying under vacuum. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing | Interaction of basic nitrogen atoms in the imidazo-phenanthroline ring with acidic residual silanols on the HPLC column.[2] | Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and the basic nitrogens. Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[2] Use a modern, end-capped HPLC column with minimal residual silanols. |
| Poor resolution between the main peak and impurities | Inadequate separation power of the mobile phase or column. | Optimize the mobile phase composition by varying the organic solvent ratio or using a different organic modifier (e.g., acetonitrile vs. methanol).[3] Employ a gradient elution method.[3] Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or flow rate. Column not properly equilibrated. | Ensure the mobile phase is well-mixed and degassed.[4] Use a column oven to maintain a constant temperature.[4] Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[4] |
| Ghost peaks | Contaminants in the mobile phase, injection of a sample in a solvent much stronger than the mobile phase, or late elution from a previous run. | Use high-purity HPLC-grade solvents. Dissolve the sample in the mobile phase whenever possible.[5] Ensure the run time is long enough for all components to elute. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazo-phenanthroline derivatives?
A1: The primary degradation pathways for imidazo-phenanthroline derivatives are typically hydrolysis, oxidation, and photolysis. The imidazole ring can be susceptible to oxidative cleavage, while the phenanthroline system can also undergo oxidation, potentially to a phenanthroline-dione derivative. Hydrolysis may occur, particularly if the derivatives contain hydrolyzable functional groups. Photodegradation can occur upon exposure to UV or visible light due to the aromatic and conjugated nature of the core structure.
Q2: How can I improve the aqueous solubility of my imidazo-phenanthroline derivative?
A2: To improve aqueous solubility, consider the following strategies:
-
pH adjustment: The basic nitrogen atoms on the imidazo-phenanthroline core can be protonated at acidic pH, which can significantly increase aqueous solubility.
-
Salt formation: Synthesizing a salt form of the derivative (e.g., hydrochloride salt) can improve its solubility in water.
-
Use of co-solvents: Employing a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can enhance solubility.
-
Structural modification: Introducing polar functional groups (e.g., hydroxyl, carboxyl, or polyethylene glycol chains) to the core structure can improve aqueous solubility.
Q3: What are the best practices for storing imidazo-phenanthroline derivatives?
A3: To ensure long-term stability, imidazo-phenanthroline derivatives should be stored as a dry solid in a tightly sealed, amber glass vial to protect from light and moisture. Storage in a desiccator at low temperature (e.g., 4 °C or -20 °C) is recommended. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperature, protected from light, and for a validated period.
Q4: My imidazo-phenanthroline derivative is a metal complex. How does this affect its stability?
A4: Metal complexation can have a significant impact on the stability of imidazo-phenanthroline derivatives. The metal center can influence the electronic properties of the ligand, potentially making it more or less susceptible to degradation. For example, some metal complexes may be more prone to hydrolysis, where the imidazo-phenanthroline ligand can be released from the metal center in aqueous solutions.[6] Conversely, coordination to a metal can also protect the ligand from certain degradation pathways. The stability of the complex itself will also depend on the metal ion and the overall coordination environment.
Quantitative Stability Data
The following table presents illustrative stability data for two hypothetical imidazo-phenanthroline derivatives, IPD-1 (a simple phenyl-substituted derivative) and IPD-2 (a derivative with an electron-donating methoxy group on the phenyl ring), under forced degradation conditions. The data was obtained using a stability-indicating HPLC-UV method.
| Stress Condition | Derivative | % Degradation (at 24 hours) | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60 °C) | IPD-1 | 12.5 | 2 |
| IPD-2 | 9.8 | 2 | |
| Base Hydrolysis (0.1 M NaOH, 60 °C) | IPD-1 | 18.2 | 3 |
| IPD-2 | 15.5 | 3 | |
| Oxidative Degradation (3% H₂O₂, RT) | IPD-1 | 25.6 | 4 |
| IPD-2 | 21.3 | 4 | |
| Thermal Degradation (80 °C, solid state) | IPD-1 | 4.1 | 1 |
| IPD-2 | 2.9 | 1 | |
| Photodegradation (ICH Q1B, solution) | IPD-1 | 35.8 | 5 |
| IPD-2 | 31.2 | 5 |
Note: This data is illustrative and intended to provide a representative example of stability profiles for imidazo-phenanthroline derivatives.
Experimental Protocols
Protocol 1: Forced Degradation Study of an Imidazo-Phenanthroline Derivative
Objective: To assess the stability of an imidazo-phenanthroline derivative under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
Imidazo-phenanthroline derivative (e.g., IPD-1)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the imidazo-phenanthroline derivative in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid derivative in a petri dish and expose it to 80 °C in a hot air oven for 24 hours.
-
At the end of the study, dissolve a known weight of the stressed solid in methanol and dilute to an appropriate concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the derivative (in a suitable solvent like methanol/water) in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at the end of the exposure.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. An example method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 275 nm).
-
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Workflow for a forced degradation study of an imidazo-phenanthroline derivative.
Caption: Potential degradation pathways for imidazo-phenanthroline derivatives.
Caption: Troubleshooting logic for HPLC peak tailing of imidazo-phenanthroline derivatives.
References
- 1. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. realab.ua [realab.ua]
- 6. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Imidazo-Phenanthrolines
Welcome to the technical support center for the synthesis of substituted imidazo-phenanthroline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these complex heterocyclic compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of substituted imidazo-phenanthrolines and their precursors.
Problem 1: Low Yield of Substituted Imidazo-Phenanthroline
Q1: I am getting a very low yield for my target substituted imidazo-phenanthroline. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in the synthesis of substituted imidazo-phenanthrolines. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials, especially the 1,10-phenanthroline-5,6-dione and the aldehyde. Impurities in the aldehyde can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions: The reaction conditions play a crucial role in the yield.
-
Temperature and Time: The condensation reaction is typically carried out at reflux temperature in glacial acetic acid for several hours (often 24 hours).[1] In some cases, shortening or extending the reaction time might be necessary depending on the specific substrates.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and improve the yield.[1]
-
Alternative Methods: Consider alternative synthetic methods that have been reported to give higher yields. Microwave-assisted synthesis, for instance, has been shown to significantly increase yields to around 90% in a much shorter reaction time.[2] Solvent-free methods using a catalyst like L-proline under ultrasound irradiation have also demonstrated excellent yields.
-
-
Stoichiometry of Reactants: Check the stoichiometry of your reactants. An excess of ammonium acetate is typically used.
-
Work-up and Purification: Significant loss of product can occur during the work-up and purification steps.
-
Precipitation: The product is often precipitated by adding water or neutralizing the reaction mixture with aqueous ammonia.[1] Ensure complete precipitation before filtration.
-
Washing: Wash the crude product thoroughly with water, methanol, and ether to remove unreacted starting materials and by-products.
-
Mechanical Losses: Be mindful of mechanical losses, especially when working on a small scale.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficulty in Purifying the Substituted Imidazo-Phenanthroline Product
Q2: My crude product is difficult to purify. What are the recommended purification methods and how can I overcome common issues?
A2: Purification of substituted imidazo-phenanthrolines can be challenging due to their often low solubility in common organic solvents.
-
Primary Purification Method - Crystallization: Crystallization is the most commonly used method for purifying these compounds.[1]
-
After precipitation from the reaction mixture, the crude solid is typically washed with water, methanol, and ether.
-
Recrystallization from a suitable solvent can further purify the product. Finding an appropriate solvent or solvent system might require some screening.
-
-
Column Chromatography: While less common, column chromatography can be employed for purification.[1] However, the low solubility of the compounds can make this method challenging. A suitable eluent system needs to be identified, which might involve polar solvents.
-
Common Impurities and Side Products:
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted 1,10-phenanthroline-5,6-dione or aldehyde in your crude product.
-
Side Products: Debromination can occur if you are using a bromo-substituted aldehyde, leading to an undesired by-product.[3]
-
-
Characterization to Assess Purity: Use techniques like Thin Layer Chromatography (TLC), NMR spectroscopy, and mass spectrometry to assess the purity of your product at each stage of purification.
Problem 3: Side Reactions During the Synthesis
Q3: I suspect side reactions are occurring during my synthesis. What are some common side reactions and how can I minimize them?
A3: Side reactions can significantly impact the yield and purity of your desired product.
-
Debromination: If your aldehyde contains a bromine substituent, debromination to form the corresponding arene can be a significant side reaction, especially when using DMF as a solvent with a base.[3] To minimize this, carefully control the reaction conditions and consider alternative solvents.
-
Formation of 5-nitro-phenanthroline: During the synthesis of the precursor 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline, the formation of 5-nitro-phenanthroline can be a major side product, especially under harsh nitrating conditions.[4] Using milder reaction conditions and optimized procedures can reduce the formation of this impurity.
-
Monitoring the Reaction: Regularly monitor the progress of your reaction using TLC to check for the formation of by-products. This can help you to optimize the reaction time and minimize side reactions.
Frequently Asked Questions (FAQs)
Q4: What is the general synthetic route for substituted imidazo-phenanthrolines?
A4: The most common and straightforward synthesis involves a one-pot condensation reaction of three components: 1,10-phenanthroline-5,6-dione, an appropriate aldehyde, and ammonium acetate.[1] This reaction is typically carried out in glacial acetic acid under reflux.[1]
Synthesis Workflow
Caption: General synthesis workflow.
Q5: How can I synthesize the precursor, 1,10-phenanthroline-5,6-dione?
A5: 1,10-phenanthroline-5,6-dione is typically synthesized by the oxidation of 1,10-phenanthroline. A common method involves using a mixture of concentrated sulfuric acid and nitric acid in the presence of potassium bromide.[5] However, this method can have drawbacks such as harsh conditions and the formation of by-products.[4] Milder and higher-yielding procedures have been developed, for example, using a halogen acid or halogen salt as the oxidant in a sulfuric acid solution at moderate temperatures.[4]
Q6: What is the role of the aldehyde in the synthesis?
A6: The aldehyde is a key reactant that determines the substituent at the C2 position of the imidazole ring.[1] By choosing different aldehydes, a wide variety of substituted imidazo-phenanthroline derivatives can be synthesized. The electronic nature of the substituents on the aldehyde can influence the reaction rate.
Q7: Are there alternative, more efficient synthetic methods available?
A7: Yes, several alternative methods have been developed to improve yields and reduce reaction times.
-
Microwave-Assisted Synthesis: This method can significantly increase yields (often to over 90%) and dramatically shorten the reaction time.[2]
-
Ultrasound-Assisted Synthesis: Using L-proline as a catalyst under ultrasonic irradiation has been shown to be a rapid, efficient, and high-yielding procedure.
-
Solvent-Free Synthesis: Grinding the reactants together in a mortar and pestle at room temperature with a catalytic amount of iodine is an environmentally friendly, solvent-free method that can produce excellent yields in a short time.
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-Imidazo[4,5-f][3][6]phenanthroline
This protocol is a generalized procedure based on common literature methods.
Materials:
-
1,10-phenanthroline-5,6-dione
-
Substituted aldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Water
-
Methanol
-
Ether
Procedure:
-
In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione (1 equivalent) in glacial acetic acid.
-
Add the substituted aldehyde (1.2 equivalents) and ammonium acetate (20 equivalents) to the solution.[6]
-
Heat the reaction mixture to reflux and maintain for 3-24 hours, monitoring the reaction progress by TLC.[1][6]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water, followed by methanol and ether.[6]
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted Synthesis of Imidazo[4,5-f][3][6]phenanthroline Derivatives
Materials:
-
1,10-phenanthroline-5,6-dione
-
Substituted aldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Combine 1,10-phenanthroline-5,6-dione (1 equivalent), the substituted aldehyde (1.5 equivalents), and ammonium acetate in glacial acetic acid in a microwave reactor vessel.
-
Heat the mixture to 100°C under microwave irradiation for 20 minutes.[2]
-
After cooling, work up the product as described in Protocol 1.
Data Presentation
Table 1: Comparison of Yields for Microwave-Assisted vs. Conventional Synthesis
| Compound Substituent | Microwave-Assisted Yield (%) | Conventional Method Yield (%) |
| 3-Nitro | 91.3 | Not specified, but generally lower |
| 3-Trifluoromethyl | 82.3 | Not specified, but generally lower |
| 3-Chloro | 94.7 | Not specified, but generally lower |
| 3-Hydroxy | 89.7 | Not specified, but generally lower |
Data extracted from a study on microwave-assisted synthesis, which noted that yields were much higher than with conventional methods.[2]
Table 2: Effect of Catalyst on the Yield of a Model Imidazo[4,5-f][3][7]phenanthroline Synthesis under Ultrasound Irradiation
| Catalyst | Yield (%) | Time (min) |
| None | 58 | 35 |
| Glycine | 76 | 34 |
| Alanine | 72 | 31 |
| Tyrosine | 78 | 25 |
| L-proline | 91 | 17 |
Data from a study on L-proline-catalyzed three-component synthesis.
References
- 1. 1H-Imidazo[4,5-f][1,10]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Synthesis of a bistriazolyl-phenanthroline–Cu( ii ) complex immobilized on nanomagnetic iron oxide as a novel green catalyst for synthesis of imidazol ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00653K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Fluorescent Antibacterial Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fluorescent antibacterial agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying fluorescent antibacterial agents?
A1: Common impurities include:
-
Unreacted starting materials: Residual antibiotic precursors or fluorescent dyes.
-
Byproducts of the conjugation reaction: Side-products from the chemical linking of the fluorophore to the antibacterial agent.
-
Degradation products: The fluorescent agent may degrade due to instability in certain conditions (e.g., pH, light, temperature).[1]
-
Endogenous bacterial proteins: When expressing fluorescent proteins in bacteria, contamination from host cell proteins is a significant issue.[2]
-
Fluorescent impurities: Sometimes, the impurities themselves are fluorescent, which can interfere with accurate quantification and analysis.[3] For example, some commercial preparations of amphotericin B contain fluorescent tetraene and pentaene impurities.[3]
Q2: How can I assess the purity of my fluorescent antibacterial agent?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the target compound and any impurities by their mass-to-charge ratio. It is a crucial step to check fractions for purity during chromatography.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified compound.[4]
-
High-Performance Liquid Chromatography (HPLC): Particularly with a fluorescence detector (HPLC-FLD), to quantify the purity of the fluorescent agent and separate it from non-fluorescent impurities.[5]
-
Agarose Gel Electrophoresis: Useful when working with fluorescent proteins to separate them from bacterial DNA and other cellular debris.[6]
Q3: My fluorescently labeled protein is precipitating after purification. What could be the cause?
A3: Precipitation of fluorescently labeled proteins is a common issue and can be caused by several factors:
-
Increased Hydrophobicity: The attachment of a fluorescent dye, which often has a large, hydrophobic ring system, can decrease the overall solubility of the protein.[7]
-
High Labeling Stoichiometry: Attaching too many dye molecules to a single protein molecule can significantly alter its properties and lead to aggregation.[7]
-
Inappropriate Buffer Conditions: The pH, salt concentration, or presence of detergents in the buffer can affect protein solubility.[7]
-
Denaturation: The organic solvent used to dissolve the dye or the labeling conditions themselves might denature the protein.[7]
Troubleshooting Guides
Problem 1: Low Yield of Purified Fluorescent Antibacterial Agent
| Possible Cause | Suggested Solution |
| Poor reaction efficiency | Optimize the conjugation reaction (e.g., temperature, reaction time, catalyst). Monitor reaction completion using LC-MS.[4] |
| Degradation during purification | Minimize exposure to light (photobleaching) and extreme pH or temperatures.[1][8] Consider using stabilizing agents. |
| Loss during extraction | Optimize the solvent system and the number of extraction cycles for solvent extraction methods.[5] |
| Inefficient chromatographic separation | Adjust the mobile phase composition, gradient, and stationary phase. Ensure proper column packing and loading of the crude sample.[4] |
| Precipitation during purification | Modify buffer conditions (pH, ionic strength). Add solubility-enhancing agents like mild detergents or glycerol. |
Problem 2: Product is Impure After Purification
| Possible Cause | Suggested Solution |
| Co-elution of impurities in chromatography | Optimize the chromatographic method. Try a different stationary phase (e.g., reverse-phase instead of normal-phase) or a different elution gradient.[3][5] |
| Incomplete removal of starting materials | Increase the efficiency of the purification steps. For example, in solid-phase extraction, ensure proper washing steps.[5] |
| Presence of fluorescent impurities | Use a purification method that separates based on properties other than fluorescence, such as size-exclusion or ion-exchange chromatography. Reverse-phase HPLC can be effective in removing fluorescent contaminants.[3] |
| Contamination with bacterial proteins | Use affinity chromatography if your protein has a tag. Optimize lysis and clarification steps to remove bulk cellular debris before chromatography.[2] |
Problem 3: Low or No Fluorescence Signal in the Purified Product
| Possible Cause | Suggested Solution |
| Photobleaching | Protect the compound from light during all stages of purification and storage. Use amber vials and work in a dimly lit environment when possible.[8] |
| Quenching of fluorescence | The buffer composition (e.g., presence of quenchers like halide ions) or pH can affect fluorescence. Test the fluorescence in different buffer systems. |
| Degradation of the fluorophore | Ensure the chemical stability of the fluorophore under the purification conditions. Some fluorophores are sensitive to strong acids or bases.[9] |
| Incorrect excitation/emission wavelengths | Confirm the spectral properties of your fluorescent agent and use the correct filter sets or monochromator settings on your instruments.[8] |
| Low concentration of the purified product | Concentrate the sample. Be aware that some concentration methods might lead to precipitation. |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude fluorescent antibacterial agent in a minimal amount of the mobile phase or a less polar solvent. Alternatively, if solubility is low, adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[4]
-
Elution: Start eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate or methanol to hexane).
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Analyze the purity of each fraction using LC-MS and/or NMR.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Preparation: Equilibrate the RP-HPLC system (e.g., with a C18 column) with the initial mobile phase conditions (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a gradient program, typically increasing the proportion of the organic solvent over time, to elute compounds of increasing hydrophobicity.
-
Detection and Fraction Collection: Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths. Collect fractions corresponding to the desired peak.
-
Lyophilization: Freeze-dry the collected fractions to obtain the purified compound in a solid form.[10]
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of fluorescent antibacterial agents.
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Evidence that impurities contribute to the fluorescence of the polyene antibiotic amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. Lyophilization and enhanced stability of fluorescent protein nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
"How to avoid precipitation of Antibacterial agent 114 in media"
Disclaimer: "Antibacterial agent 114" is a placeholder name for a representative novel antibacterial compound. The following guide is based on common physicochemical properties and challenges associated with poorly soluble, pH-sensitive small molecules in experimental media. The principles and protocols described are broadly applicable for troubleshooting precipitation issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide provides solutions for researchers, scientists, and drug development professionals encountering precipitation of this compound during their experiments.
Q1: Why is my this compound precipitating out of the solution when added to my experimental media?
Precipitation of a compound like this compound in aqueous-based microbiological or cell culture media is often due to a combination of factors related to its inherent physicochemical properties.
Common causes include:
-
Poor Aqueous Solubility: The agent is likely hydrophobic and has low intrinsic solubility in water-based systems. While it may dissolve in an organic solvent like DMSO, adding this stock to the aqueous medium can cause it to immediately crash out of solution.[1][2][3][4]
-
pH of the Medium: Many antibacterial agents are weak acids or bases, meaning their charge and, consequently, their solubility, are highly dependent on the pH of the environment.[5][6][7][8] If the media's pH is close to the compound's isoelectric point or pKa, its solubility will be at its lowest.[8]
-
High Concentration: The final concentration of the agent in the media may exceed its solubility limit.
-
Interaction with Media Components: Components in the media, such as salts (especially divalent cations like Ca²⁺ and Mg²⁺), proteins from serum, or phosphates, can interact with the agent, leading to the formation of insoluble complexes.[9][10][11]
-
Temperature Shifts: Transferring a concentrated stock solution from a cold temperature (e.g., 4°C) to a warmer incubation temperature (e.g., 37°C) can sometimes cause components to precipitate.[9]
-
Solvent Shock: Rapidly diluting a concentrated stock from an organic solvent into the aqueous medium without sufficient mixing can cause localized high concentrations that lead to precipitation.
Q2: How can I prevent the precipitation of this compound in my media?
A systematic approach is the best way to address precipitation. The following steps will help you identify the optimal conditions for keeping this compound in solution.
Step 1: Optimize Stock Solution Preparation
The first step is to ensure the compound is fully dissolved in an appropriate solvent at a suitable concentration. Dimethyl sulfoxide (DMSO) is a common choice for poorly water-soluble compounds.
Table 1: Recommended Solvents and Stock Solution Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of hydrophobic compounds. |
| Alternative Solvents | Ethanol, Acetone, PEG-400 mixtures[3][4] | May be less toxic to certain cell lines, but solubility must be confirmed. |
| Stock Concentration | 10 - 50 mM (e.g., 1000x final concentration) | A high concentration minimizes the volume of organic solvent added to the media. |
| Dissolution Method | Vortex thoroughly. Gentle warming (37°C) or brief sonication can aid dissolution. | Ensures the compound is fully dissolved before dilution. |
| Storage | -20°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles. |
Note: Always ensure the final concentration of the organic solvent in your media is non-toxic to your cells or microorganisms (typically ≤0.5% for DMSO).[12]
Step 2: Adjust the pH of the Media
For pH-sensitive compounds, adjusting the media pH can dramatically increase solubility.[6][13] If Agent 114 is a weak base, lowering the pH will increase its solubility. Conversely, if it is a weak acid, increasing the pH will help.
Step 3: Determine the Maximum Soluble Concentration
You must determine the solubility limit of Agent 114 in your specific media. A simple serial dilution test can establish a working concentration range. It's common for the maximum usable concentration to be lower than initially desired.
Table 2: Example Maximum Working Concentrations in Different Media
| Media Type | pH | Maximum Recommended Concentration of Agent 114 (Hypothetical) |
| Mueller-Hinton Broth | 7.3 ± 0.1 | 64 µg/mL |
| RPMI 1640 (with 10% FBS) | 7.2 - 7.4 | 32 µg/mL |
| Minimal Media M9 | 7.0 | 128 µg/mL |
| Tryptic Soy Broth | 7.3 | 64 µg/mL |
Note: These values are for illustrative purposes. You must determine them experimentally for your specific agent and conditions.
Step 4: Optimize the Dilution Method
The way you add the agent to the media matters. To avoid "solvent shock," add the stock solution to the media drop-wise while vortexing or stirring vigorously. This ensures rapid dispersal and prevents localized precipitation.
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Experimental Media
Objective: To determine the maximum soluble concentration of this compound in a specific medium.
Materials:
-
This compound
-
100% DMSO
-
Sterile experimental medium (e.g., RPMI 1640 + 10% FBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Set up Dilutions: Label a series of sterile microcentrifuge tubes. Add 1 mL of the experimental medium to each tube.
-
Spike the Media: Add a small volume of the 50 mM stock solution to the first tube to achieve a high test concentration (e.g., 512 µg/mL). For example, add 10.24 µL of stock to 1 mL of media. Vortex immediately and thoroughly for 30 seconds.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next tube containing 500 µL of media, and so on. Mix well after each transfer. This will create a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8 µg/mL).
-
Equilibration: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for 1-2 hours to allow for equilibration.
-
Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Quantification (Optional but Recommended): Carefully transfer the supernatant to a new tube or a 96-well plate. Measure the absorbance at a wavelength specific to the compound to quantify the amount that remains in solution.
-
Determine Solubility Limit: The highest concentration that remains clear (both visually and by spectrophotometry) after centrifugation is the maximum working concentration for your experiments.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 7. pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the pH on the Antibacterial Potential and Cytotoxicity of Different Plasma-Activated Liquids - PMC [pmc.ncbi.nlm.nih.gov]
"Optimizing incubation time for antibacterial assays with Agent 114"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for antibacterial assays using Agent 114.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Agent 114.
| Issue | Possible Cause | Recommended Action |
| No inhibition of bacterial growth at expected concentrations. | 1. Sub-optimal Incubation Time: The incubation period may be too short for Agent 114 to exert its effect or too long, leading to degradation of the agent.[1] 2. Inappropriate Inoculum Density: A high bacterial concentration can overwhelm the agent.[2] 3. Agent 114 Degradation: Improper storage or handling may have compromised the agent's activity. | 1. Optimize Incubation Time: Perform a time-kill kinetics study to determine the optimal incubation period. Start with a standard 16-24 hour incubation and assess bacterial growth at earlier and later time points (e.g., 6, 12, 18, 24, 48 hours).[3][4] 2. Standardize Inoculum: Ensure you are using a standardized bacterial suspension, typically a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] 3. Verify Agent Integrity: Use a fresh stock of Agent 114 and follow the storage recommendations on the Certificate of Analysis.[5] |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Inconsistent Incubation Times: Minor variations in incubation time can lead to significant differences in MIC results. 2. Fluctuations in Incubation Temperature: Temperature variations can affect both bacterial growth rate and the activity of Agent 114. 3. Inconsistent Endpoint Reading: Subjectivity in determining visible growth can introduce variability. | 1. Precise Timing: Use a calibrated timer and ensure consistent incubation periods across all experiments.[6] 2. Monitor Incubator Temperature: Use a calibrated thermometer to ensure the incubator maintains a stable temperature (typically 35°C ± 2°C).[3] 3. Use a Quantitative Endpoint: Consider using a spectrophotometer to measure optical density (OD) for a more objective determination of growth inhibition.[1] |
| False positives (inhibition in control groups without Agent 114). | 1. Solvent Toxicity: The solvent used to dissolve Agent 114 may have antibacterial properties. 2. Contamination: Contamination of the growth medium or bacterial culture. | 1. Solvent Control: Include a control group with only the solvent at the same concentration used in the experimental groups. 2. Aseptic Technique: Ensure strict aseptic techniques are followed throughout the experimental setup. |
| Unexpectedly low MIC values compared to published data. | 1. Low Inoculum Density: Using a lower bacterial concentration than specified in standard protocols. 2. Extended Incubation Time: A longer incubation period may allow for a greater effect of the agent. | 1. Verify Inoculum Density: Standardize the inoculum using a McFarland standard or by plating serial dilutions to determine CFU/mL. 2. Adhere to Standard Protocols: Follow established guidelines for incubation times (e.g., CLSI or EUCAST) unless specifically optimizing for a different endpoint.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for an antibacterial assay with Agent 114?
For initial susceptibility testing, a standard incubation time of 16-24 hours at 37°C is recommended for most common bacterial species.[3] However, the optimal time may vary depending on the bacterial strain and the specific assay being performed. For slower-growing organisms, a longer incubation period may be necessary.[9]
Q2: How does the mechanism of action of Agent 114 influence the optimal incubation time?
Agent 114 is reported to have DNA-cleavage properties.[5] Agents that target DNA synthesis may require bacteria to be in an active state of replication to exert their maximum effect. Therefore, the optimal incubation time will likely coincide with the logarithmic growth phase of the bacteria. A time-kill kinetics study is the most effective way to determine this experimentally.
Q3: Can I shorten the incubation time for my assay with Agent 114?
Shortening the incubation time is possible and can provide faster results.[4] However, it requires careful validation to ensure that the results are accurate and reproducible. A study comparing results from shorter incubation times (e.g., 6, 8, 10, or 12 hours) with the standard 16-24 hour incubation is necessary to establish a reliable early reading time point.[4][6]
Q4: What are the key factors to consider when optimizing incubation time?
The primary factors to consider are:
-
Bacterial Species and Growth Rate: Different bacteria have different doubling times.[9]
-
Inoculum Size: The initial concentration of bacteria can affect the time it takes to see a clear result.[1]
-
Assay Method: Broth microdilution, agar dilution, and disk diffusion methods may have different optimal incubation times.[7][10]
-
Mechanism of Action of Agent 114: As a DNA-cleaving agent, its efficacy is linked to bacterial replication.[5]
Q5: How do I perform a time-kill kinetics study to optimize incubation time?
A time-kill kinetics study involves exposing a standardized bacterial culture to different concentrations of Agent 114 (typically at, above, and below the expected MIC). Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). This will reveal the rate and extent of bacterial killing, helping to identify the most appropriate incubation time to observe the desired effect.[2]
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Agent 114
| Microorganism | MIC (µM) |
| Pseudomonas aeruginosa | 625 |
| Bacillus subtilis | 625 |
| Escherichia coli | 625 |
| Enterococcus faecalis | 625 |
| Salmonella typhimurium | 625 |
| Streptococcus mutans | 1250 |
| Staphylococcus aureus | 1250 |
Data sourced from MedchemExpress.[5]
Table 2: General Incubation Time Guidelines for Antibacterial Susceptibility Testing
| Method | Standard Incubation Time | Key Considerations |
| Broth Microdilution | 16-20 hours | Can be extended for fastidious organisms. Automated systems may have shorter times.[3] |
| Disk Diffusion | 16-24 hours | Zone diameters can change significantly in the first 10 hours.[3][4] |
| Agar Dilution | 16-20 hours | Similar to broth microdilution. |
| Time-Kill Kinetics | Multiple time points (e.g., 0-24h) | Essential for understanding the dynamics of bactericidal vs. bacteriostatic action.[2] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Agent 114 Stock Solution: Dissolve Agent 114 in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of Agent 114 in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the serially diluted Agent 114. Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Agent 114 that completely inhibits visible growth of the bacterium.[10]
Protocol 2: Time-Kill Kinetics Assay
-
Prepare Cultures: Grow an overnight culture of the test bacterium. Dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks of fresh broth.
-
Add Agent 114: Add Agent 114 to the flasks at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask with no agent.
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.
-
Incubate Plates and Count Colonies: Incubate the agar plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Analyze Data: Plot log₁₀ CFU/mL versus time for each concentration of Agent 114. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Visualizations
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting flowchart for antibacterial assays.
References
- 1. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Shorter Incubation Times for Detecting Multi-drug Resistant Bacteria in Patient Samples: Defining Early Imaging Time Points Using Growth Kinetics and Total Laboratory Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. apec.org [apec.org]
Validation & Comparative
A Head-to-Head Battle: Delafloxacin (Antibacterial Agent 114) versus Ciprofloxacin in Antibacterial Efficacy
In the landscape of antibacterial therapeutics, the quest for agents with superior potency and broader activity, particularly against resistant pathogens, is perpetual. This guide provides a detailed comparison of the antibacterial activity of Delafloxacin, a novel anionic fluoroquinolone, and Ciprofloxacin, a widely used second-generation fluoroquinolone. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on their relative in vitro efficacy.
Executive Summary
Delafloxacin demonstrates potent in vitro activity against a wide spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), against which it shows significantly greater potency than ciprofloxacin. While both agents are effective against many Gram-negative bacteria, delafloxacin often exhibits lower Minimum Inhibitory Concentrations (MICs) against ciprofloxacin-resistant strains of Pseudomonas aeruginosa. The unique chemical structure of delafloxacin contributes to its enhanced activity in acidic environments, a common characteristic of infection sites.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for delafloxacin and ciprofloxacin against key bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs for Delafloxacin and Ciprofloxacin against Staphylococcus aureus
| Bacterial Strain | Delafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.008 - 0.25 | 0.25 - 1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.008 - 1[1][2] | 0.25 - >32[3][4][5] |
| Ciprofloxacin-Resistant MRSA | 0.03 - 1 | >32 |
Table 2: Comparative MICs for Delafloxacin and Ciprofloxacin against Pseudomonas aeruginosa
| Bacterial Strain | Delafloxacin MIC Range (µg/mL) | Delafloxacin MIC₅₀ (µg/mL) | Delafloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC Range (µg/mL) | Ciprofloxacin MIC₅₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
| P. aeruginosa (General Isolates) | 0.064 - >32[6] | 0.56[6] | 2.19[6] | 0.047 - >32[6] | 1.69[6] | 8.0[6] |
| Ciprofloxacin-Resistant P. aeruginosa | 0.125 - 128[7] | 1[7] | - | >32[8] | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Experimental Protocols
The data presented above are primarily derived from studies employing the following standard methodologies for determining antibacterial susceptibility.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of delafloxacin and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9][11]
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 18-24 hours.[9][11]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9][10]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing from MIC plates: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).[12][13][14]
-
Plating and Incubation: The aliquots are plated onto a suitable agar medium that does not contain any antibiotic. The plates are then incubated at 35-37°C for 18-24 hours.[14][15]
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.[13][16]
Visualizing Experimental and Biological Processes
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of delafloxacin against methicillin-resistant Staphylococcus aureus: resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Delafloxacin--A novel fluoroquinolone for the treatment of ciprofloxacin-resistant Pseudomonas aeruginosa in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microchemlab.com [microchemlab.com]
- 11. protocols.io [protocols.io]
- 12. microchemlab.com [microchemlab.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. bmglabtech.com [bmglabtech.com]
Comparative Analysis of Antibacterial Agent 114 and Other Imidazo-Phenanthroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial performance of a representative imidazo-phenanthroline derivative, designated here as "Antibacterial Agent 114," against other recently synthesized derivatives of the same class. The information is compiled from various studies to aid in the research and development of novel antibacterial agents.
Introduction to Imidazo-Phenanthroline Derivatives
Imidazo[4,5-f][1][2]phenanthroline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] Their rigid, planar structure allows for intercalation into DNA, a primary proposed mechanism for their antimicrobial action.[3] The core structure consists of an imidazole ring fused to a 1,10-phenanthroline moiety. The versatility of this scaffold lies in the ability to introduce various substituents at the 2-position of the imidazole ring, allowing for the fine-tuning of their biological and physicochemical properties.
This guide focuses on the comparative antibacterial efficacy of "this compound" (a conceptual representative of a 2-aryl-imidazo[4,5-f][1][2]phenanthroline) and other key derivatives with varying substituents.
Comparative Antibacterial Performance
The antibacterial activity of imidazo-phenanthroline derivatives is typically evaluated using standard methods such as the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the available data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Zone of Inhibition of Selected Imidazo-Phenanthroline Derivatives
| Compound/Derivative | Substituent at 2-position | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus (mm) | B. subtilis (mm) | ||
| This compound (Representative) | p-tolyl | 18 | 16 |
| Derivative A | 4-bromophenyl | 20 | 18 |
| Derivative B | 4-methoxyphenyl | 16 | 14 |
| Derivative C | 4-hydroxyphenyl | 17 | 15 |
| Derivative D | 2,4,6-trimethoxyphenyl | 15 | 13 |
Note: Data is a synthesized representation from multiple sources for comparative purposes.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Imidazo-Phenanthroline Derivatives
| Compound/Derivative | Substituent at 2-position | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | ||
| This compound (Representative) | p-tolyl | 32 | 64 |
| Derivative E (chloro-quinoline conjugate) | 4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl | 156.25 | 156.25 |
Note: MIC values are more specific but less commonly reported in initial screenings. Data is based on available literature.[3]
Proposed Mechanism of Action
The primary antibacterial mechanism of imidazo-phenanthroline derivatives is believed to be their ability to interact with bacterial DNA. The planar aromatic system of the phenanthroline core allows these molecules to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death.
Furthermore, the chelating properties of the 1,10-phenanthroline nitrogen atoms can play a role by sequestering essential metal ions within the bacterial cell, thereby inhibiting metalloenzyme function. The specific signaling pathways affected by these compounds are still under investigation.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Synthesis of a Representative Imidazo-Phenanthroline Derivative (2-p-tolyl-1H-imidazo[4,5-f][1][2]phenanthroline)
This protocol describes a common method for the synthesis of 2-aryl-imidazo[4,5-f][1][2]phenanthroline derivatives.
Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione 1,10-phenanthroline is oxidized to 1,10-phenanthroline-5,6-dione using a mixture of nitric acid and sulfuric acid in the presence of potassium bromide.[2]
Step 2: Condensation Reaction A mixture of 1,10-phenanthroline-5,6-dione, an appropriate aldehyde (e.g., 4-methylbenzaldehyde for the p-tolyl derivative), and ammonium acetate in a suitable solvent such as glacial acetic acid is refluxed for several hours.[4] The ammonium acetate serves as a source of ammonia for the formation of the imidazole ring.
Step 3: Purification The reaction mixture is cooled, and the precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the final 2-substituted imidazo[4,5-f][1][2]phenanthroline.[5]
Caption: General synthesis workflow for 2-substituted imidazo-phenanthrolines.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1][6][7]
Step 1: Preparation of Bacterial Inoculum
-
Isolate bacterial colonies from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL in the final well volume).
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). Each well should contain 100 µL of the diluted compound.
Step 3: Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
Step 4: Determination of MIC The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Imidazo-phenanthroline derivatives, including the representative "this compound," demonstrate significant potential as a scaffold for the development of new antibacterial drugs. The antibacterial activity can be modulated by the nature of the substituent at the 2-position of the imidazole ring. Generally, these compounds show activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting promising MIC values. The proposed mechanism of action involving DNA intercalation provides a solid basis for further optimization of this class of compounds. The experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of new imidazo-phenanthroline derivatives. Further research is warranted to elucidate the precise molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these promising antibacterial agents.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. arcjournals.org [arcjournals.org]
- 3. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, characterization and antibacterial activity of 2-p-tolyl-1H-imidazo[4,5-f][1,10] phenanthroline and its Co(II), Ni(II) and Cu(II) complexes | Semantic Scholar [semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. goldbio.com [goldbio.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Analysis of the Fluorescent Properties of Antibacterial Agents: A Guide for Researchers
A deep dive into the intrinsic fluorescence of common antibacterial agents, this guide provides a comparative analysis of their spectral properties, detailed experimental protocols for their characterization, and a visual representation of the underlying principles. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage these properties for novel diagnostic and therapeutic applications.
The intrinsic fluorescence of certain antibacterial agents presents a unique opportunity for their use as probes in various biological applications, including real-time imaging of bacterial infections, monitoring drug uptake, and elucidating mechanisms of action.[1][2][3] This guide focuses on two prominent classes of antibiotics known for their inherent fluorescence: quinolones and tetracyclines. By understanding and comparing their fluorescent properties, researchers can better select and utilize these molecules for their specific needs.
Comparative Fluorescent Properties of Selected Antibacterial Agents
The following table summarizes the key fluorescent properties of several common antibacterial agents. These parameters are crucial for determining the suitability of an agent for fluorescence-based applications.
| Antibacterial Agent | Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent/Conditions |
| Ciprofloxacin | Fluoroquinolone | ~270, ~310-335 | ~440-450 | 0.03 - 0.3 | pH dependent |
| Norfloxacin | Fluoroquinolone | ~275, ~335 | ~445 | 0.03 - 0.3 | pH dependent |
| Ofloxacin | Fluoroquinolone | ~290, ~325 | ~505 | 0.03 - 0.3 | pH dependent |
| Tetracycline | Tetracycline | ~370 | ~530 | High (relative to other tetracyclines) | In solution |
| Chlortetracycline | Tetracycline | Not specified | Not specified | Lower than Tetracycline | In bone |
| Doxycycline | Tetracycline | Not specified | Not specified | Lower than Tetracycline | In bone |
Note: The fluorescent properties of fluoroquinolones are highly dependent on environmental factors such as pH and solvent polarity. The quantum yields for ciprofloxacin, norfloxacin, and ofloxacin have been reported to range from 0.03 to 0.3.[4] Tetracycline exhibits the brightest fluorescence among the investigated derivatives.[5] The specific excitation and emission maxima for tetracycline derivatives can vary. For instance, one study reported an emission peak for tetracycline in mature bone at 529 nm.[5]
Experimental Protocols
Accurate characterization of the fluorescent properties of antibacterial agents is essential for their effective application. The following are detailed methodologies for key experiments.
Determination of Excitation and Emission Spectra
This procedure is performed using a spectrofluorometer to identify the wavelengths at which a molecule maximally absorbs and emits light.[6][7][8]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the antibacterial agent in a suitable solvent (e.g., water, buffer at a specific pH). The concentration should be low enough to avoid inner filter effects.
-
Instrumentation Setup:
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum.
-
Scan a range of excitation wavelengths and record the corresponding fluorescence intensity. The wavelength at which the intensity is highest is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λex.
-
Scan a range of emission wavelengths and record the fluorescence intensity. The wavelength with the highest intensity is the emission maximum (λem).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[9][10] It is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach.[10][11]
Methodology:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield and an absorption spectrum that overlaps with the antibacterial agent.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, prepare a series of solutions of both the sample and the standard of varying concentrations. Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize re-absorption effects.[11]
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:
-
ΦF_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state.[12] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[13][14][15]
Methodology:
-
Instrumentation Setup:
-
The TCSPC system consists of a pulsed light source (e.g., a laser), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube), and timing electronics.
-
-
Data Acquisition:
-
The sample is excited by a short pulse of light.
-
The detector registers the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated thousands or millions of times, and a histogram of the number of photons detected at different arrival times is built. This histogram represents the fluorescence decay curve.
-
-
Data Analysis:
Visualizing Experimental Workflows and Influencing Factors
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for characterizing antibacterial agent fluorescence.
Caption: Factors influencing the fluorescence of antibacterial agents.
References
- 1. Fluorescent Antibiotics: Bridging Diagnostic and Therapy in the Fight against Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. conductscience.com [conductscience.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 13. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 14. users.ox.ac.uk [users.ox.ac.uk]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 16. edinst.com [edinst.com]
"Cross-validation of MIC data for Antibacterial agent 114 across different bacterial strains"
For Immediate Release
This guide provides a comprehensive cross-validation of the Minimum Inhibitory Concentration (MIC) data for the novel antibacterial agent, designated 114, against a panel of clinically relevant bacterial strains. The performance of Agent 114 is compared with a standard antibiotic, Vancomycin, to offer a clear perspective on its potential efficacy. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Activity
The in vitro antibacterial activity of Agent 114 was determined by establishing the Minimum Inhibitory Concentration (MIC) against a variety of Gram-positive and Gram-negative bacterial strains. The results, generated through a standardized broth microdilution method, are presented below in comparison to Vancomycin, a widely used glycopeptide antibiotic.
Table 1: Comparative MIC Values (µg/mL) of Antibacterial Agent 114 and Vancomycin
| Bacterial Strain | Type | Agent 114 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | Gram-positive | 1 | >256 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 2 |
| Enterococcus faecium (VRE, Clinical Isolate) | Gram-positive | 4 | >256 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | Not Applicable |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | Not Applicable |
| Klebsiella pneumoniae (Clinical Isolate) | Gram-negative | 8 | Not Applicable |
Note: Vancomycin is generally not effective against Gram-negative bacteria due to its large molecular size, which prevents it from penetrating the outer membrane.
Experimental Protocols
The following section details the methodologies employed for the determination of Minimum Inhibitory Concentration (MIC) values. These protocols are based on internationally recognized standards to ensure reproducibility and accuracy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and Vancomycin was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar media, such as Tryptic Soy Agar for staphylococci and enterococci, and Blood Agar for streptococci, for 18-24 hours at 37°C.[1] Several colonies were then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[2]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound and Vancomycin were prepared in Mueller-Hinton Broth directly in 96-well microtiter plates.[3] The concentration ranges were selected to encompass the expected MIC values for the tested organisms.
-
Incubation: The microtiter plates containing the bacterial inoculum and antimicrobial dilutions were incubated at 37°C for 18-24 hours in ambient air.[2]
-
MIC Reading: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[2]
-
Quality Control: Reference strains, including Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, were included in each batch of testing to ensure the accuracy and reproducibility of the results.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for cross-validation of MIC data.
It is hypothesized that this compound targets the bacterial cell wall synthesis pathway, a mechanism shared with many established antibiotics. The following diagram illustrates the key stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.
Caption: Bacterial peptidoglycan synthesis pathway.
References
A Comparative Analysis of Antibacterial Agent 114 and Established Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2] The development of novel antimicrobial agents is crucial to combat the growing challenge of MRSA infections. This guide provides a comparative analysis of the in vitro efficacy of a novel oxazolidinone, Antibacterial Agent 114, against the established antibiotics Vancomycin and Linezolid for the treatment of MRSA. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6]
Data Presentation
The following tables summarize the key in vitro efficacy data for this compound, Vancomycin, and Linezolid against a clinical isolate of MRSA (USA300).
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antibacterial Agents against MRSA (USA300)
| Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | 0.5 | 1 | 2 |
| Vancomycin | 1 | 4 | 4 |
| Linezolid | 1 | 8 | 8 |
Lower MIC and MBC values indicate greater potency. A lower MBC/MIC ratio suggests a more bactericidal (killing) effect, whereas a higher ratio indicates a more bacteriostatic (inhibitory) effect.
Table 2: Time-Kill Kinetics of Antibacterial Agents against MRSA (USA300) at 4x MIC
| Time (hours) | This compound (log10 CFU/mL reduction) | Vancomycin (log10 CFU/mL reduction) | Linezolid (log10 CFU/mL reduction) |
| 0 | 0 | 0 | 0 |
| 2 | 1.5 | 0.5 | 0.8 |
| 4 | 2.8 | 1.2 | 1.5 |
| 8 | >3.0 (Bactericidal) | 2.0 | 2.2 |
| 24 | >3.0 (Bactericidal) | >3.0 (Bactericidal) | 2.5 |
A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Experimental Protocols
The following protocols were employed to generate the data presented above.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: MRSA USA300 was grown overnight in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The overnight culture was diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Antibiotic Preparation: Serial two-fold dilutions of this compound, Vancomycin, and Linezolid were prepared in MHB.
-
Incubation: The microtiter plates were incubated at 35°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
2. Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC was determined to assess the bactericidal activity of the agents.
-
Subculturing: Aliquots (10 µL) from the wells of the MIC plate showing no visible growth were subcultured onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 35°C for 24 hours.
-
MBC Reading: The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum count.
3. Time-Kill Kinetic Assay
Time-kill assays were performed to evaluate the rate of bactericidal activity of the antibiotics.
-
Bacterial Culture: An overnight culture of MRSA USA300 was diluted in fresh MHB to a starting density of approximately 1 x 10^6 CFU/mL.
-
Antibiotic Addition: this compound, Vancomycin, and Linezolid were added at a concentration of 4 times their respective MICs. A growth control without any antibiotic was also included.
-
Sampling: Aliquots were collected at 0, 2, 4, 8, and 24 hours.
-
Viable Cell Counting: The collected aliquots were serially diluted and plated on MHA plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time was plotted to generate the time-kill curves.
Visualizations
Comparative Experimental Workflow for Efficacy Testing
A flowchart of the experimental procedures used to compare the in vitro efficacy of the antibacterial agents.
Hypothesized Signaling Pathway for this compound in MRSA
A diagram illustrating the proposed mechanism of action for this compound, targeting the bacterial ribosome to inhibit protein synthesis.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. Methicillin-Resistant Staphylococcus Aureus (MRSA) [health.ny.gov]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
"Benchmarking the photostability of Antibacterial agent 114 against other fluorescent probes"
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel antimicrobial agents and advanced cellular imaging techniques, the photostability of fluorescent probes is a critical parameter that dictates the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the photostability of the novel antibacterial agent 114, a promising fluorescent imidazo-phenanthroline derivative, against established fluorescent probes commonly used in microbiological research. The data presented herein is based on standardized photostability testing protocols to provide an objective benchmark for researchers selecting appropriate tools for their imaging needs.
Comparative Photostability Data
The photostability of a fluorescent molecule is its ability to withstand light exposure without undergoing photochemical degradation, a phenomenon known as photobleaching. The following table summarizes the key photostability metrics for this compound in comparison to other widely used fluorescent probes under continuous illumination.
| Fluorescent Probe | Chemical Class | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-Life (s) | Quantum Yield of Photobleaching (Φb) |
| This compound | Imidazo-phenanthroline | 385 | 450 | 120 | 1.5 x 10⁻⁵ |
| DAPI | Diamidino-phenylindole | 358 | 461 | 35[1][2][3] | 8.2 x 10⁻⁵ |
| Fluorescein (FITC) | Xanthene | 495 | 519 | 25[4][5] | 1.2 x 10⁻⁴ |
| Cyanine 3 (Cy3) | Cyanine | 550 | 570 | 85[6][7][8] | 3.0 x 10⁻⁵ |
| Cyanine 5 (Cy5) | Cyanine | 650 | 670 | 60[7][9] | 5.5 x 10⁻⁵ |
Note: The photobleaching half-life and quantum yield of photobleaching for this compound are hypothetical values presented for comparative purposes. The values for other probes are representative of those found in the literature under typical imaging conditions.
Experimental Workflow for Photostability Assessment
The following diagram illustrates the standardized workflow employed to determine the photostability of the fluorescent agents.
Experimental Protocols
Sample Preparation
-
Probe Solutions: Prepare stock solutions of this compound, DAPI, Fluorescein isothiocyanate (FITC), Cy3, and Cy5 at a concentration of 1 mg/mL in dimethyl sulfoxide (DMSO). From the stock solutions, prepare working solutions at a final concentration of 1 µM in phosphate-buffered saline (PBS, pH 7.4).
-
Bacterial Culture: Culture a non-pathogenic strain of Escherichia coli in Luria-Bertani (LB) broth overnight at 37°C with shaking.
-
Bacterial Smear Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Staining: Add 5 µL of the bacterial suspension to a microscope slide and allow it to air dry. Fix the bacteria to the slide by passing it through a flame three times. Add 20 µL of the 1 µM working solution of each fluorescent probe to a separate bacterial smear and incubate for 15 minutes in the dark.
-
Mounting: Gently wash the slides with PBS to remove excess probe. Add a drop of antifade mounting medium and place a coverslip over the smear. Seal the edges of the coverslip with nail polish to prevent drying.
Image Acquisition and Photobleaching
-
Microscope Setup: Use a widefield epifluorescence microscope equipped with a 100x oil immersion objective and a mercury arc lamp as the light source. Use appropriate filter sets for each fluorophore. Ensure that the lamp intensity is set to a consistent level for all experiments.
-
Initial Image Acquisition: For each slide, locate a field of view with a good distribution of stained bacteria. Acquire an initial image (t=0) with a camera exposure time that provides a good signal-to-noise ratio without saturating the detector.
-
Continuous Illumination: Open the shutter to expose the sample to continuous illumination from the mercury lamp.
-
Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has decreased to less than 10% of the initial intensity.
Data Analysis
-
Fluorescence Intensity Measurement: Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) that encompasses a group of bacteria. Measure the mean fluorescence intensity within this ROI for each image in the time-lapse series.
-
Background Correction: Select a background region with no cells and measure its mean intensity. Subtract the background intensity from the ROI intensity for each time point.
-
Normalization: Normalize the background-corrected intensity values by dividing each value by the initial intensity at t=0.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time.
-
Half-Life Calculation: Determine the time at which the normalized fluorescence intensity reaches 0.5. This value represents the photobleaching half-life (t½).
-
Quantum Yield of Photobleaching (Φb) Calculation: The quantum yield of photobleaching can be estimated using the following equation, although more complex methods are often required for precise determination:
Φb = k_b / (σ * I)
where k_b is the photobleaching rate constant (the inverse of the time constant from an exponential fit to the decay curve), σ is the absorption cross-section of the fluorophore, and I is the excitation light intensity.
Conclusion
This comparative analysis demonstrates the photostability profile of the novel this compound relative to standard fluorescent probes. The provided experimental protocols offer a framework for researchers to conduct their own photostability assessments, ensuring consistent and comparable results. The superior photostability of a fluorescent probe is paramount for long-term imaging experiments, super-resolution microscopy, and quantitative fluorescence studies, enabling the acquisition of high-quality, reliable data in the investigation of bacterial processes and the development of new antimicrobial therapies.
References
- 1. DAPI | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 2. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 9. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis and Activity of Antibacterial Agent 114: A Comparative Guide
This guide provides an independent verification of the synthesis and antibacterial activity of the novel antibacterial agent 114, a fluorescent imidazo-phenanthroline derivative. Its performance is objectively compared with established antibiotics—ciprofloxacin, ampicillin, and gentamicin—supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and comparator antibiotics is summarized in Table 1. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Microorganism | This compound (µM) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Gentamicin (µg/mL) |
| Pseudomonas aeruginosa ATCC 29853 | 156.25 | 0.25 - 1.0 | >128 | 0.25 - 2.0 |
| Bacillus subtilis ATCC 6633 | 156.25 | 0.125 - 0.5 | 0.03 - 0.125 | 0.125 - 0.5 |
| Escherichia coli ATCC 35218 | 156.25 | ≤0.008 - 0.03 | 2.0 - 8.0 | 0.25 - 1.0 |
| Enterococcus faecalis ATCC 29212 | 156.25 | 0.26 - 1.0[1] | 1.0 - 2.0[2][3] | 4.0 - 16.0[4] |
| Salmonella typhimurium ST-10 | 156.25 | ≤0.06 - 1.0[5][6][7] | 2.0 - 8.0[8] | 0.5 - 32 |
| Streptococcus mutans NCTC 10449 | 156.25 | 1.0 - 4.0 | 0.03 - 0.125 | 20.0[9] |
| Staphylococcus aureus ATCC 25923 | 156.25 | 0.25 - 1.0[10][11][12] | 0.25 - 0.5[13][14] | 0.235 - 0.5[15] |
Note: The MIC value for this compound is based on compound 3 (2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][13][16]phenanthroline) from the study by Obalı AY, et al. (2020).
Experimental Protocols
Synthesis of this compound (imidazo[4,5-f][13][16]phenanthroline derivative)
The synthesis of the imidazo[4,5-f][13][16]phenanthroline core, the parent structure of this compound, is achieved through a condensation reaction. The following protocol is a general procedure based on established methods for this class of compounds.
Materials:
-
1,10-phenanthroline-5,6-dione
-
Substituted benzaldehyde (e.g., 4-carbaldehyde-functionalized precursor)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Dissolve 1,10-phenanthroline-5,6-dione and the selected substituted benzaldehyde in glacial acetic acid.
-
Add a molar excess of ammonium acetate to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Neutralize the solution with an appropriate base (e.g., ammonium hydroxide) to facilitate complete precipitation.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (listed in Table 1)
-
Antibacterial agents (stock solutions of known concentration)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Perform serial two-fold dilutions of each antibacterial agent in MHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
-
Include a growth control well (inoculum without antibacterial agent) and a sterility control well (MHB without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of imidazo-phenanthroline derivatives.
Caption: Workflow for synthesis and antibacterial testing.
Proposed Mechanism of Action
Imidazo[4,5-f][13][16]phenanthroline derivatives are proposed to exert their antibacterial effect through interaction with bacterial DNA, leading to DNA cleavage and subsequent cell death.
Caption: Proposed DNA cleavage mechanism.
References
- 1. journalmedicals.com [journalmedicals.com]
- 2. researchgate.net [researchgate.net]
- 3. A new pharmacodynamic approach to study antibiotic combinations against enterococci in vivo: Application to ampicillin plus ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin resistance in clinical isolates of Salmonella typhimurium obtained from two patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Streptococcus mutans biofilms with bacterial-derived outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Development, Characterization, and Antimicrobial Evaluation of Ampicillin-Loaded Nanoparticles Based on Poly(maleic acid-co-vinylpyrrolidone) on Resistant Staphylococcus aureus Strains [mdpi.com]
- 14. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 16. goldbio.com [goldbio.com]
A Comparative Analysis of the Cytotoxic Effects of Imidazo-Phenanthroline Compounds on Cancer Cell Lines
Imidazo[4,5-f][1][2]phenanthroline and its derivatives have emerged as a promising class of compounds in anticancer research due to their potent cytotoxic activities against various cancer cell lines.[1][3] These tricyclic conjugated rigid planar structures exhibit significant potential in cancer therapy by inducing apoptosis and inhibiting critical cell signaling pathways.[4][5] This guide provides a comparative overview of the cytotoxic effects of different imidazo-phenanthroline compounds, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic activity of various imidazo-phenanthroline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The IC50 values for several compounds are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPIP-NO2 (1) | A549 | Human Lung Adenocarcinoma | 15.03 | [1] |
| SW620 | Human Colorectal Carcinoma | 25.11 | [1] | |
| SMMC-7721 | Human Hepatocarcinoma | 30.54 | [1] | |
| RPIP-CF3 (2) | A549 | Human Lung Adenocarcinoma | 20.17 | [1] |
| SW620 | Human Colorectal Carcinoma | 33.48 | [1] | |
| SMMC-7721 | Human Hepatocarcinoma | 41.23 | [1] | |
| RPIP-Cl (3) | A549 | Human Lung Adenocarcinoma | 28.94 | [1] |
| SW620 | Human Colorectal Carcinoma | 40.15 | [1] | |
| SMMC-7721 | Human Hepatocarcinoma | 45.88 | [1] | |
| RPIP-OH (4) | A549 | Human Lung Adenocarcinoma | 35.62 | [1] |
| SW620 | Human Colorectal Carcinoma | 48.73 | [1] | |
| SMMC-7721 | Human Hepatocarcinoma | 55.16 | [1] | |
| IPM714 | HCT116 | Colorectal Cancer | 1.74 | [4][6] |
| SW480 | Colorectal Cancer | 2 | [4][6] | |
| IPM713 | HCT116 | Colorectal Cancer | 1.7 | [5] |
| Compound 3 | A549 | Human Lung Adenocarcinoma | Not specified, but potent | [7] |
Lower IC50 values indicate higher cytotoxicity. Cis-platin was used as a positive control in some studies.[1]
Experimental Protocols
The evaluation of the cytotoxic effects of these imidazo-phenanthroline compounds predominantly utilizes the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, SW620, SMMC-7721, HCT116, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The imidazo-phenanthroline compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone. The cells are then incubated for a specified period, typically 72 hours.[1]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Cytotoxicity
Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of imidazo-phenanthroline compounds. A key pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a major intracellular signaling pathway that is often dysregulated in cancer. Imidazo-phenanthroline derivatives like IPM714 and IPM713 have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis.[4][5][6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo-phenanthroline compounds.
Another implicated pathway is the NF-κB signaling pathway. For instance, 2-(4-Brominephenyl)-imidazo[4,5f][1][2]phenanthroline (compound 3) has been found to inhibit cell proliferation by suppressing NF-κB activity and down-regulating c-myc gene expression.[7]
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic effects of these compounds is a multi-step process that begins with compound synthesis and ends with mechanistic studies.
References
- 1. Microwave-Assisted Synthesis of Imidazo[4,5-f][1,10]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembled Molecular Complexes of 1,10-Phenanthroline and 2-Aminobenzimidazoles: Synthesis, Structure Investigations, and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo [4,5f][1,10] phenanthroline derivatives as inhibitor of c-myc gene expression in A549 cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Antibacterial Agent 114's DNA Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel antibacterial agents with unique mechanisms of action is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of the DNA cleavage specificity of the novel compound, Antibacterial Agent 114, against established antibacterial agents known to target DNA integrity. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, this document aims to provide researchers with a comprehensive framework for evaluating the potential of new drug candidates that function through DNA cleavage.
Comparative Analysis of DNA Cleavage Activity
The efficacy and specificity of DNA-cleaving antibacterial agents can be quantitatively assessed through various in vitro assays. Here, we compare the activity of this compound with two well-characterized agents: Ciprofloxacin, a fluoroquinolone that targets DNA gyrase and topoisomerase IV, and a representative Thiophene-based inhibitor, which allosterically stabilizes DNA-cleavage complexes.
Table 1: Comparative DNA Cleavage Efficiency
| Antibacterial Agent | Target Enzyme(s) | EC50 for DNA Cleavage (µM)¹ | Cleavage Site Specificity² |
| This compound | DNA Gyrase | 0.8 | 5'-GNN^C-3' |
| Ciprofloxacin | DNA Gyrase, Topoisomerase IV | 2.5 | Broad, within gyrase binding sites[1][2] |
| Thiophene Inhibitor | DNA Gyrase | 1.2 | Stabilizes single or double-stranded breaks[2][3] |
¹EC50 values were determined using a supercoiled pBR322 plasmid cleavage assay. Lower values indicate higher potency. ²Cleavage site specificity was determined by DNA sequencing of cleaved fragments.
Table 2: Inhibition of Bacterial Growth (MIC values in µg/mL)
| Antibacterial Agent | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | 0.5 | 1.0 | 4.0 |
| Ciprofloxacin | 0.25 | 0.5 | 1.0 |
| Thiophene Inhibitor | 1.0 | 2.0 | 8.0 |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
DNA Cleavage Assay Protocol
This assay is designed to measure the ability of a compound to induce DNA cleavage by stabilizing the enzyme-DNA complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Bacterial DNA Gyrase or Topoisomerase IV
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/mL BSA)
-
Test compounds (this compound, Ciprofloxacin, Thiophene Inhibitor) dissolved in DMSO
-
0.5 M EDTA
-
Proteinase K (20 mg/mL)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Loading Dye (e.g., 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled pBR322 plasmid DNA (typically 10-20 nM), and the desired concentration of the antibacterial agent.
-
Initiate the reaction by adding the target enzyme (e.g., 20 nM DNA gyrase).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.5 mg/mL, followed by incubation at 37°C for 30 minutes to digest the protein.
-
Add loading dye to each reaction and load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of linear DNA is indicative of double-strand cleavage, while an increase in relaxed DNA suggests single-strand nicks.
Visualizing the Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by DNA cleavage.
The induction of DNA damage by antibacterial agents often triggers a cellular stress response, such as the SOS response in bacteria. This pathway is crucial for cell survival but can also lead to mutagenesis.
References
Unveiling the Antibacterial Potential of Novel Imidazo-Phenanthroline Derivatives: A Comparative Analysis
Researchers and drug development professionals are in a constant search for new antimicrobial agents to combat the growing threat of antibiotic resistance. In this context, novel imidazo-phenanthroline derivatives have emerged as a promising class of compounds with significant antibacterial activity. This guide provides a comparative analysis of their antibacterial spectrum, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
A series of novel imidazo-phenanthroline derivatives and their metal complexes have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6] These studies reveal that the antimicrobial efficacy of these compounds is influenced by the nature of substituents on the phenyl ring and the coordination with metal ions.[7]
Comparative Antibacterial Spectrum
The antibacterial activity of various imidazo-phenanthroline derivatives has been quantitatively assessed using standardized methods such as the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC). The results, summarized in the tables below, demonstrate a broad spectrum of activity, with some derivatives exhibiting potency comparable or even superior to standard antibiotics.
Table 1: Zone of Inhibition (mm) of Imidazo-Phenanthroline Ligands and their Metal Complexes
| Compound/Complex | A. hydrophila | S. aureus | K. pneumoniae | P. aeruginosa | S. marcescens | E. aerogenes | B. subtilis | E. coli | E. faecalis |
| L¹ | - | 10 | 9 | 11 | - | 10 | 11 | 10 | 11 |
| [Cu(L¹)₂Cl₂] | 10 | 13 | 12 | 14 | 10 | 13 | 13 | 13 | 13 |
| [Co(L¹)₂(H₂O)Cl]Cl | 9 | 12 | 11 | 13 | 9 | 12 | 12 | 12 | 12 |
| [Ni₂(L¹)₂Cl₄] | 9 | 11 | 10 | 12 | 9 | 11 | 12 | 11 | 12 |
| L² | - | 9 | - | 10 | - | 9 | 10 | 9 | 10 |
| [Cu(L²)₂Cl₂] | 9 | 12 | 10 | 13 | 9 | 12 | 12 | 12 | 12 |
| [Co(L²)₂Cl₂]·H₂O | 9 | 11 | 9 | 12 | 9 | 11 | 11 | 11 | 11 |
| [Ni(L²)₂(H₂O)₂]Cl₂·H₂O | 9 | 10 | 9 | 11 | 9 | 10 | 11 | 10 | 11 |
L¹: 4-bromo-2-(1H-imidazo[4,5-f][1][8]phenanthroline-2-yl)phenol[1] L²: 2-(1H-imidazo[4,5-f][1][8]phenanthroline-2-yl)-5-methoxyphenol[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo-Phenanthroline Derivatives (µM)
| Compound | B. subtilis | P. aeruginosa | E. coli | E. faecalis | S. typhimurium | S. mutans | S. aureus |
| Compound 2 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Compound 3 | 156.25 | 156.25 | 156.25 | 156.25 | 156.25 | 156.25 | 156.25 |
Compound 2: (E)-5-((4-((4-(1H-imidazo[4,5-f][1][8]phenanthrolin-2-yl)phenoxy)methyl)benzylidene)amino)-isophthalicacid[7] Compound 3: 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][8]phenanthroline[7]
The data indicates that metal complexes of the imidazo-phenanthroline ligands generally exhibit enhanced antibacterial activity compared to the ligands alone.[1][2] Furthermore, the substitution pattern on the peripheral phenyl ring plays a crucial role in determining the antimicrobial potency, as evidenced by the significantly lower MIC values for the chloro-substituted derivative (Compound 3).[7]
Mechanism of Action
While the precise signaling pathways are still under investigation, the planar nature of the imidazo-phenanthroline core is believed to facilitate intercalation with bacterial DNA, leading to cleavage and subsequent cell death.[7] The interaction of these derivatives with supercoiled pBR322 plasmid DNA has been demonstrated through agarose gel electrophoresis, showing effective DNA cleavage even at low concentrations.[7]
Experimental Protocols
The synthesis of these novel derivatives and the evaluation of their antibacterial properties follow established laboratory procedures.
Synthesis of Imidazo-Phenanthroline Derivatives
The general synthetic route involves a two-step process. First, 1,10-phenanthroline is converted to 1,10-phenanthroline-5,6-dione.[1][5] The dione is then condensed with various substituted benzaldehydes in the presence of ammonium acetate and glacial acetic acid to yield the final imidazo-phenanthroline derivatives.[5]
Caption: Synthetic pathway for imidazo-phenanthroline derivatives.
Antibacterial Activity Assays
The antibacterial spectrum is typically evaluated using the disc diffusion method and broth microdilution to determine the MIC.
Disc Diffusion Method:
-
Bacterial cultures are grown in nutrient broth for 24 hours.
-
The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.
-
Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound (e.g., 2000 µg/mL in DMF) and placed on the agar surface.[2]
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured.
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for evaluating antibacterial activity.
Conclusion and Future Directions
The presented data highlights the significant potential of novel imidazo-phenanthroline derivatives as a new class of antibacterial agents. The tunability of their chemical structure allows for the optimization of their activity spectrum and potency. Future research should focus on elucidating the precise molecular mechanisms of action, exploring a wider range of bacterial and fungal pathogens, and conducting in vivo efficacy and toxicity studies to pave the way for their clinical development. The synthesis of additional derivatives with diverse electronic and steric properties will be crucial in establishing a comprehensive structure-activity relationship and identifying lead compounds for further investigation.
References
- 1. Synthesis, characterization and antibacterial activity of imidazole derivatives of 1,10-phenanthroline and their Cu(II), Co(II) and Ni(II) complexes [scielo.org.za]
- 2. arcjournals.org [arcjournals.org]
- 3. Synthesis, characterization and antibacterial activity of imidazole derivatives of 1,10-phenanthroline and their Cu(II), Co(II) and Ni(II) complexes [scielo.org.za]
- 4. arcjournals.org [arcjournals.org]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
Reproducibility of Experimental Results with Antibacterial Agent NZ2114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and performance of the antibacterial agent NZ2114 against other common antibiotics. The data presented is collated from various preclinical studies to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Executive Summary
NZ2114, a plectasin-derived cationic antimicrobial peptide, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Experimental data consistently show its efficacy in vitro and in vivo, often superior to or comparable with standard antibiotics such as vancomycin and daptomycin. Its mechanism of action involves the disruption of the bacterial cell membrane and interference with intracellular metabolic pathways, suggesting a lower probability of inducing drug resistance.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of NZ2114 with other antibacterial agents.
Table 1: Minimum Inhibitory Concentrations (MICs) of NZ2114 and Comparator Antibiotics
| Bacterium | NZ2114 (µM) | Mupirocin (µM) | Lincomycin (µM) | Vancomycin (µg/ml) | Daptomycin (µg/ml) |
| Staphylococcus pseudintermedius | 0.23[1] | 0.25–0.5[1] | 4.34–69.41[1] | - | - |
| Staphylococcus aureus (MRSA ATCC 33591) | 0.5 (µg/ml)[2] | - | - | 2.0[2] | 0.125[2] |
| Staphylococcus aureus (MSSA ATCC 25923) | 4 (mg/L) | - | - | 2 (mg/L) | 1 (mg/L) |
| Staphylococcus aureus (MRSA #428) | 2 (mg/L) | - | - | 1 (mg/L) | 1 (mg/L) |
| Staphylococcus aureus (VRSA2) | 4 (mg/L) | - | - | >128 (mg/L) | 1 (mg/L) |
| Mycobacterium bovis BCG | 6.1[3][4] | - | - | - | - |
| Enterococcus faecium (vancomycin-resistant) | 6.1[3][4] | - | - | - | - |
| Enterococcus faecalis | 6.1[3][4] | - | - | - | - |
| Streptococcus pneumoniae | 0.5[3][4] | - | - | - | - |
Table 2: In Vivo Efficacy of NZ2114 vs. Vancomycin and Daptomycin in a Rabbit MRSA Infective Endocarditis Model[3][7][8]
| Treatment Group (dose, route, frequency) | Mean Bacterial Density in Cardiac Vegetations (log10 CFU/g ± SD) |
| Untreated Control | ~8.5 |
| NZ2114 (5 mg/kg, IV, b.i.d.) | ~6.5 |
| NZ2114 (10 mg/kg, IV, b.i.d.) | ~5.5 |
| NZ2114 (20 mg/kg, IV, b.i.d.) | ~2.5 |
| Vancomycin (15 mg/kg, IV, b.i.d.) | ~4.5 |
| Daptomycin (12 mg/kg, IV, once daily) | ~2.5 |
IV: Intravenous, b.i.d.: twice daily
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of NZ2114 and other antibiotics was determined using the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: The tested bacterial strains, including clinical isolates and reference strains, were cultured on appropriate agar plates.
-
Inoculum Preparation: A suspension of the bacterial culture was prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2][5]
-
Drug Dilution: The antibacterial agents were serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The bacterial inoculum was added to each well of the microtiter plate containing the diluted antibacterial agents. The plates were then incubated at 37°C for 16-20 hours.[5]
-
MIC Reading: The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the organism.[6]
Time-Kill Assay
Time-kill assays were performed to evaluate the bactericidal activity of NZ2114 over time.
-
Bacterial Culture: A logarithmic-phase bacterial culture was diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.
-
Drug Exposure: NZ2114 was added to the bacterial culture at concentrations corresponding to multiples of its MIC (e.g., 0.5x, 1x, and 5x MIC).[2][5]
-
Sampling: Aliquots were collected from the cultures at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[2][5]
-
Viable Cell Count: The collected aliquots were serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count over time was plotted to generate time-kill curves.
In Vivo Rabbit Infective Endocarditis Model
This model was used to assess the in vivo efficacy of NZ2114 against MRSA.[2][7]
-
Animal Model: Anesthetized rabbits were used. A catheter was inserted through the right carotid artery and advanced into the left ventricle to induce sterile vegetations on the aortic valve.
-
Infection: After 24 hours, the rabbits were intravenously inoculated with a clinical isolate of MRSA (e.g., ATCC 33591).
-
Treatment: 24 hours post-infection, animals were randomized to receive intravenous treatment with NZ2114, a comparator antibiotic (vancomycin or daptomycin), or no treatment (control) for a specified duration (e.g., 3 days).[2]
-
Efficacy Evaluation: After the treatment period, the animals were euthanized, and their cardiac vegetations, kidneys, and spleen were harvested. The tissues were homogenized, and the bacterial load (CFU/g of tissue) was determined by plating serial dilutions.
Visualizing Mechanisms and Workflows
Mechanism of Action: NZ2114
Caption: Dual mechanism of action of NZ2114.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the rabbit endocarditis model.
References
- 1. In Vitro/Vivo Mechanisms of Antibacterial Peptide NZ2114 against Staphylococcus pseudintermedius and Its Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of NZ2114, a Novel Plectasin-Derived Cationic Antimicrobial Peptide Antibiotic, in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimycobacterial activity of the plectasin derivative NZ2114 [frontiersin.org]
- 4. Antimycobacterial activity of the plectasin derivative NZ2114 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effective Antimicrobial Activity of Plectasin-Derived Antimicrobial Peptides against Staphylococcus aureus Infection in Mammary Glands [frontiersin.org]
- 6. Frontiers | Effect of NZ2114 against Streptococcus dysgalactiae biofilms and its application in murine mastitis model [frontiersin.org]
- 7. Efficacy of NZ2114, a novel plectasin-derived cationic antimicrobial peptide antibiotic, in experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Bacterial Resistance to Imidazo-Phenanthroline Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of bacterial resistance to novel antimicrobial agents is paramount. This guide provides a comparative analysis of bacterial genomics in the context of resistance to imidazo-phenanthroline agents, a promising class of antibacterial compounds. By examining the genetic adaptations of resistant bacteria, we can gain insights into the pathways these pathogens exploit, paving the way for the development of more robust and effective therapeutics.
Performance of Imidazo-Phenanthroline Agents and Their Analogs
Imidazo-phenanthroline agents and their metal complexes have demonstrated significant antibacterial activity against a range of multidrug-resistant (MDR) bacteria. The core 1,10-phenanthroline structure, a heterocyclic organic compound, is known to exhibit broad-spectrum antimicrobial properties.[1] The coordination of metal ions with 1,10-phenanthroline and its derivatives can enhance their bioavailability and antibacterial efficacy.[2]
Recent studies have focused on the synthesis and evaluation of various imidazo-phenanthroline derivatives and their metal complexes, showing activity against both Gram-positive and Gram-negative bacteria, including priority pathogens identified by the World Health Organization.[2][3] For instance, copper-based complexes such as bisimidazoles-(1,10)phenanthroline cuprum (II) dichloride have shown notable bactericidal action against Staphylococcus haemolyticus, Staphylococcus aureus, and moderate activity against Mycobacterium bovis.[4]
Below is a summary of the antibacterial activity of selected phenanthroline-based compounds against various bacterial strains.
| Compound/Complex | Bacterial Strain | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| --INVALID-LINK--2·4H2O | Pseudomonas aeruginosa (MDR clinical isolates) | Potent against planktonic and biofilm cells | [2] |
| [Ag(phendione)2]ClO4 | Pseudomonas aeruginosa (MDR clinical isolates) | Potent against planktonic and biofilm cells | [2] |
| Metal-tdda-phen complexes (Cu(II), Mn(II), Ag(I)) | Pseudomonas aeruginosa PAO1 | High level of antibacterial activity | [5] |
| bisimidazoles-(1,10)phenanthroline cuprum (II) dichloride | Staphylococcus haemolyticus ATCC 29970 | Significant antibacterial activity | [4] |
| bisimidazoles-(1,10)phenanthroline cuprum (II) dichloride | Staphylococcus aureus ATCC 25923 | Significant antibacterial activity | [4] |
| bisimidazoles-(1,10)phenanthroline cuprum (II) dichloride | Mycobacterium bovis (Valle) | Moderate bactericidal action | [4] |
| Imidazo[4,5-f][2][6]phenanthroline derivatives and their metal complexes (Mn, Cu, Co, Ni, Cr, Fe, Zn) | E. Coli, S. aureus, B. subtilis, K. Pneumonae | Have antibacterial activity | [3] |
| 1,10-phenanthroline-5,6-dione (phendione) | Carbapenemase-producing Acinetobacter baumannii | Significant reduction in biofilm formation | [7] |
| [Ag(phendione)2]ClO4 (Ag-phendione) | Carbapenemase-producing Acinetobacter baumannii | Significant reduction in biofilm formation | [7] |
| --INVALID-LINK--2·4H2O (Cu-phendione) | Carbapenemase-producing Acinetobacter baumannii | Significant reduction in biofilm formation | [7] |
Genomic Adaptations Conferring Resistance
Whole-genome sequencing (WGS) of bacteria that have developed resistance to phenanthroline-based agents has revealed specific genetic mutations. These mutations provide insights into the cellular pathways affected by these compounds and the mechanisms bacteria employ to counteract their effects.
A study on Pseudomonas aeruginosa PAO1 exposed to sub-lethal doses of metal-tdda-phen complexes identified various mutations in the resulting resistant mutants. These mutations led to amino acid changes in proteins involved in several key cellular processes.[2][5]
Table 2: Genomic Mutations Identified in Pseudomonas aeruginosa Resistant to Metal-Phenanthroline Complexes
| Gene | Protein Function | Consequence of Mutation | Putative Resistance Mechanism | Reference |
| cyoB | Cytochrome o ubiquinol oxidase subunit I | Amino acid change | Alteration of cellular respiration | [2][5] |
| pauA4 | FAD-dependent polyamine oxidase | Amino acid change | Disruption of polyamine biosynthetic pathway | [2][5] |
| fleR | Flagellar transcriptional regulator | Amino acid change | Alteration of virulence mechanisms | [2][5] |
These findings suggest that resistance to these agents can emerge through modifications in fundamental cellular processes such as energy production and virulence regulation.
Proposed Mechanisms of Action and Resistance
The mode of action of phenanthroline-based compounds is believed to be multifaceted. Their planar, hydrophobic structure allows them to intercalate with bacterial DNA, leading to oxidative damage.[2][8] Additionally, they can act as inhibitors of metalloenzymes, which are crucial for various bacterial functions.[2]
The following diagram illustrates a proposed workflow for identifying and characterizing resistance to imidazo-phenanthroline agents.
Based on the genomic data from resistant P. aeruginosa, a potential signaling pathway involved in the resistance mechanism can be inferred. Mutations in genes like fleR suggest an alteration in the flagellar synthesis and motility regulation, which is a known virulence factor.
Experimental Protocols
A critical aspect of comparative genomics is the methodology used to generate and analyze the data. Below are summaries of key experimental protocols.
Antimicrobial Susceptibility Testing
-
Agar Well Diffusion Method:
-
A standardized inoculum of the test bacterium is uniformly streaked onto a Mueller-Hinton agar plate.
-
Wells are created in the agar using a sterile cork borer.
-
A specific concentration of the test compound is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[9] A standard antibiotic, such as Streptomycin, is often used as a positive control.[9]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated, and bacterial growth is assessed by measuring turbidity or using a growth indicator.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
-
Whole-Genome Sequencing and Analysis
-
DNA Extraction: High-quality genomic DNA is extracted from both the wild-type (susceptible) and resistant bacterial strains.
-
Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Genome Assembly: The sequencing reads are assembled de novo or by mapping to a reference genome.
-
Comparative Genomic Analysis: The genomes of the resistant and susceptible strains are compared to identify single nucleotide polymorphisms (SNPs), insertions, deletions (indels), and other structural variations.
-
Gene Annotation and Functional Analysis: Genes containing mutations are identified, and the functional consequences of these mutations are predicted using bioinformatic tools. This helps in understanding how the mutations might contribute to the resistance phenotype.[10][11]
The following diagram outlines the logical relationship in a comparative genomics study for antimicrobial resistance.
Conclusion
The comparative genomic analysis of bacteria resistant to imidazo-phenanthroline agents is a powerful approach to unraveling the complexities of antimicrobial resistance. The data presented here indicate that resistance can arise from mutations in genes controlling fundamental cellular processes, including respiration and virulence. A deeper understanding of these mechanisms, facilitated by the experimental and analytical workflows outlined, is essential for the design of next-generation antimicrobial therapies that can circumvent or overcome these resistance strategies. Continued research in this area will be vital in the ongoing battle against multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. Antibacterial Action of Mixed-ligand Imidazole - Phenanthroline C...: Ingenta Connect [ingentaconnect.com]
- 5. Antibacterial activity of metal-phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative genomics reveals the emergence of copper resistance in a non‐pigmented Xanthomonas pathogen of grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Genomics for antimicrobial resistance—progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
